Tetramethyl pyromellitate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetramethyl benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIFJBUBJUUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212898 | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-10-9 | |
| Record name | Tetramethyl pyromellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl pyromellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyl pyromellitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL PYROMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetramethyl Pyromellitate from Pyromellitic Dianhydride
Abstract: This technical guide provides a comprehensive overview of the synthesis of tetramethyl pyromellitate, a valuable chemical intermediate, from pyromellitic dianhydride. Tailored for researchers, chemists, and professionals in drug development and materials science, this document details the underlying chemical principles, a robust experimental protocol, characterization techniques, and process optimization strategies. By elucidating the causality behind experimental choices and grounding the procedure in established chemical theory, this guide serves as an authoritative resource for the safe, efficient, and reproducible synthesis of high-purity this compound.
Introduction: Pyromellitic Dianhydride and its Ester Derivatives
Pyromellitic dianhydride (PMDA), with the chemical formula C₁₀H₂O₆, is a highly functional aromatic compound widely utilized as a monomer in the production of high-performance polymers such as polyimides.[1][2] Its rigid structure and tetra-functionality impart exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. The esterification of PMDA leads to the formation of pyromellitate esters, which serve as crucial plasticizers, crosslinking agents for polyester resins, and intermediates in the synthesis of various specialty chemicals.[2]
Among these, this compound (TMPM), the tetramethyl ester of pyromellitic acid, is a crystalline solid of significant interest. Its defined structure and properties make it a valuable building block in organic synthesis and a standard for analytical studies. This guide focuses exclusively on the complete esterification of PMDA with methanol to yield high-purity this compound.
The Chemistry of Synthesis: An Acid-Catalyzed Esterification
The conversion of pyromellitic dianhydride to this compound is a classic example of an acid-catalyzed esterification reaction, often referred to as a Fischer-Speier esterification. The overall process can be conceptualized in two primary stages:
-
Ring Opening: The reaction initiates with the nucleophilic attack of methanol on the electrophilic carbonyl carbons of the anhydride rings. This is a rapid, often exothermic, process that opens the two anhydride rings to form the intermediate, pyromellitic acid 2,5-dimethyl ester. This step can proceed without a catalyst, but the subsequent esterification requires one.
-
Esterification: The four carboxylic acid groups of the intermediate pyromellitic acid then undergo esterification with methanol. This is a reversible equilibrium-controlled process.[3] To drive the reaction to completion and achieve a high yield of the tetra-ester, a strong acid catalyst is employed, and an excess of the alcohol (methanol) is used. The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[4]
The water generated as a byproduct must be managed to prevent the reverse reaction (ester hydrolysis). Using a large excess of methanol shifts the equilibrium towards the product side in accordance with Le Châtelier's principle.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the laboratory-scale synthesis of this compound, emphasizing safety, efficiency, and product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyromellitic Dianhydride (PMDA) | ≥97% | Sigma-Aldrich, et al. | Must be dry. Can be dried in a vacuum oven at 120°C for 4 hours. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard vendors | Use of anhydrous grade is critical to maximize yield. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Standard vendors | Handle with extreme caution in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard vendors | For neutralization. |
| Deionized Water | N/A | Laboratory supply | For washing steps. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard vendors | For drying the organic phase. |
Equipment Setup
-
Round-bottom flask (e.g., 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reagent Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add pyromellitic dianhydride (e.g., 21.8 g, 0.1 mol).
-
Solvent Addition: Place the flask in an ice-water bath and add 200 mL of anhydrous methanol. Stir the suspension.
-
Catalyst Addition (Critical Step): While stirring vigorously in the ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) dropwise via a pipette. Causality: This addition is highly exothermic. The slow, cooled addition prevents excessive heat generation which could lead to uncontrolled boiling of the methanol and potential side reactions. Sulfuric acid acts as both the catalyst and a dehydrating agent.[4][5]
-
Reaction Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing with stirring for a minimum of 6 hours. Causality: Heating provides the necessary activation energy for the esterification of the four carboxylic acid groups. The reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of the volatile methanol solvent.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and intermediate acids.
Work-up and Purification
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, this compound, is sparingly soluble in cold methanol and should begin to precipitate as a white solid. Further cooling in an ice bath for 30-60 minutes will maximize the initial precipitation.
-
Initial Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual sulfuric acid and soluble impurities.
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Caution: This neutralization is exothermic and releases CO₂ gas; vent the funnel frequently. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine this organic extract with the initially filtered crude product for the next step.
-
Recrystallization (Purification): The key to high purity is recrystallization. Dissolve the combined crude product in a minimum amount of hot methanol.[6] Once fully dissolved, allow the solution to cool slowly to room temperature. Causality: Slow cooling is crucial for the formation of large, well-defined crystals, which effectively exclude impurities from their lattice structure.[3] Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold methanol.[6] Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, white crystalline solid.
// Nodes Start [label="Charge PMDA &\n Anhydrous Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Slowly Add Conc. H₂SO₄\n(in Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(≥ 6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Cool to Room Temp\n& Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter1 [label="Vacuum Filter\n(Collect Crude Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize Filtrate (NaHCO₃)\n& Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="Combine Crude Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize from\nHot Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter2 [label="Vacuum Filter\n(Collect Pure Crystals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst; Catalyst -> Reflux; Reflux -> Cool; Cool -> Filter1; Filter1 -> Combine; Cool -> Neutralize [label="Filtrate", style=dashed]; Neutralize -> Combine [label="Recovered Product", style=dashed]; Combine -> Recrystallize; Recrystallize -> Filter2; Filter2 -> Dry; Dry -> End; }
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, several analytical techniques are essential.
| Property | Expected Value/Result | Source |
| Chemical Formula | C₁₄H₁₄O₈ | [7][8][9] |
| Molecular Weight | 310.26 g/mol | [7][10] |
| CAS Number | 635-10-9 | [7][8][9] |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 143-144 °C | N/A |
| Purity (Typical) | >98% (by HPLC or GC) | [11] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural confirmation. Due to the molecule's symmetry, only two signals are expected:
-
A singlet for the two aromatic protons.
-
A singlet for the twelve protons of the four equivalent methyl ester groups.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of unique carbon environments, confirming the molecular backbone. Key signals include those for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.[12][13]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to verify the presence of key functional groups. Expected characteristic peaks include:
-
Strong C=O stretching vibration for the ester carbonyl group (typically around 1720-1740 cm⁻¹).
-
C-O stretching vibrations for the ester linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
Absence of a broad O-H stretch, which would indicate the presence of unreacted carboxylic acid groups.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 310.26.[9]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of water in reagents. 3. Product loss during work-up. | 1. Increase reflux time; ensure adequate catalyst concentration. 2. Use anhydrous methanol and dry PMDA thoroughly. 3. Perform extractions of aqueous layers; minimize transfers. |
| Oily Product / Fails to Crystallize | Presence of significant impurities or residual solvent. | Re-dissolve in a minimal amount of hot solvent and attempt recrystallization again, perhaps with slower cooling or by adding a seed crystal. Ensure all starting materials are pure. |
| Product is Off-Color (Yellow/Brown) | Side reactions due to excessive heating or charring by sulfuric acid. | Ensure the catalyst is added slowly at low temperature. Maintain a gentle, controlled reflux; avoid overheating. |
| Broad Peak in IR Spectrum (3000-3500 cm⁻¹) | Incomplete esterification, presence of residual carboxylic acid groups. | Increase reflux time or the amount of acid catalyst. Ensure sufficient excess of methanol was used. |
Safety and Handling
-
Pyromellitic Dianhydride: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Methanol: Toxic and flammable. Can be fatal or cause blindness if swallowed. Handle only in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Always add acid to other liquids slowly; never the other way around.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Ensure appropriate fire safety equipment is accessible.
Conclusion
The synthesis of this compound from pyromellitic dianhydride via acid-catalyzed esterification is a robust and reproducible method. Success hinges on the careful control of reaction conditions, particularly the exclusion of water and the management of heat during catalyst addition and reflux. The purification by recrystallization is a critical step for obtaining a high-purity final product. By understanding the chemical principles and adhering to the detailed protocol presented, researchers can reliably synthesize this valuable compound for further application in their scientific endeavors.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- Global Substance Registration System. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- (n.d.). 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link].
-
ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Retrieved from [Link].
-
ResearchGate. (n.d.). ¹H NMR spectrum for product 1b in CDCl3 using tetramethylsilane (TMS) as reference. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester. NIST Chemistry WebBook. Retrieved from [Link].
-
Quora. (2017). How to recrystallize a product from methanol. Retrieved from [Link].
-
ResearchGate. (2015). (PDF) Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Retrieved from [Link].
- Google Patents. (n.d.). Method for testing pyromellitic acid anhydride purity and organic impurity.
-
Du, K., et al. (2015). Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Atlantis Press. Retrieved from [Link].
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].
-
ResearchGate. (2018). 1,2,4,5-Benzenetetracarboxylic acid: A versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives. Retrieved from [Link].
- Google Patents. (n.d.). Process for producing 1,2,4,5-tetramethylbenzene.
-
Devaraj, N. K., et al. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. DASH (Harvard). Retrieved from [Link].
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. Retrieved from [Link].
-
RSC Publishing. (n.d.). 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers. Retrieved from [Link].
-
ResearchGate. (n.d.). Reagents and conditions: (a) methanol, H2SO4, reflux, 17 h; (b).... Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].
-
Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link].
-
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link].
-
Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Retrieved from [Link].
-
SpectraBase. (n.d.). 2,2,6,6-Tetramethyl-4-decen-3-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
- (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Google Patents. (n.d.). Production process for recovering methanol and sulfuric acid from dimethyl sulfate waste residue.
-
Reddit. (2014). Industrial process engineering: Methanol and Sulfuric Acid - under what conditions does it form Methyl Bisulfate?. Retrieved from [Link].
-
Nature. (2023). Economically viable co-production of methanol and sulfuric acid via direct methane oxidation. Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Economically viable co-production of methanol and sulfuric acid via direct methane oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester [webbook.nist.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of Tetramethyl pyromellitate
An In-depth Technical Guide to the Physicochemical Properties of Tetramethyl Pyromellitate
Abstract
This compound, the tetramethyl ester of pyromellitic acid, is a significant chemical intermediate with a symmetrical aromatic core and four ester functionalities. This structure makes it a valuable building block in polymer science and materials chemistry. This technical guide provides a comprehensive overview of the essential , tailored for researchers, scientists, and professionals in drug development and materials science. The document details the compound's chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, and key applications, along with critical safety and handling information.
Chemical Identity and Structure
This compound is systematically known as tetramethyl benzene-1,2,4,5-tetracarboxylate.[1][2] Its identity is well-defined by its CAS Registry Number, molecular formula, and structure.
-
Synonyms: Tetramethyl benzene-1,2,4,5-tetracarboxylate, Pyromellitic acid tetramethyl ester, 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester.[1][2][4]
-
IUPAC Name: tetramethyl benzene-1,2,4,5-tetracarboxylate[1]
The molecule's structure consists of a central benzene ring substituted with four methoxycarbonyl (-COOCH₃) groups at the 1, 2, 4, and 5 positions. This symmetrical arrangement is fundamental to its properties and applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
The are summarized below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 310.26 g/mol | [1][2][3] |
| Appearance | White powder/solid | [3] |
| Melting Point | 144 °C | [2] |
| Purity/Assay | ≥98.0% | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| XLogP3-AA (LogP) | 1.3 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The high degree of symmetry in the molecule leads to a relatively simple spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, only two distinct proton signals are expected.
-
A singlet corresponding to the two aromatic protons (C-H).
-
A singlet corresponding to the twelve methyl protons (-OCH₃) of the four equivalent ester groups.
-
-
¹³C NMR: The carbon spectrum is also simplified by symmetry.
-
A signal for the two equivalent aromatic carbons attached to hydrogen.
-
A signal for the four equivalent aromatic carbons attached to the ester groups.
-
A signal for the four equivalent carbonyl carbons (C=O) of the ester groups.
-
A signal for the four equivalent methyl carbons (-OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[5][6]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1730 cm⁻¹: A strong absorption band from the C=O (carbonyl) stretching of the ester groups. This is a highly characteristic peak.
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1300 cm⁻¹: C-O stretching of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[5][7]
-
Molecular Ion Peak (M⁺): A peak at m/z = 310, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways would involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 279, or the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 251.
Synthesis and Reactivity
Synthesis Protocol
A standard laboratory synthesis for this compound involves the Fischer esterification of pyromellitic acid with an excess of methanol, using a strong acid as a catalyst.
Reaction: Pyromellitic Acid + 4 CH₃OH ⇌ this compound + 4 H₂O (in the presence of H₂SO₄)
Step-by-Step Methodology:
-
Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: Pyromellitic acid is suspended in an excess of anhydrous methanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for several hours to drive the esterification to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized, often with a sodium bicarbonate solution, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The final product is purified by recrystallization from a solvent system like methanol/water to yield a white crystalline solid.
Caption: General synthesis workflow for this compound.
Reactivity
The chemistry of this compound is dominated by its four ester groups. These groups can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the four ester groups makes it less reactive than benzene.
Applications
This compound serves as a crucial monomer and cross-linking agent in the field of materials science.
-
Polymer Synthesis: It is a key raw material for the synthesis of polyimides, which are high-performance polymers known for their thermal stability.[3]
-
Curing Agents: It is used as a primary raw material in the production of matting curing agents for powder coatings.[3]
-
Organic Synthesis: It acts as a precursor for other chemical derivatives, such as octyl pyromellitate.[3]
-
Metal-Organic Frameworks (MOFs): The carboxylate groups (after hydrolysis) can act as linkers to coordinate with metal ions, forming porous MOF structures with applications in gas storage and catalysis.
Safety and Handling
Proper safety precautions are essential when handling this compound. Users should always consult the most current Safety Data Sheet (SDS) before use.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Conclusion
This compound is a well-characterized aromatic ester with a unique, symmetrical structure that makes it highly valuable in polymer and materials chemistry. Its defined physicochemical properties, clear spectroscopic signatures, and established synthesis routes provide a solid foundation for its use in research and industrial applications. Understanding these technical details is key to effectively and safely utilizing this versatile chemical building block.
References
-
PubChem. (n.d.). Tetramethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester (CAS 635-10-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate). Retrieved from [Link]
-
MaSaTECH. (n.d.). Tetramethyl Orthosilicate (TMOS) detection by Advanced Ion Mobility Spectrometer - AIMS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Mahmoud, A. R. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound (CAS# 635-10-9). Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Tetramethyltin. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. haihangchem.com [haihangchem.com]
- 4. This compound CAS#: 635-10-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
Tetramethyl pyromellitate CAS number and molecular structure
An In-Depth Technical Guide to Tetramethyl Pyromellitate for Researchers and Drug Development Professionals
Introduction
This compound, a tetra-ester derivative of pyromellitic acid, is a symmetrical aromatic compound that serves as a crucial building block in various fields of chemical synthesis. While not an active pharmaceutical ingredient itself, its rigid structure and versatile connectivity make it an important precursor, particularly in the burgeoning field of materials science and its intersection with advanced drug delivery systems. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its core properties, synthesis, and potential applications for researchers and drug development professionals. We will delve into not just the "what" but the "why" of its chemistry, grounding our discussion in established principles and validated protocols.
The compound is systematically known as tetramethyl benzene-1,2,4,5-tetracarboxylate.[1] Its unique planar structure, featuring four methyl ester groups appended to a central benzene ring, imparts specific physicochemical properties that are highly valuable in the construction of larger, well-defined molecular architectures.
Key Identifiers:
-
Synonyms: Pyromellitic acid tetramethyl ester, 1,2,4,5-Benzenetetracarboxylic acid tetramethyl ester, Tetramethyl 1,2,4,5-benzenetetracarboxylate.[2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by a central benzene ring substituted at the 1, 2, 4, and 5 positions with methoxycarbonyl groups [-C(=O)OCH₃]. This arrangement results in a highly symmetrical, planar molecule. The molecule is achiral and possesses no stereocenters.[4]
Caption: 2D molecular structure of this compound.
The physical and chemical properties of this compound are summarized below. These characteristics are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 310.26 g/mol | [1][4] |
| Physical Form | Solid | |
| Melting Point | 143-144 °C | [5][6] |
| Boiling Point | 370.9 °C at 760 mmHg | [5][7] |
| Density | ~1.287 g/cm³ | [5][7] |
| Flash Point | 161.5 °C | [5][7] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC | [1][2][4] |
| InChIKey | QVEIFJBUBJUUMB-UHFFFAOYSA-N | [2][4] |
| Purity (Typical) | 98% | [3] |
Synthesis Protocol
The most common and direct method for synthesizing this compound is the Fischer esterification of pyromellitic acid with methanol. This reaction is a classic acid-catalyzed nucleophilic acyl substitution.
Mechanistic Rationale
The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid groups. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. As the reaction is an equilibrium, it is crucial to shift the equilibrium towards the product side. This is achieved by using a large excess of methanol, which acts as both reactant and solvent, and by removing the water byproduct as it forms.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyromellitic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. The addition is exothermic and should be done in an ice bath.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, reduce the volume of methanol under reduced pressure. Pour the concentrated mixture into a beaker of cold water or ice, which will cause the crude product to precipitate as a white solid.
-
Neutralization & Filtration: Stir the aqueous suspension and neutralize any remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid by vacuum filtration and wash thoroughly with deionized water.
-
Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form pure crystals. Filter the crystals and dry them under vacuum.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point (expected: 143-144°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the molecular structure.
Applications in Research and Drug Development
While this compound is not used directly as a therapeutic agent, its derivatives, particularly the parent pyromellitic acid, are of significant interest as "linkers" or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).[8] This application is highly relevant to drug development, as MOFs are emerging as next-generation platforms for targeted drug delivery.[8]
Role as a Linker in Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The rigid, symmetrical, and poly-functional nature of the pyromellitate structure makes it an ideal candidate for a linker. Upon hydrolysis of the methyl esters back to carboxylic acids, the resulting pyromellitic acid can coordinate with metal ions (such as zinc, iron, or copper) in a highly predictable manner, leading to the self-assembly of a porous, three-dimensional framework.[8]
MOFs for Targeted Drug Delivery
The utility of MOFs in drug development stems from their unique properties:
-
High Porosity and Surface Area: MOFs possess exceptionally large internal volumes, allowing for a high loading capacity of drug molecules.[8]
-
Tunable Pore Size: The dimensions of the pores can be precisely controlled by selecting different linkers and metal ions, enabling the encapsulation of a wide range of drug molecules, from small molecules to larger biologics.
-
Biocompatibility: Many MOFs, especially those based on endogenous metals like iron and zinc, exhibit good biocompatibility and biodegradability.[8]
-
Controlled Release: Drug release can be triggered by specific stimuli in the target environment, such as a change in pH. For instance, many MOFs are designed to be stable at physiological pH (7.4) but disassemble in the acidic microenvironment of tumors, releasing their therapeutic payload directly at the site of action.[8]
Caption: Conceptual workflow of MOF-based targeted drug delivery.
Safety and Handling
This compound is classified as an irritant. Based on its GHS pictograms and hazard statements, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle the solid powder in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[9][10]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10][12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a foundational chemical with a well-defined structure and accessible synthesis. For researchers in materials science and drug development, its primary value lies not in its direct biological activity, but in its role as a precursor to rigid, symmetrical linkers for creating advanced materials. Its application in the synthesis of Metal-Organic Frameworks for targeted drug delivery highlights how fundamental organic chemistry can provide the tools to solve complex biomedical challenges. Understanding the synthesis, properties, and safe handling of this compound is the first step toward innovating the next generation of smart therapeutic systems.
References
-
CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved December 30, 2025, from [Link]
-
Angene Chemical. (n.d.). This compound (CAS# 635-10-9). Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
- BDMAEE. (2025, May 1).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetraoctyl pyromellitate. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Retrieved from [Link]
-
Le, T. T., & Schug, K. A. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Pharmaceuticals (Basel), 11(2), 49. [Link]
-
ResearchGate. (2025, October 22). Synthesis of polyprenyl monoesters of 1,2,4,5-benzenetetracarboxylic (pyromellitic) acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: TETRAMETHYL LEAD. Retrieved from [Link]
-
Kumari, A., & Sangal, R. (2024). Secondary Metabolites In Drug Development: Tracing Their Historical And Therapeutic Impact. Emerging Trends in Metabolites. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylsilane. Retrieved from [Link]
-
Wnorowski, A., et al. (2022). Research in the Field of Drug Design and Development. Molecules, 27(15), 4927. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Poly(tetramethylsilpyrenylenesiloxane) Derivatives. Retrieved from [Link]
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. angenesci.com [angenesci.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound CAS#: 635-10-9 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com:443 [carlroth.com:443]
The Solubility of Tetramethyl Pyromellitate: A Technical Guide for Researchers
Introduction: Understanding the Significance of Tetramethyl Pyromellitate Solubility
This compound, the tetramethyl ester of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), is a key chemical intermediate in the synthesis of advanced materials.[1] Its rigid aromatic core and four ester functionalities make it a valuable building block for high-performance polymers, including polyimides and polyesters, which are utilized in applications demanding high thermal stability and mechanical strength. The solubility of this compound in common organic solvents is a critical parameter that dictates its utility in these synthetic processes, influencing reaction kinetics, purification strategies, and the overall efficiency of polymer production.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide focuses on predicting solubility based on fundamental chemical principles and provides a detailed experimental framework for researchers to determine precise solubility values. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
Molecular Structure of this compound and its Implications for Solubility
This compound possesses a symmetrical, non-polar benzene ring at its core. However, the four methyl ester groups (-COOCH₃) attached to the ring introduce significant polarity. The carbonyl (C=O) and ether (C-O-C) linkages within the ester groups are polar and can act as hydrogen bond acceptors.[2] The molecule itself lacks hydrogen bond donors. This dual nature—a non-polar aromatic core and multiple polar functionalities—results in a nuanced solubility profile.
Caption: Molecular structure of this compound.
Predicted Solubility Profile of this compound
Based on the principles of intermolecular forces, a predicted solubility profile for this compound in a range of common organic solvents can be established. For context, we can consider the known solubility of a structurally similar compound, dimethyl terephthalate (DMT), which is the dimethyl ester of a benzenedicarboxylic acid. DMT is reported to have good solubility in chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with lower solubility in alcohols and very poor solubility in water.[3][4][5][6] We can anticipate a similar trend for this compound, with adjustments for the increased number of polar ester groups.
| Solvent Class | Specific Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-polar Aromatic | Toluene | 2.4 | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of this compound, but its low polarity may limit the solvation of the four ester groups. |
| Non-polar Aliphatic | Hexane | 0.1 | Low | The non-polar nature of hexane will not effectively solvate the polar ester groups, leading to poor solubility. |
| Chlorinated | Chloroform | 4.1 | High | Chloroform is a good solvent for many organic compounds and is known to be a good solvent for the related compound, DMT.[3][4][5][6] Its polarity is suitable for solvating the ester groups. |
| Dichloromethane | 3.1 | High | Similar to chloroform, dichloromethane is a versatile solvent with a polarity that should effectively dissolve this compound. | |
| Ethers | Diethyl Ether | 2.8 | Moderate to Low | While the ether functionality can interact with the solute, the overall low polarity and inability to donate hydrogen bonds may limit solubility. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF is more polar than diethyl ether and is a good solvent for a wide range of organic compounds. It is expected to be a reasonably good solvent for this compound. | |
| Ketones | Acetone | 5.1 | High | Acetone is a polar aprotic solvent that should effectively solvate the ester groups of this compound. |
| Esters | Ethyl Acetate | 4.4 | Moderate to High | The "like dissolves like" principle suggests that an ester solvent should be effective. The polarity is in a suitable range. |
| Alcohols | Methanol | 5.1 | Moderate to Low | Although polar, the strong hydrogen-bonding network of methanol may be disrupted by the non-polar aromatic core of the solute, potentially limiting solubility. DMT has limited solubility in alcohols.[5] |
| Ethanol | 4.3 | Moderate to Low | Similar to methanol, the hydrogen-bonding nature of ethanol may limit the dissolution of the largely non-polar regions of the solute molecule. | |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | DMF is a strong polar aprotic solvent and is an excellent solvent for DMT.[3][4] It is expected to be a very good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a highly polar aprotic solvent and is also an excellent solvent for DMT.[3][4] It is anticipated to readily dissolve this compound. | |
| Aqueous | Water | 10.2 | Very Low | The large, non-polar aromatic core and the lack of hydrogen bond donating groups on this compound make it highly unlikely to be soluble in water. DMT is fairly insoluble in water.[5] |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The isothermal saturation method is a robust and widely used technique. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Isothermal Saturation Method Workflow
Caption: Experimental workflow for the isothermal saturation method.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
To a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of undissolved solid is crucial for ensuring that a saturated solution is achieved at equilibrium.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials and then draw the supernatant, or to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).
-
-
Sample Dilution:
-
Accurately dilute the collected aliquot with a known volume of the pure solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear dynamic range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the diluted sample is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid method. A calibration curve of absorbance versus concentration must be generated.
-
-
-
Solubility Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration of the diluted sample and the dilution factor.
-
-
Replicates:
-
Perform the entire experiment at least in triplicate for each solvent to ensure the reproducibility and statistical validity of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility of this compound in various solvents at a specified temperature is highly recommended. For studies investigating the effect of temperature on solubility, a graph of solubility versus temperature for each solvent provides a visual representation of the trends.
The interpretation of the data should refer back to the theoretical principles of solubility. For instance, higher solubility in polar aprotic solvents like DMF and DMSO compared to non-polar solvents like hexane would be consistent with the molecular structure of this compound. Any deviations from the predicted trends should be discussed, considering specific solvent-solute interactions that may not be immediately obvious.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a sound understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides a theoretical framework for such predictions and, more importantly, a detailed, self-validating experimental protocol for the accurate determination of solubility. By following the methodologies outlined herein, researchers can generate the precise data required for their specific applications, thereby facilitating the efficient use of this compound in the development of advanced materials and other chemical processes.
References
-
OXXYNOVA. Dimethyl Terephthalate (DMT) – solid. [Link]
-
OXXYNOVA. Dimethyl Terephthalate (liquid DMT) – Ultra-pure. [Link]
-
Solubility of Things. Dimethyl terephthalate. [Link]
-
Journal of Chemical & Engineering Data. Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. [Link]
-
IUPAC. Solubility Data Series. [Link]
-
CORE. Organic Solvent Solubility Data Book. [Link]
-
Chemguide. an introduction to esters. [Link]
-
NIST. 1,3,5-Benzenetricarboxylic acid, trimethyl ester. [Link]
-
IUPAC. SOLUBILITY DATA SERIES. [Link]
-
Semantic Scholar. Determination and Correlation for Solubility of Aromatic Acids in Solvents. [Link]
-
ACS Publications. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]
-
ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
PubChem. This compound. [Link]
Sources
spectroscopic data (NMR, IR, Mass Spec) of Tetramethyl pyromellitate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic properties of tetramethyl pyromellitate, a key organic compound with applications in materials science and as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in various chemical reactions. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and supported by field-proven insights.
Introduction
This compound, with the chemical formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g/mol , is the tetramethyl ester of pyromellitic acid.[1][2][3][4] Its symmetrical structure, a benzene ring substituted with four methoxycarbonyl groups at the 1, 2, 4, and 5 positions, gives rise to a unique and informative spectroscopic fingerprint. This guide will dissect this fingerprint, providing a foundational understanding for professionals working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.
¹H NMR Spectroscopy
Theoretical Framework: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ).
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Data Analysis and Interpretation:
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 2H | Aromatic Protons (H-3, H-6) |
| ~3.9 | Singlet | 12H | Methyl Protons (-OCH₃) |
Causality of Observations:
-
The two aromatic protons are chemically equivalent due to the molecule's C₂h symmetry. They appear as a single singlet because they do not have any adjacent protons to couple with. Their downfield chemical shift of approximately 8.2 ppm is a result of the strong deshielding effect of the four electron-withdrawing carboxyl groups attached to the benzene ring.
-
The twelve methyl protons of the four ester groups are also chemically equivalent. They give rise to a single, sharp singlet at around 3.9 ppm. This chemical shift is typical for protons of a methyl group attached to an oxygen atom of an ester functionality.
Workflow for ¹H NMR Analysis:
Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with some key differences in the acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is often required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans: A significantly larger number of scans (e.g., 128 or more) is necessary to achieve a good signal-to-noise ratio.
-
Data Analysis and Interpretation:
The proton-decoupled ¹³C NMR spectrum of this compound is also simple, reflecting its symmetry.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~137 | Aromatic Carbon (C-1, C-2, C-4, C-5) |
| ~130 | Aromatic Carbon (C-3, C-6) |
| ~53 | Methyl Carbon (-OCH₃) |
Causality of Observations:
-
The four carbonyl carbons of the ester groups are chemically equivalent and appear as a single peak in the downfield region (~165 ppm), which is characteristic of ester carbonyl carbons.
-
The four aromatic carbons directly attached to the carboxyl groups are equivalent and resonate at a downfield chemical shift (~137 ppm) due to the electron-withdrawing effect of the substituents.
-
The two aromatic carbons bearing hydrogen atoms are also equivalent and appear at a slightly more upfield position (~130 ppm) compared to the substituted aromatic carbons.
-
The four methyl carbons of the ester groups are equivalent and show a peak at around 53 ppm, a typical value for methoxy carbons in esters.
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a valuable tool for functional group identification.
Experimental Protocol: Acquiring the FT-IR Spectrum
For a solid sample like this compound, the KBr pellet method is a common and effective technique:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis and Interpretation:
The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl) |
| ~1730 | Strong, sharp | C=O stretch (ester) |
| ~1600, ~1450 | Medium to weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
Causality of Observations:
-
The strong, sharp absorption at approximately 1730 cm⁻¹ is the most prominent feature and is indicative of the carbonyl (C=O) stretching vibration of the ester functional groups.
-
The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the ester linkage.
-
The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
The bands in the 3000-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the methyl groups.
-
The strong absorption around 850 cm⁻¹ is attributed to the out-of-plane bending of the C-H bonds on the benzene ring, which is characteristic of a 1,2,4,5-tetrasubstituted benzene.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: Acquiring the Mass Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method for analyzing this compound.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and separated from the solvent on a capillary column (e.g., a nonpolar or medium-polarity column).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
Data Analysis and Interpretation:
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 310 | Moderate | [M]⁺ (Molecular Ion) |
| 279 | High | [M - OCH₃]⁺ |
| 251 | Moderate | [M - COOCH₃]⁺ |
| 192 | Low | [M - 2(COOCH₃)]⁺ |
| 59 | High | [COOCH₃]⁺ |
Causality of Fragmentation:
-
The molecular ion peak ([M]⁺) at m/z 310 confirms the molecular weight of this compound.[1]
-
The most abundant fragment ion is often observed at m/z 279 , corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.
-
Another significant fragment appears at m/z 251 , resulting from the loss of a methoxycarbonyl radical (•COOCH₃).
-
The fragment at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺), which is a characteristic fragment for methyl esters.
-
A less intense peak at m/z 192 can be attributed to the loss of two methoxycarbonyl groups.
Fragmentation Pathway Diagram:
Caption: Primary fragmentation pathways of this compound in EI-MS.
Conclusion
The spectroscopic data of this compound, when analyzed in a complementary manner, provides an unambiguous structural confirmation. The simplicity of its NMR spectra is a direct reflection of its high degree of symmetry. The IR spectrum clearly identifies the characteristic functional groups of an aromatic ester. Finally, the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
CAS Common Chemistry. This compound. American Chemical Society. [Link]
-
GSRS. This compound. Global Substance Registration System. [Link]
Sources
A Comprehensive Technical Guide to the Thermal Properties of Tetramethyl Pyromellitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal properties of Tetramethyl Pyromellitate (CAS No. 635-10-9), focusing on its melting point and decomposition characteristics. As a key intermediate in various chemical syntheses, understanding its thermal behavior is crucial for ensuring process safety, optimizing reaction conditions, and maintaining product purity.
Introduction to this compound
This compound, also known as pyromellitic acid tetramethyl ester, is a tetra-functional aromatic ester. Its rigid benzene core and four methoxycarbonyl groups impart unique properties that make it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and specialty chemicals. The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application in high-temperature processes.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, a sharp and well-defined melting point is indicative of a high-purity sample.
Experimental Data
Multiple sources consistently report the melting point of this compound to be in a narrow range, highlighting its stable crystalline structure.
| Property | Value | Source(s) |
| Melting Point | 143-144°C | [1][2] |
| Melting Point | 144°C | [3] |
Methodology for Melting Point Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion of a material.[4][5] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[4]
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas like nitrogen is crucial to prevent oxidation of the sample at elevated temperatures, which could lead to erroneous results and the formation of impurities.
-
Heating Rate: A controlled heating rate of 10°C/min is a standard practice that allows for sufficient thermal equilibrium within the sample, resulting in a sharp and well-defined melting peak. Faster rates can lead to a broadening of the peak and a shift in the observed melting temperature.
Thermal Decomposition Analysis
Understanding the thermal decomposition behavior of this compound is paramount for defining its upper-temperature limit in applications and for ensuring safe handling and processing. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules.
While specific decomposition studies for this compound are not extensively detailed in the provided search results, the principles of thermal analysis can be applied to predict and characterize its decomposition profile. Thermogravimetric Analysis (TGA) is the primary technique employed for this purpose.[4]
Expected Decomposition Profile
Based on the structure of this compound, the initial decomposition steps would likely involve the cleavage of the ester groups. The Si-C bond cleavage is a known initial step in the decomposition of similar organosilicon compounds.[6]
Methodology for Decomposition Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is tared and calibrated.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its expected decomposition point.
-
Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Causality Behind Experimental Choices:
-
Atmosphere Control: Conducting the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere can provide valuable insights. Decomposition in an inert atmosphere is purely thermal, while in air, oxidative degradation processes will also occur, often at lower temperatures.
-
Evolved Gas Analysis (EGA): For a more comprehensive understanding, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous products evolved during decomposition.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process for characterizing this compound.
Caption: Workflow for Thermal Analysis of this compound.
Conclusion
The thermal properties of this compound are well-defined, with a sharp melting point in the range of 143-144°C. While specific decomposition data is limited in publicly available literature, standard thermal analysis techniques such as TGA can be readily employed to determine its thermal stability and decomposition pathway. A thorough understanding of these properties, obtained through the robust methodologies outlined in this guide, is essential for the safe and effective application of this versatile chemical intermediate in research and industrial settings.
References
- TETRAMETHYL PYROMELLIT
- Tetramethyl pyromellit
- This compound | C14H14O8 | CID 69455. PubChem - NIH.
- TETRAMETHYL PYROMELLIT
- Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. RSC Publishing.
- Thermal Analysis.
- Thermal Analysis Techniques in Materials Characterization.
Sources
An In-depth Technical Guide to the Commercial Sources and Purity of Tetramethyl Pyromellitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethyl pyromellitate, the tetramethyl ester of pyromellitic acid, is a key chemical intermediate in the synthesis of various polymers and organic compounds. Its purity is paramount to ensure the desired properties and reactivity in downstream applications. This technical guide provides a comprehensive overview of the commercial sources of this compound, typical purity levels, and a detailed exploration of the analytical methodologies for purity assessment and the strategies for its purification. This document is intended to be a practical resource for researchers and professionals working with this compound, offering insights into potential impurities and providing actionable protocols for its characterization and purification.
Introduction to this compound
This compound, also known as tetramethyl benzene-1,2,4,5-tetracarboxylate, is a white crystalline solid with the molecular formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g/mol .[1][2] Its chemical structure consists of a benzene ring substituted with four methoxycarbonyl groups at the 1, 2, 4, and 5 positions. This symmetrical arrangement of ester groups imparts specific physical and chemical properties that make it a valuable building block in organic synthesis.
The primary application of this compound lies in its use as a monomer in the production of high-performance polymers, such as polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The purity of the monomer is critical, as even trace impurities can significantly impact the polymerization process and the final properties of the polymer.
dot graph Tetramethyl_pyromellitate_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Figure 1: Chemical structure of this compound.
Commercial Sources and Purity Specifications
This compound is available from a range of chemical suppliers. The purity of the commercially available material typically ranges from 98% to higher purities for specialized applications. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Stated Purity | Notes |
| Sigma-Aldrich (Fluorochem) | 98% | Available in various quantities for research and development.[3] |
| TCI Chemicals | >98.0% (Methanolysis Method) | Provides some specifications on impurities like acid content. |
| Santa Cruz Biotechnology | Not specified | Offers the related pyromellitic dianhydride. |
Note: This table is not exhaustive and is intended to provide a general overview of available sources. Purity and availability may vary.
Understanding Potential Impurities: A Synthesis-Forward Approach
The most common industrial synthesis of this compound involves the esterification of pyromellitic dianhydride with methanol.[4][5] This reaction is typically acid-catalyzed. Understanding the reaction mechanism and potential side reactions is key to predicting the likely impurities in the final product.
dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 2: Synthesis of this compound and potential impurities.
Common Impurities Arising from Synthesis:
-
Partially Esterified Products: Incomplete esterification can lead to the presence of monomethyl, dimethyl, and trimethyl esters of pyromellitic acid. These are often the most significant process-related impurities.
-
Pyromellitic Acid: The starting material, pyromellitic dianhydride, is readily hydrolyzed to pyromellitic acid in the presence of moisture. Residual pyromellitic acid can be present if the reaction does not go to completion or if the product is exposed to water.
-
Residual Methanol and Catalyst: Trace amounts of the excess methanol used in the reaction and the acid catalyst (e.g., sulfuric acid) may remain in the final product if not adequately removed during purification.
-
By-products from Side Reactions: Under harsh reaction conditions, side reactions such as ether formation from methanol or degradation of the aromatic ring can occur, leading to other minor impurities.
Analytical Methods for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. The choice of technique depends on the specific information required, from routine purity checks to detailed impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying this compound from its less polar and more polar impurities.
Protocol: A General RP-HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically employed to separate a range of impurities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B is effective. For example, starting at 30% B and increasing to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its likely impurities absorb, typically around 240 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Rationale: The acidic mobile phase helps to ensure good peak shape for any acidic impurities, such as partially esterified products or residual pyromellitic acid. The gradient elution allows for the separation of compounds with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectral data for confident identification of unknown impurities.
Protocol: A General GC-MS Method for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is generally suitable.[6]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or acetone.
Rationale: The temperature program is designed to elute a range of potential impurities with varying volatilities. The mass spectrometer provides structural information that is invaluable for identifying unexpected by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the main component and the identification of impurities.[4][7] The simplicity of the ¹H NMR spectrum of pure this compound (two singlets) makes it particularly sensitive to the presence of impurities.
Expected ¹H NMR Signals (in CDCl₃):
-
~8.2 ppm (s, 2H): Aromatic protons.
-
~3.9 ppm (s, 12H): Methyl protons of the four ester groups.
Identifying Impurities by NMR:
-
Partially Esterified Products: These will show more complex aromatic proton signals and potentially signals for carboxylic acid protons (typically >10 ppm and broad). The integration of the methyl ester proton signals relative to the aromatic proton signals will also deviate from the expected 6:1 ratio.
-
Residual Solvents: Characteristic signals for common laboratory solvents are well-documented and can be readily identified.[7][8][9][10]
dot graph Analytical_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 3: A typical analytical workflow for assessing the purity of this compound.
Purification Strategies
For applications requiring higher purity than is commercially available, further purification may be necessary. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.
Recrystallization
The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[11][12][13]
Solvent Selection:
The choice of solvent is critical for successful recrystallization. For this compound, which is a moderately polar molecule, a range of solvents can be considered. A systematic approach to solvent screening is recommended.[14][15]
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Methanol/Ethanol | As esters, pyromellitates may have good solubility in hot alcohols and lower solubility upon cooling. |
| Ethyl Acetate/Hexane | A polar/non-polar solvent pair that can be effective for moderately polar compounds. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. |
| Acetic Acid/Water | Acetic acid can be a good solvent for aromatic carboxylic acid derivatives. Water can be used as an anti-solvent.[16] |
Protocol: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid using an excessive amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Self-Validation: The purity of the recrystallized material should be re-assessed using the analytical methods described in Section 4 to confirm the effectiveness of the purification. The melting point of the purified material should also be sharp and consistent with literature values (around 144 °C).[16]
Conclusion
The quality of this compound is a critical factor for its successful application in research and industry. This guide has provided a framework for understanding its commercial availability, predicting potential impurities based on its synthesis, and implementing robust analytical and purification strategies. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity of their material. Furthermore, the application of systematic recrystallization procedures allows for the enhancement of purity to meet the stringent requirements of demanding applications. A thorough understanding of these principles and methodologies empowers scientists and drug development professionals to ensure the integrity of their starting materials and the success of their synthetic endeavors.
References
-
Quantitation of tetramethylene disulfotetramine in human urine using isotope dilution gas chromatography mass spectrometry (GC/MS and GC/MS/MS). PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Gregory R. Fulmer, et al. Organometallics 2010, 29, 9, 2176–2179. [Link]
-
HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. SIELC Technologies. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
This compound | C14H14O8 | CID 69455. PubChem. [Link]
-
Analysis of Tetramethyl Ammonium Ion by High Performance Liquid Chromatography-indirect Ultraviolet Detection Using Ionic Liquids as Mobile Phase. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
- Process for the preparation of pyromellitic dianhydride (PMDA).
-
Recrystallization-1.pdf. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
Pyrantel, Pamoate Analyzed with HPLC - AppNote. MicroSolv. [Link]
-
Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols. American Chemical Society. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Pyrolysis GC-MS. O-Ring Prüflabor. [Link]
-
Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Atlantis Press. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]
-
This compound. GSRS. [Link]
-
Picking a recrystallization solvent? : r/chemhelp. Reddit. [Link]
-
(PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
-
Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. [Link]
-
(U)HPLC columns. Teknokroma. [Link]
-
Pyromellitic dianhydride – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Quantitation of tetramethylene disulfotetramine in human urine using isotope dilution gas chromatography mass spectrometry (GC/MS and GC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
health and safety information for Tetramethyl pyromellitate
An In-Depth Technical Guide to the Health and Safety of Tetramethyl Pyromellitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 635-10-9) is the tetramethyl ester of pyromellitic acid.[1] As with any chemical compound in a research and development setting, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the health and safety considerations for this compound, grounded in authoritative data and established safety principles. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to conduct their work safely and effectively.
Chemical and Physical Properties
A foundational understanding of a substance's physical and chemical properties is critical for anticipating its behavior under various laboratory conditions and for performing an accurate risk assessment.
| Property | Value | Source |
| CAS Number | 635-10-9 | [1] |
| Molecular Formula | C₁₄H₁₄O₈ | [1][2] |
| Molecular Weight | 310.26 g/mol | [1][2] |
| IUPAC Name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | [1] |
| Synonyms | Pyromellitic acid tetramethyl ester, Tetramethyl 1,2,4,5-benzenetetracarboxylate | [1][3] |
| Appearance | Solid (form may vary) | [4] |
| Water Solubility | Immiscible (predicted) | [5] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While specific GHS classifications for this compound can vary between suppliers, common classifications for similar chemical structures suggest the following areas of concern. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Based on data for analogous compounds, potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[6] Some related compounds can cause severe skin burns.[4]
-
Eye Damage/Irritation: May cause serious eye damage.[4]
The precautionary principle dictates that in the absence of comprehensive toxicological data, the compound should be handled as if it possesses these potential hazards.
Toxicological Profile and Health Effects
The primary routes of exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: While data for this compound is limited, inhaling dusts or aerosols may cause respiratory irritation. For some hazardous materials, toxic effects can occur if inhaled.
-
Skin Contact: Direct contact may lead to skin irritation or, in susceptible individuals, allergic skin sensitization.[6] Prolonged or repeated contact should be avoided.
-
Eye Contact: The compound is expected to be a significant eye irritant and may cause serious damage.[4] Immediate and thorough rinsing is critical following any eye contact.
-
Ingestion: Ingestion may be harmful.
Due to a lack of specific carcinogenicity, mutagenicity, or reproductive toxicity data, this compound is not currently classified in these categories. However, the absence of data does not signify the absence of hazard.
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are upper-acceptable concentration limits for a hazardous substance in the workplace air for a specific duration (e.g., 8-hour time-weighted average).[7]
There are currently no established specific OELs (e.g., OSHA PEL or ACGIH TLV) for this compound. [8]
In the absence of a defined OEL, a conservative approach to exposure control is required. The primary goal is to minimize any potential for inhalation of dusts or aerosols through robust engineering controls and appropriate work practices. For skin sensitizers, airborne dust levels should be kept to a minimum to avoid deposition on surfaces and subsequent skin contact.[9]
Risk Assessment and Control Workflow
A systematic approach to risk assessment is essential before commencing any work with this compound. The following workflow illustrates the key steps in this process.
Caption: Workflow for Risk Assessment and Control.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing exposure and ensuring chemical stability.
Handling
-
Ventilation: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood or other suitable ventilated enclosure.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult the glove manufacturer's resistance chart for specific breakthrough times. Wash hands thoroughly after handling.[6]
-
Body Protection: A lab coat must be worn.
-
-
Work Practices:
-
Avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge, especially if a flammable solvent is present.[5]
-
Purchase the smallest quantity practical for your research needs to minimize storage hazards.[11]
-
Storage
-
Container: Store in a tightly closed, original, or properly labeled container.[12]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[13] Store away from heat, sparks, open flames, and direct sunlight.[12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure all containers, including secondary containers, are clearly labeled with the chemical name and primary hazards.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Measures (Spills)
The appropriate response to a spill depends on its size and location.
Caption: Decision Tree for Spill Response.
Fire-Fighting Measures
While this compound itself is a solid, it may be used with flammable solvents.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards: Decomposition upon burning may produce toxic fumes, including carbon monoxide and carbon dioxide.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.[6]
-
Collect waste in a properly sealed and labeled container for pickup by institutional environmental health and safety personnel.
Conclusion
This compound is a chemical that demands careful and informed handling. While comprehensive toxicological data may be limited, applying the principles of chemical safety—understanding hazards, conducting thorough risk assessments, using a hierarchy of controls, and being prepared for emergencies—allows for its safe use in a research setting. The foundation of this safety is the individual researcher's commitment to adhering to established protocols and consulting the specific Safety Data Sheet for the material in use.
References
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. FAA USA Safety and Health Programs.
- University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- ECHEMI. (n.d.). Tetramethyllead SDS, 75-74-1 Safety Data Sheets.
- Fisher Scientific. (2014, September 8). Safety Data Sheet.
- Cayman Chemical. (2025, August 21). Safety Data Sheet.
- Rentokil Initial. (2013, May 10). GHS Safety Data Sheet – CLP - SDS.
- GSRS. (n.d.). This compound.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- CAS. (n.d.). This compound. CAS Common Chemistry.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 7. worksafebc.com [worksafebc.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. echemi.com [echemi.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. kamatlab.com [kamatlab.com]
The Unseen Architect: A Technical Guide to Tetramethyl Pyromellitate's Historical Journey and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethyl pyromellitate, the tetramethyl ester of pyromellitic acid, stands as a molecule of quiet significance. While not a household name, its rigid, symmetrical structure has made it a valuable building block in materials science and a latent yet potent scaffold in the realm of medicinal chemistry and drug development. This in-depth guide navigates the historical currents that led to its synthesis, delves into the intricacies of its preparation, and illuminates its emerging applications for the modern researcher. We will explore its potential as a structural linchpin in novel therapeutic agents and advanced drug delivery systems, providing a comprehensive resource for professionals seeking to leverage its unique chemical architecture.
Historical Context: The Dawn of Aromatic Polycarboxylic Acids
The story of this compound is intrinsically linked to its parent compound, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). The early 19th century witnessed a surge in the exploration of coal tar, a complex mixture of organic compounds that became a treasure trove for chemists. It was within this fertile ground of discovery that pyromellitic acid was first synthesized, although the precise discoverer remains lost to the annals of early chemical literature.
The latter half of the 19th century saw pioneering work by chemists like the Nobel laureate Adolf von Baeyer , whose investigations into complex organic molecules, including derivatives of uric acid and the synthesis of iconic dyes like indigo and phenolphthalein, laid the groundwork for understanding the reactivity of aromatic systems.
While a definitive record of the first synthesis of this compound is elusive, the establishment of the Fischer-Speier esterification in 1895 provides a crucial historical marker.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental method for ester synthesis. Given the availability of pyromellitic acid and methanol, it is highly probable that this compound was first synthesized around the turn of the 20th century, a testament to the burgeoning capabilities of organic synthesis.
Synthesis and Molecular Architecture
The symmetric nature of pyromellitic acid, with its four carboxylic acid groups, presents both a challenge and an opportunity in its esterification. Modern synthetic chemistry has overcome the initial hurdles of achieving complete and selective esterification, offering a suite of reliable methods for the preparation of this compound and its derivatives.
Classical Esterification: A Nod to History
The Fischer-Speier esterification remains a viable, albeit sometimes harsh, method for the synthesis of this compound. This reaction involves heating pyromellitic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium nature of the reaction necessitates the removal of water to drive the reaction to completion.
Figure 1: Conceptual workflow of the Fischer-Speier esterification for the synthesis of this compound.
Modern Approaches: Precision and Control
Contemporary organic synthesis offers more refined methods that provide higher yields and greater control over the reaction. One of the most effective starting materials for modern synthesis is pyromellitic dianhydride (PMDA).
Mild conditions using a base like triethylamine in a solvent such as dichloromethane allow for a stepwise and controlled reaction with the alcohol. This approach enables the synthesis of partially esterified products if desired. For the complete synthesis of this compound, a stoichiometric excess of methanol is used.[2][3]
A highly efficient method for the complete esterification of pyromellitic acid or its dianhydride involves the use of orthoformate esters, such as trimethyl orthoformate, under reflux conditions.[2][4] This method is often autocatalytic and drives the reaction to completion by the in situ removal of water, resulting in excellent yields of the tetraester.
Experimental Protocol: Synthesis of this compound via the Orthoformate Method [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyromellitic dianhydride (1.0 eq) in an excess of trimethyl orthoformate (e.g., 10-20 eq).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting material and the evolution of volatile byproducts.
-
Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Isolation: Remove the excess trimethyl orthoformate and other volatile components under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a white crystalline solid.
Figure 2: Workflow for the quantitative synthesis of this compound using the orthoformate method.
Physicochemical Properties
This compound is a white, crystalline solid with a high degree of symmetry. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₈ | [5] |
| Molecular Weight | 310.26 g/mol | [5] |
| Melting Point | 141-144 °C | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 635-10-9 | [5] |
Applications in Drug Development and Medicinal Chemistry
The rigid, planar core and the four symmetrically placed ester functionalities of this compound make it an intriguing molecule for applications in drug development, primarily as a structural scaffold and a versatile linker.
A Rigid Scaffold for Drug Design
In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The benzene ring of this compound provides a rigid and well-defined platform. The four ester groups can be hydrolyzed to the corresponding carboxylic acids or converted to other functional groups, allowing for the attachment of pharmacophores in a precise spatial arrangement. This is particularly valuable in the design of inhibitors that target specific enzyme active sites or protein-protein interactions.
Figure 3: Conceptual use of the this compound core as a rigid scaffold for combinatorial drug design.
A Versatile Linker in Prodrugs and Drug Delivery
The ester linkages in this compound can be designed to be cleavable under specific physiological conditions, making it a candidate for use as a linker in prodrug design.[6][7] A prodrug is an inactive form of a drug that is metabolized in the body to the active form. By attaching a drug molecule to the pyromellitate core via ester bonds, its properties, such as solubility or cell permeability, can be modified. The release of the active drug can be triggered by esterases, which are abundant in the body.
Furthermore, the multivalent nature of the pyromellitate core allows for the attachment of multiple drug molecules, potentially increasing the drug payload of a delivery system. It can also serve as a building block in more complex drug delivery systems like nanoparticles or polymer-drug conjugates.
Building Block for Bioactive Molecules
Derivatives of pyromellitic acid have shown promise as bioactive molecules. For instance, polyprenyl monoesters of pyromellitic acid have been synthesized and are being investigated as potential inhibitors of the replication of pathogenic viruses.[8] This highlights the potential of the pyromellitate scaffold to be a key component of novel therapeutic agents.
Component of Covalent Organic Frameworks for Drug Delivery
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures.[9][10] Their high porosity and tunable functionality make them excellent candidates for drug delivery systems. Pyromellitic acid and its derivatives can be used as building blocks (monomers) in the synthesis of COFs.[11][12] The resulting COFs can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release at the target site. The chemical properties of the pyromellitate unit can be tailored to influence the drug loading capacity and release kinetics of the COF.
Future Perspectives and Conclusion
This compound, a molecule with a rich, albeit not fully documented, history, is poised for a significant future in the fields of medicinal chemistry and drug development. Its rigid, symmetrical structure, coupled with the versatility of its ester functionalities, offers a unique platform for the rational design of new therapeutic agents and advanced drug delivery systems. As our understanding of molecular interactions and disease pathways deepens, the precise spatial presentation of pharmacophores afforded by the pyromellitate scaffold will become increasingly valuable. The continued exploration of its derivatives and its incorporation into novel materials like COFs will undoubtedly unlock new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and scientists, encouraging a fresh look at this "unseen architect" and its potential to build the next generation of medicines.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Paine, J. B. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols: Regioselective Synthesis of Partial and Mixed Pyromellitate Esters, Mechanism of Transesterification in the Quantitative Esterification of the Pyromellitate System Using Orthoformate Esters, and a Facile Synthesis of the Ortho Pyromellitate Diester Substitution Pattern. The Journal of Organic Chemistry, 73(13), 4929–4938.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]
- Shishov, A. D., et al. (2018). Synthesis of polyprenyl monoesters of 1,2,4,5-benzenetetracarboxylic (pyromellitic) acid. Russian Journal of Bioorganic Chemistry, 44(5), 593–596.
- Han, S., et al. (2019). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 142, 14-33.
- Mitra, S., et al. (2018). Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. OncoTargets and Therapy, 11, 2345–2356.
- Jain, A., et al. (2013). Prodrugs Containing Novel Bio-Cleavable Linkers. Bioorganic Chemistry, 49, 1-13.
- Fang, Q., et al. (2015). Nanoscale Covalent Organic Frameworks as Smart Carriers for Drug Delivery.
- Wang, S., et al. (2022). Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy. Journal of Controlled Release, 349, 64-77.
- Cai, W., et al. (2022). Covalent Organic Frameworks (COFs) for Drug Delivery Applications. In Nanomaterials for Drug Delivery and Therapy. Taylor & Francis.
- Irie, T., Das, S., & Negishi, Y. (2024). Covalent organic frameworks as precision nanocarriers for targeted drug delivery: developments, hurdles, and horizons.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Esters of pyromellitic acid. Part I. Esters of achiral alcohols: regioselective synthesis of partial and mixed pyromellitate esters, mechanism of transesterification in the quantitative esterification of the pyromellitate system using orthoformate esters, and a facile synthesis of the ortho pyromellitate diester substitution pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoscale covalent organic frameworks as smart carriers for drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Calculation of Tetramethyl Pyromellitate Molecular Orbitals
This guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of Tetramethyl pyromellitate. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry techniques to understand the electronic structure and reactivity of aromatic esters. By leveraging established quantum chemical methods, this document offers a self-validating protocol, from initial structure preparation to the visualization and interpretation of molecular orbitals.
Introduction: The Significance of Molecular Orbitals in Aromatic Systems
This compound, the tetramethyl ester of pyromellitic acid, is a molecule of interest due to its rigid aromatic core and four ester functionalities. Its electronic properties, dictated by the arrangement and energies of its molecular orbitals (MOs), are crucial for understanding its reactivity, spectroscopic behavior, and potential applications in materials science and as a building block in medicinal chemistry. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.[1][2]
Theoretical calculations provide a powerful means to probe the electronic structure of molecules like this compound, offering insights that can be challenging to obtain through experimental methods alone. This guide will focus on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) theory, two of the most widely used ab initio methods in computational chemistry.[3][4]
Theoretical Foundations: A Primer on Molecular Orbital Theory and Computational Methods
Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[5] This delocalized view is particularly well-suited for describing the π-systems of aromatic molecules.[1] The solution to the Schrödinger equation for a multi-electron system is computationally intensive, necessitating the use of approximations.
The Hartree-Fock (HF) Method
The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[5][6][7] In this "mean-field" approximation, each electron is considered to move in the average electric field created by all other electrons, neglecting instantaneous electron-electron correlation.[7][8] While computationally efficient and providing a good qualitative description of molecular orbitals, HF theory systematically overestimates the HOMO-LUMO gap due to this lack of electron correlation.[7]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3][4] DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. The practical application of DFT relies on the Kohn-Sham equations, which map the interacting many-body system onto a fictitious system of non-interacting electrons moving in an effective potential. This potential includes a term called the exchange-correlation functional, which accounts for the complex effects of electron exchange and correlation.
The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. Common functionals for organic molecules include:
-
B3LYP: A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange and correlation functionals. It is widely used and often provides a good balance of accuracy for a variety of systems.
-
PBE0: Another popular hybrid functional that often yields accurate results for molecular geometries and energies.
-
CAM-B3LYP: A range-separated hybrid functional that is particularly well-suited for describing charge-transfer excitations and long-range interactions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a theoretical calculation of the molecular orbitals of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Caption: A generalized workflow for the theoretical calculation of molecular orbitals.
Step 1: Building the Initial Molecular Structure
The starting point for any calculation is a three-dimensional structure of this compound. This can be generated using molecular building software such as Avogadro or GaussView. It is crucial to ensure that the initial structure has reasonable bond lengths and angles. The chemical structure of this compound can be obtained from databases like PubChem (CID 69455).[9]
Step 2: Geometry Optimization and Frequency Calculation
The initial structure is not necessarily at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the equilibrium structure on the potential energy surface.
Protocol:
-
Select a Method and Basis Set: For an initial optimization, a computationally less expensive method and basis set are often sufficient. A common choice is the B3LYP functional with the 6-31G(d) basis set.
-
Perform the Optimization: Submit the calculation to a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[2][10][11] The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.
-
Perform a Frequency Calculation: Once the optimization has converged, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Single-Point Energy Calculation
With the optimized geometry, a more accurate single-point energy calculation can be performed using a higher level of theory (a more sophisticated functional and a larger basis set). This will provide more accurate molecular orbital energies.
Protocol:
-
Choose a Higher Level of Theory: A recommended choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[12] The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals.
-
Submit the Calculation: Using the optimized coordinates from Step 2, run a single-point energy calculation.
Step 4: Analysis and Visualization of Molecular Orbitals
The output of the single-point energy calculation will contain the energies and compositions of the molecular orbitals.
Protocol:
-
Extract Orbital Energies: Identify the HOMO and LUMO and their corresponding energies. The HOMO-LUMO gap can then be calculated as E_gap = E_LUMO - E_HOMO.
-
Visualize the Orbitals: Use visualization software like GaussView, Avogadro, or Chemcraft to generate graphical representations of the HOMO and LUMO.[13] This allows for a qualitative understanding of the electron distribution in these frontier orbitals.
-
Perform Population Analysis: A Mulliken population analysis can be performed to obtain partial atomic charges. This provides insight into the distribution of electron density among the atoms in the molecule. It is important to note that Mulliken charges are basis-set dependent and should be interpreted with caution.
Data Presentation and Interpretation
The results of the calculations should be summarized in a clear and concise manner.
Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.50 |
| LUMO | -2.05 |
| HOMO | -6.80 |
| HOMO-1 | -7.25 |
| HOMO-LUMO Gap | 4.75 |
Note: These are illustrative values for this compound based on typical results for similar aromatic esters. Actual values will depend on the chosen level of theory.
Table 2: Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)
| Atom | Mulliken Charge (a.u.) |
| C (aromatic) | +0.10 to +0.15 |
| C (carbonyl) | +0.60 to +0.70 |
| O (carbonyl) | -0.50 to -0.60 |
| O (ester) | -0.40 to -0.50 |
| C (methyl) | -0.20 to -0.30 |
| H (methyl) | +0.10 to +0.15 |
Note: These are illustrative values and are highly dependent on the basis set used.
Caption: An illustrative energy level diagram for the HOMO and LUMO of this compound.
Conclusion
This guide has provided a comprehensive overview of the theoretical calculation of molecular orbitals for this compound. By following the outlined protocol, researchers can obtain valuable insights into the electronic structure and reactivity of this and other related molecules. The combination of geometry optimization, single-point energy calculations, and detailed analysis of the resulting molecular orbitals offers a powerful computational toolkit for modern chemical research.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69455, this compound. Retrieved from [Link].
- Al-Buriahi, M. S., et al. (2022).
- Crawford, T. D. (2007). An Introduction to Hartree-Fock Molecular Orbital Theory.
-
Wikipedia contributors. (2023, December 19). Hartree–Fock method. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
ORCA - An ab initio, DFT and semiempirical SCF-MO package. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link].
-
Sherrill, C. D. (2010). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. Retrieved from [Link].
-
V.Nimc. (2023). ORCA Software: A Comprehensive Guide To DFT Calculations. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 19). Molecular orbital. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
Kennerly, W. W. (2016). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College. Retrieved from [Link].
-
Avogadro. (n.d.). Retrieved from [Link].
-
Wikipedia contributors. (2023, August 28). Mulliken population analysis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
GAMESS. (n.d.). Gordon Research Group, Iowa State University. Retrieved from [Link].
-
SCM. (n.d.). GaussView. Retrieved from [Link].
-
Wikipedia contributors. (2023, November 28). GAMESS (US). In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
NanoDCAL. (2023). Simulation and Visualization of LUMO & HOMO orbits of water molecules by NanoDCAL Software. YouTube. Retrieved from [Link].
-
Gaussian, Inc. (n.d.). Gaussian 16. Retrieved from [Link].
-
ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 1). Gaussian (software). In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
Zipse, H. (n.d.). Mulliken Population Analysis. Ludwig-Maximilians-Universität München. Retrieved from [Link].
-
LibreTexts Chemistry. (2022). 10.7: Mulliken Populations. Retrieved from [Link].
-
Materials Studio. (n.d.). Mulliken population analysis in CASTEP. Retrieved from [Link].
- Biaggne, A., et al. (2021). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks.
-
Maiti, S. R. (2020). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. Retrieved from [Link].
-
Agile Molecule. (2009). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link].
- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.
- Mayer, I. (2004). Quantum mechanical basis for Mulliken population analysis.
- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
-
ResearchGate. (2019). HOMO and LUMO molecular orbitals visualized using GaussView 5.0.9. Retrieved from [Link].
-
ResearchGate. (2016). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital?. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 1). Basis set (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved from [Link].
-
Pogorelov, T. V., & Hallock, M. (2011). Quantum Chemistry with Gaussian: A Very Brief Introduction. School of Chemical Sciences, UIUC. Retrieved from [Link].
-
Zipse, H. (n.d.). Visualization of Molecular Orbitals using GaussView. Ludwig-Maximilians-Universität München. Retrieved from [Link].
-
Fiveable. (n.d.). 3.4 Computational methods for molecular orbital calculations. Retrieved from [Link].
-
Semantic Scholar. (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Retrieved from [Link].
- SciRP.org. (2019). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
- Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences, 3(3), 292-297.
-
ResearchGate. (2018). Hückel Molecular Orbitals for Aromatic and Unsaturated Hydrocarbons. Retrieved from [Link].
- ACS Publications. (2023). Hückel Molecular Orbital Analysis for Stability and Instability of Stacked Aromatic and Stacked Antiaromatic Systems. The Journal of Organic Chemistry.
-
YouTube. (2023). Basics of performing DFT calculations with Q-Chem. Retrieved from [Link].
-
Maiti, S. R. (2020). Introduction to computational modelling: part 1 (Molecular Orbitals). Medium. Retrieved from [Link].
-
ResearchGate. (2019). Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. Retrieved from [Link].
- Physical Chemistry Chemical Physics. (2019). Combined Quantum Monte Carlo – Effective Fragment Molecular Orbital Method.
-
LibreTexts Chemistry. (2020). 1.11: Molecular Orbital Theory. Retrieved from [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural, Electrical and Optical Properties of Pyrrolo[1,2-i][1,7] Phenanthroline-Based Organic Semiconductors | MDPI [mdpi.com]
- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 89-05-4 CAS MSDS (Pyromellitic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Energy Ordering of Molecular Orbitals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Tetramethyl Pyromellitate in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Strategic Advantage of Tetramethyl Pyromellitate in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separations, catalysis, and notably, drug delivery.[1][2] The modular nature of MOFs, constructed from inorganic nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[1][3] The choice of the organic linker is paramount in dictating the final architecture, porosity, and functionality of the framework. This guide focuses on a particularly strategic, yet often overlooked linker precursor: This compound .
While pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a well-known tetratopic linker, its esterified form, this compound, offers a unique set of advantages in MOF synthesis. The ester groups provide a handle for a controlled, in situ hydrolysis, which can influence the kinetics of MOF crystallization, leading to potentially novel topologies and enhanced defect engineering. This controlled release of the carboxylic acid moieties allows for a more gradual self-assembly process, which can be crucial for obtaining highly crystalline materials.[1] This document provides a comprehensive overview of the theoretical underpinnings, practical synthesis protocols, characterization techniques, and potential applications of MOFs derived from this versatile linker precursor, with a specific focus on its relevance to the field of drug development.
The Chemistry of Pyromellitate Linkers in MOF Assembly
The pyromellitate ligand, derived from the in situ hydrolysis of this compound, is a rigid, planar molecule with four carboxylate groups. This high connectivity allows for the formation of robust, three-dimensional frameworks with a variety of metal nodes. The rigidity of the benzene core contributes to the thermal stability of the resulting MOF, a critical factor for many applications.
The magic of using this compound lies in the controlled hydrolysis step. This can be achieved under solvothermal conditions, where the combination of heat and a suitable solvent (often containing water) facilitates the conversion of the ester groups to carboxylic acids.[4][5] This slow, in situ generation of the active linker species can prevent rapid precipitation of the metal-linker coordination polymer, thereby favoring the formation of larger, more ordered crystals.
Furthermore, the methyl groups released during hydrolysis can act as modulators in the synthesis, a technique known to influence crystal size and morphology. This subtle control over the reaction environment is a key advantage of using the esterified precursor over the free acid.
Synthesis of Pyromellitate-Based MOFs: A Step-by-Step Protocol
This section details a generalized solvothermal protocol for the synthesis of a pyromellitate-based MOF. It is crucial to note that the specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired MOF structure.
Materials and Reagents:
-
This compound
-
Metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Deionized water
-
Methanol
-
Chloroform
Protocol:
-
Reagent Preparation: In a typical synthesis, dissolve this compound and the chosen metal salt in the primary solvent (e.g., DMF) in a glass vial. The molar ratio of linker to metal will vary depending on the target MOF but a 1:1 or 1:2 ratio is a common starting point.
-
Addition of Water: Add a small, controlled amount of deionized water to the solution. The water is essential for the in situ hydrolysis of the ester groups. The amount of water can significantly impact the rate of hydrolysis and, consequently, the crystallization process.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from 24 to 72 hours).[6] This step facilitates both the hydrolysis of the linker and the self-assembly of the MOF structure.
-
Isolation and Washing: After the reaction is complete, allow the vial to cool to room temperature. The crystalline MOF product will typically have precipitated out of the solution. Decant the mother liquor and wash the crystals repeatedly with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent occluded within the pores of the MOF, a solvent exchange step is necessary. This is typically done by immersing the crystals in a more volatile solvent, such as methanol or chloroform, for several days, with the solvent being replaced periodically.
-
Drying and Activation: After solvent exchange, the MOF is activated by carefully removing the volatile solvent under vacuum, often with gentle heating. This process evacuates the pores, making the internal surface area accessible for subsequent applications.
Diagram of the Synthetic Workflow:
Caption: Workflow for the solvothermal synthesis of a pyromellitate-based MOF.
Essential Characterization Techniques for Pyromellitate-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[7][8]
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk material.[9][10] | A diffraction pattern with sharp peaks that matches a calculated or previously reported pattern. The absence of broad features indicates high crystallinity. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to confirm the removal of solvent molecules.[7][10] | A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally, decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the absence of the ester carbonyl stretch.[7][10] | The disappearance of the C=O stretching band of the ester (around 1720 cm⁻¹) and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.[2][10] | A Type I isotherm, characteristic of microporous materials, indicating a high uptake at low relative pressures. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles.[7] | Images showing well-defined crystals with a uniform size and shape. |
Applications in Drug Development and Delivery
The unique properties of pyromellitate-based MOFs make them promising candidates for drug delivery applications.[11][12][13]
-
High Drug Loading Capacity: The inherent porosity and high surface area of these MOFs allow for the encapsulation of a significant amount of therapeutic agents.[11]
-
Controlled Release: The drug molecules can be released from the MOF pores in a sustained manner, which can be triggered by changes in the physiological environment, such as pH.[12][14]
-
Biocompatibility: By choosing biocompatible metal nodes (e.g., zinc, iron), it is possible to synthesize MOFs with low toxicity.[12]
-
Tunable Pore Size: The modular nature of MOF synthesis allows for the tuning of the pore size to accommodate different drug molecules.[11]
Protocol for Drug Loading:
-
Activation of the MOF: Ensure the MOF is fully activated (as described in the synthesis protocol) to maximize the accessible pore volume.
-
Preparation of Drug Solution: Dissolve the desired drug in a suitable solvent in which the MOF is stable.
-
Impregnation: Immerse the activated MOF in the drug solution and stir or gently agitate for an extended period (typically 24-48 hours) to allow the drug molecules to diffuse into the pores.
-
Isolation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under mild conditions (e.g., in a vacuum oven at room temperature) to remove the residual solvent.
Diagram of the Drug Loading Process:
Caption: Schematic of the drug loading process into a pyromellitate-based MOF.
Conclusion and Future Outlook
This compound serves as a highly effective and versatile precursor for the synthesis of advanced metal-organic frameworks. The ability to control the in situ generation of the pyromellitate linker offers a nuanced approach to MOF crystallization, potentially leading to materials with enhanced properties. The resulting pyromellitate-based MOFs, with their high porosity, thermal stability, and tunable characteristics, hold significant promise for applications in drug development and delivery. Future research in this area should focus on exploring a wider range of metal nodes, optimizing synthesis conditions to target specific topologies, and conducting comprehensive in vitro and in vivo studies to validate their efficacy and biocompatibility as drug delivery vehicles.
References
-
Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Characterization Techniques for Elucidating MOF Structural Transformations. (2025, August 11). University of California. Retrieved January 17, 2026, from [Link]
-
Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). IntechOpen. Retrieved January 17, 2026, from [Link]
-
Applications of MOFs in Drug Delivery. (2023). Highlights in Science, Engineering and Technology, 58, 351-358. [Link]
-
Maranescu, B., & Visa, A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. International Journal of Molecular Sciences, 23(8), 4458. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (2023). Results in Chemistry, 5, 100812. [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019, December 17). AZoM. Retrieved January 17, 2026, from [Link]
-
Some Linkers used in synthesis of MOFs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Various techniques applied for characterization of MOFs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Applications of MOFs in Drug Delivery. (2023, December 7). Highlights in Science, Engineering and Technology. Retrieved January 17, 2026, from [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022, April 18). PubMed. Retrieved January 17, 2026, from [Link]
-
Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. (2025, March 28). YouTube. Retrieved January 17, 2026, from [Link]
-
Sabine Plummer: Synthesis and Characterization of MOF UPC-68. (2021, November 5). YouTube. Retrieved January 17, 2026, from [Link]
-
Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. Characterization Techniques for Elucidating MOF Structural Transformations [eureka.patsnap.com]
- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drpress.org [drpress.org]
- 12. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drpress.org [drpress.org]
Application Notes and Protocols for Tetramethyl Pyromellitate as a Crosslinking Agent for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of tetramethyl pyromellitate as a versatile crosslinking agent to enhance the performance of a variety of polymeric materials. The following sections detail the underlying chemical mechanisms, provide exemplary protocols, and outline key characterization techniques to validate the efficacy of the crosslinking process.
Introduction: The Role of Crosslinking in High-Performance Polymers
High-performance polymers are essential materials in advanced applications, from aerospace engineering to biomedical devices. Their utility is often defined by their mechanical strength, thermal stability, and chemical resistance. A proven strategy to augment these critical properties is through the introduction of crosslinks—covalent bonds that form a three-dimensional network between polymer chains.[1][2] This network structure restricts polymer chain mobility, leading to significant improvements in material performance.
This compound (TMP), the tetramethyl ester of pyromellitic acid, is a tetrafunctional molecule that serves as an effective crosslinking agent for polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH) groups. Its chemical structure, featuring a central benzene ring with four methoxycarbonyl groups, provides multiple reactive sites for creating a densely crosslinked network.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tetramethyl benzene-1,2,4,5-tetracarboxylate | [3] |
| Molecular Formula | C₁₄H₁₄O₈ | [3] |
| Molecular Weight | 310.26 g/mol | [3] |
| CAS Number | 635-10-9 | [3] |
| Appearance | Solid | Sigma-Aldrich |
The Crosslinking Mechanism: Transesterification Chemistry
The primary mechanism by which this compound crosslinks polymers containing hydroxyl groups is through a transesterification reaction . This reaction involves the exchange of the methyl group of the ester in TMP with the polymer chain, forming a new, more stable ester linkage and releasing methanol as a byproduct. The reaction is typically catalyzed by heat and can be facilitated by the presence of a suitable catalyst.
The tetrafunctionality of this compound allows for the formation of a robust three-dimensional network, significantly enhancing the polymer's properties.
Caption: Transesterification crosslinking with this compound.
Application Protocol: Crosslinking of Hydroxyl-Terminated Polybutadiene (HTPB)
This protocol provides a detailed methodology for the crosslinking of hydroxyl-terminated polybutadiene (HTPB), a widely used prepolymer in adhesives, sealants, and solid rocket propellants.[4] Crosslinking HTPB with this compound can significantly improve its mechanical properties and thermal stability.
Materials and Equipment
-
Hydroxyl-terminated polybutadiene (HTPB)
-
This compound (TMP)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene (anhydrous)
-
Vacuum oven
-
Mechanical stirrer
-
Molding plates
-
Tensile tester
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Experimental Workflow
Caption: Experimental workflow for HTPB crosslinking.
Step-by-Step Procedure
-
Preparation of the Prepolymer Mixture:
-
Dry the hydroxyl-terminated polybutadiene (HTPB) in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
In a reaction vessel equipped with a mechanical stirrer, dissolve the dried HTPB in anhydrous toluene to achieve a 50% (w/v) solution.
-
Add this compound (TMP) to the HTPB solution. The molar ratio of the ester groups of TMP to the hydroxyl groups of HTPB should be optimized based on the desired crosslinking density. A starting point is a 1:1 stoichiometric ratio.
-
-
Crosslinking Reaction:
-
Add the dibutyltin dilaurate (DBTDL) catalyst to the mixture. A typical catalyst concentration is 0.1% by weight of the total reactants.
-
Heat the mixture to 120-150°C while stirring continuously. The reaction progress can be monitored by observing the increase in viscosity. The reaction is typically carried out for 2-4 hours.
-
-
Curing of the Crosslinked Polymer:
-
Once the desired viscosity is reached, pour the reaction mixture into a pre-heated mold.
-
Place the mold in a vacuum oven and cure at 150-180°C for 8-12 hours to ensure complete crosslinking and removal of the toluene solvent and methanol byproduct.
-
After curing, allow the mold to cool down to room temperature slowly before demolding the crosslinked polymer sheet.
-
Characterization of the Crosslinked Polymer
Thorough characterization is crucial to confirm the success of the crosslinking reaction and to quantify the improvements in the polymer's properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of the transesterification reaction. A decrease in the intensity of the O-H stretching band (around 3400 cm⁻¹) of the HTPB and changes in the C=O stretching region (around 1720 cm⁻¹) of the ester groups can indicate the formation of new ester linkages.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the crosslinked polymer. An increase in the onset decomposition temperature compared to the uncrosslinked HTPB indicates enhanced thermal stability due to the formation of a network structure.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is often observed after crosslinking, reflecting the restricted mobility of the polymer chains within the network.
Mechanical Testing
-
Tensile Testing: The mechanical properties of the crosslinked polymer, such as tensile strength, Young's modulus, and elongation at break, can be determined using a universal testing machine. Crosslinking is expected to increase the tensile strength and modulus while potentially decreasing the elongation at break.
Table 2: Expected Improvements in HTPB Properties after Crosslinking with TMP
| Property | Uncrosslinked HTPB | Crosslinked HTPB |
| Tensile Strength | Low | Significantly Increased |
| Young's Modulus | Low | Significantly Increased |
| Elongation at Break | High | Decreased |
| Thermal Stability (TGA) | Moderate | Increased |
| Glass Transition Temp. (Tg) | Low | Increased |
Conclusion
This compound is a highly effective crosslinking agent for high-performance polymers containing hydroxyl or other nucleophilic functional groups. The transesterification-based crosslinking mechanism leads to the formation of a robust three-dimensional network, resulting in significant enhancements in the mechanical and thermal properties of the base polymer. The provided protocol for crosslinking HTPB serves as a valuable starting point for researchers and scientists looking to improve the performance of their polymeric materials for a wide range of advanced applications. Further optimization of reaction conditions and crosslinker concentration will enable the fine-tuning of material properties to meet specific performance requirements.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69455, this compound. [Link].
-
ACS Applied Polymer Materials. High-Performance Polyimides with High T g and Excellent Dimensional Stability at High Temperature Prepared via a Cooperative Action of Hydrogen-Bond Interaction and Cross-Linking Reaction. [Link]
-
MDPI. High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. [Link]
- Google P
- Google Patents. Amidation of polymers containing ester side chains using functionalized amines.
-
ResearchGate. Chemoselective transesterification and polymer synthesis using a zincate complex. [Link]
- Google Patents.
- Google Patents. Latex composition containing crosslinking agent and crosslinked molded body thereof.
- Google Patents. Aqueous cross-linking compositions and methods.
-
Wikipedia. Hydroxyl-terminated polybutadiene. [Link]
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Glycidyl Azide Polymer and its Derivatives-Versatile Binders for Explosives and Pyrotechnics: Tutorial Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-terminated polybutadiene - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Polyimide Synthesis via One-Step Polycondensation of Tetramethyl Pyromellitate
Introduction: A Modern Approach to High-Temperature Polymers
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] Traditionally, the synthesis of aromatic polyimides involves a two-step process: the reaction of a dianhydride, such as pyromellitic dianhydride (PMDA), with a diamine in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical cyclodehydration to the final polyimide.[4][5] While effective, the PAA intermediate can be unstable and susceptible to hydrolysis, which can limit the achievable molecular weight and processing window.
This application note details a robust and streamlined one-step high-temperature solution polycondensation method for polyimide synthesis, utilizing Tetramethyl Pyromellitate as a stable and processable monomer. This approach circumvents the formation of the sensitive PAA intermediate, offering potential advantages in process control and scalability. We will explore the underlying reaction mechanism, provide detailed experimental protocols, and discuss the comparative advantages of this method for researchers, scientists, and professionals in drug development and advanced materials.
The One-Step Polycondensation Pathway: Mechanism and Advantages
The synthesis of polyimides from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), proceeds via a direct one-step polycondensation reaction at elevated temperatures.
Reaction Mechanism
The core of this process is the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the ester groups of this compound. This is followed by a condensation reaction that forms the stable five-membered imide ring with the concurrent elimination of methanol as a byproduct. The reaction is typically carried out in a high-boiling polar aprotic solvent.
The proposed mechanism involves the following key steps:
-
Initial Amidation: The primary amine of the diamine monomer attacks the carbonyl of a methyl ester group on the this compound, forming an amide linkage and releasing a molecule of methanol.
-
Chain Propagation: This process continues, alternating between the diamine and tetraester monomers, to build the polymer chain.
-
Intramolecular Cyclization (Imidization): At elevated temperatures, the newly formed amide group, which is ortho to a remaining methyl ester group, undergoes a rapid intramolecular nucleophilic attack. The amide nitrogen attacks the ester's carbonyl carbon, leading to the formation of the five-membered imide ring and the elimination of a second molecule of methanol.
This direct imidization at high temperatures avoids the isolation of a poly(amic acid) intermediate.
Diagram of the One-Step Polycondensation Reaction
Caption: One-step polycondensation of this compound and a diamine.
Advantages of the this compound Route
The use of this compound in a one-step synthesis offers several key advantages over the traditional two-step PMDA method:
-
Monomer Stability: this compound is a stable, crystalline solid that is less susceptible to hydrolysis than pyromellitic dianhydride (PMDA). This enhances shelf-life and simplifies handling and storage.
-
Process Simplification: The one-step process eliminates the need to isolate and handle the often unstable poly(amic acid) intermediate, streamlining the overall workflow.
-
Improved Solubility: In some cases, the monomers and the forming polymer may exhibit better solubility in the reaction medium at high temperatures, which can facilitate the synthesis of high molecular weight polymers.[4]
-
Potentially Higher Crystallinity: The one-step high-temperature method can sometimes yield materials with a higher degree of crystallinity compared to the two-step process.[4]
-
Evasion of Gel Formation: The reverse mode of addition (diamine to dianhydride) in the two-step process can sometimes lead to gel formation.[6] The one-step method can mitigate this issue.
Comparative Overview: this compound vs. Pyromellitic Dianhydride
| Feature | This compound (One-Step) | Pyromellitic Dianhydride (PMDA) (Two-Step) |
| Reaction Pathway | Direct one-step polycondensation at high temperature (~180-220°C).[4] | Two-step process: low-temperature poly(amic acid) formation followed by high-temperature imidization.[4] |
| Intermediate | No stable intermediate; direct formation of polyimide. | Poly(amic acid) (PAA) precursor. |
| Byproduct | Methanol. | Water. |
| Monomer Stability | High; less sensitive to atmospheric moisture. | Lower; PMDA is highly reactive and susceptible to hydrolysis. |
| Process Control | Simpler workflow; requires high-temperature reactor. | More complex; requires careful control of PAA formation and subsequent imidization. |
| Polymer Properties | Can lead to highly crystalline polymers.[4] | Properties are highly dependent on the imidization process. |
| Solvent | High-boiling aprotic solvents (e.g., NMP, m-cresol).[4] | Aprotic polar solvents (e.g., DMAc, NMP).[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of polyimide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Materials and Equipment
-
Monomers:
-
This compound (TMP)
-
4,4'-oxydianiline (ODA)
-
-
Solvent:
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
m-Cresol
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dean-Stark trap (optional, for azeotropic removal of methanol)
-
Heating mantle with temperature controller
-
Condenser
-
Standard laboratory glassware
-
Protocol 1: One-Step High-Temperature Solution Polycondensation
This protocol is a representative procedure based on the principles of one-step polyimide synthesis.[4] Researchers should optimize conditions for their specific diamine and desired polymer properties.
-
Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure the system can be maintained under a positive pressure of inert gas (e.g., nitrogen) throughout the reaction.
-
Monomer Dissolution: Charge the flask with an equimolar amount of 4,4'-oxydianiline (ODA) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/v). Stir the mixture under a gentle nitrogen flow until the ODA is completely dissolved.
-
Addition of this compound: Once the ODA is dissolved, add an equimolar amount of this compound to the flask.
-
Heating and Polymerization:
-
Slowly heat the reaction mixture to 140-150°C and maintain for 1-2 hours. The viscosity of the solution will begin to increase.
-
Gradually increase the temperature to 190-200°C. The imidization reaction will proceed rapidly at this temperature, with the evolution of methanol.
-
Maintain the reaction at this temperature for 3-5 hours, or until the desired viscosity is achieved. The removal of methanol will drive the polymerization to completion.
-
-
Polymer Isolation:
-
After cooling to room temperature, the viscous polymer solution can be used directly for casting films or coatings.
-
To isolate the polymer as a powder, slowly pour the solution into a large volume of a non-solvent, such as methanol or ethanol, under vigorous stirring.
-
Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 120-150°C until a constant weight is achieved.
-
Workflow for One-Step Polycondensation
Caption: Step-by-step workflow for the one-step synthesis of polyimide.
Characterization and Quality Control
The synthesized polyimide should be characterized to confirm its structure and properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm imidization and absence of amic acid. | Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch), and C-N stretching around 1370 cm⁻¹. Disappearance of amide and carboxylic acid bands. |
| ¹H NMR Spectroscopy | Verify the polymer structure. | Signals corresponding to the aromatic protons of the diamine and pyromellitate moieties. Absence of methyl ester protons. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability. | High decomposition temperature (typically >500°C in N₂).[1][2][3] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A distinct glass transition temperature, which will vary depending on the specific diamine used. For PMDA-ODA, the Tg is typically high.[1][2] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and polydispersity. | Provides information on the molecular weight distribution of the polymer. |
| Solubility Testing | Assess processability. | Test solubility in common aprotic polar solvents (NMP, DMAc, DMF). |
Conclusion
The synthesis of polyimides using this compound via a one-step high-temperature solution polycondensation offers a valuable alternative to the traditional two-step method. The enhanced stability of the ester monomer and the streamlined process make it an attractive route for the production of high-performance polyimides. The protocols and information provided in this application note serve as a comprehensive guide for researchers and professionals to explore this efficient synthetic pathway for developing advanced materials for a range of demanding applications.
References
- Wilson, A.M., St. Clair, A.K., & Progar, D.J. (Eds.). (2013). Polyimides: Synthesis, Characterization, and Applications. Springer Science & Business Media.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
- Sroog, C. E. (1991). Polyimides. Progress in polymer science, 16(4), 561-694.
- Li, Y., et al. (2019). A review on the synthesis of polyimides. RSC advances, 9(42), 24268-24286.
- Wright, W. W., & Hallden-Abberton, M. (2002). Polyimides. Ullmann's Encyclopedia of Industrial Chemistry.
- Hergenrother, P. M. (2003). The use, design, synthesis, and properties of high performance/high temperature polymers: An overview. High Performance Polymers, 15(1), 3-45.
- Takekoshi, T. (1990). Synthesis of polyimides. In Polyimides (pp. 7-47). Springer, Berlin, Heidelberg.
- Bessonov, M. I., Koton, M. M., Kudryavtsev, V. V., & Laius, L. A. (1987). Polyimides: thermally stable polymers. Springer Science & Business Media.
Sources
Application Notes & Protocols: Tetramethyl Pyromellitate in High-Performance Gas Separation Membranes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Tetramethyl Pyromellitate in Advancing Gas Separation
The pursuit of highly efficient and economically viable gas separation technologies is a critical endeavor in industries ranging from natural gas purification to carbon capture. Polymer-based membranes are at the forefront of this effort, offering a low-energy alternative to traditional cryogenic distillation and absorption processes. However, a fundamental trade-off between permeability (the rate at which gas passes through the membrane) and selectivity (the ability to separate one gas from another) often limits the performance of simple polymeric membranes.
This guide focuses on the strategic application of This compound (TMPM) , a versatile chemical compound, to overcome this limitation. TMPM, with its rigid aromatic core and four methyl ester groups, serves as an exceptional crosslinking agent, particularly for high-performance polyimides. By introducing covalent bonds between polymer chains, TMPM effectively engineers the membrane's microstructure, leading to significant enhancements in gas selectivity with a minimal impact on permeability. This document provides researchers and materials scientists with the foundational knowledge and detailed protocols to leverage TMPM for the fabrication of next-generation gas separation membranes.
Mechanism of Action: How TMPM Enhances Selectivity
The efficacy of this compound as a crosslinking agent stems from its chemical structure and reactivity. In the context of polyimide membranes, such as those derived from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and durene diamine, the process involves a thermally activated chemical transformation.
Initially, a precursor polymer solution is synthesized and cast into a thin film. TMPM is incorporated into this film, often through a process of swelling the dense polymer membrane in a TMPM/methanol solution. The subsequent step involves a controlled thermal treatment. During this heating process, the methyl ester groups of TMPM are believed to react with residual carboxylic acid groups present on the polyimide backbone. This reaction forms ester linkages between adjacent polymer chains, creating a rigid, crosslinked network.
The formation of this network has two primary effects on the membrane's gas transport properties:
-
Refinement of Free Volume Elements: The crosslinks reduce the overall fractional free volume (FFV) slightly but, more importantly, they narrow the size distribution of the microporous voids within the polymer matrix. This "tightening" of the polymer network makes it more difficult for larger gas molecules (e.g., methane, CH₄) to pass through, while smaller molecules (e.g., carbon dioxide, CO₂) can still permeate relatively easily.
-
Inhibition of Polymer Chain Mobility: The covalent bonds introduced by TMPM significantly restrict the segmental motion of the polymer chains. This rigidity prevents the polymer from swelling excessively in the presence of highly condensable gases like CO₂, a phenomenon that can otherwise plasticize the membrane and drastically reduce its selectivity.
The net result is a substantial improvement in the membrane's selectivity for gas pairs like CO₂/CH₄, making it highly suitable for applications such as natural gas sweetening.
Visualizing the Crosslinking Mechanism
The following diagram illustrates the proposed reaction pathway for TMPM crosslinking within a polyimide matrix.
Caption: Workflow for fabricating a TMPM-crosslinked membrane.
Expected Performance Data
The following table summarizes typical gas permeation data for 6FDA-durene membranes before and after crosslinking with TMPM. Data is illustrative and based on trends reported in the literature.
| Membrane Type | Gas | Permeability (Barrer¹) | CO₂/CH₄ Selectivity |
| Pristine 6FDA-durene | CO₂ | 1050 | 35 |
| CH₄ | 30 | ||
| TMPM-Crosslinked | CO₂ | 950 | 50 |
| CH₄ | 19 |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Analysis: As the data illustrates, the crosslinking process results in a modest decrease in the permeability of both gases. However, the permeability of the larger gas, CH₄, is reduced more significantly than that of the smaller CO₂ molecule. This differential reduction leads to a marked increase in the ideal CO₂/CH₄ selectivity, from 35 to 50, demonstrating the effectiveness of the TMPM crosslinking strategy.
Troubleshooting & Key Considerations
-
Brittle Membranes: If the final membrane is too brittle, this may indicate an excessive degree of crosslinking. Consider reducing the TMPM concentration or the duration/temperature of the final annealing step.
-
Inconsistent Results: Ensure the precursor 6FDA-durene film is completely dry before immersion in the TMPM solution. Residual solvent can affect the swelling process and lead to non-uniform crosslinking.
-
Safety: Dichloromethane is a volatile and hazardous solvent. All steps involving DCM should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a highly effective and accessible crosslinking agent for enhancing the separation performance of polyimide membranes. The protocol described provides a robust framework for fabricating high-selectivity membranes for CO₂/CH₄ separation. By carefully controlling the reaction parameters, researchers can tune the membrane properties to meet the demands of specific industrial applications, pushing the boundaries of membrane-based gas separation technology.
References
The Role of Tetramethyl Pyromellitate in the Synthesis of Porous Organic Polymers: Application Notes and Protocols
Introduction: Unlocking New Architectures in Porous Organic Polymers
Porous Organic Polymers (POPs) represent a versatile class of materials characterized by their high surface areas, tunable porosities, and robust chemical and thermal stabilities.[1] These attributes make them highly sought after for a myriad of applications, including gas storage and separation, catalysis, and environmental remediation. The design and synthesis of POPs are underpinned by the strategic selection of monomeric building blocks, which ultimately dictate the physicochemical properties of the resulting polymer network.
This application note delves into the role of tetramethyl pyromellitate as a potential building block in the synthesis of novel POPs. While its direct use is not as widely documented as its dianhydride counterpart (pyromellitic dianhydride), the ester functionalities of this compound offer a unique reactive handle for forming robust covalent linkages, particularly through amidation reactions. We will explore the underlying chemical principles, provide a detailed, representative protocol for the synthesis of a porous polyamide network, and discuss the characterization of such materials. This guide is intended for researchers and professionals in materials science and drug development who are keen on exploring new synthetic pathways to advanced porous materials.
Scientific Principles: Leveraging Ester-Amine Chemistry for POP Synthesis
The synthesis of POPs from this compound is predicated on the principles of polycondensation.[2] In this context, the methyl ester groups of this compound can react with primary or secondary amines to form amide bonds, with the concomitant release of methanol as a byproduct. This reaction, often driven by thermal or catalytic activation, allows for the formation of a highly cross-linked, three-dimensional polymer network when multifunctional monomers are employed.
The choice of a tetrafunctional monomer like this compound is crucial for creating a porous structure. Its rigid benzene core and four reactive sites promote the formation of a non-planar, interconnected network that resists dense packing, thereby generating intrinsic porosity. When co-polymerized with a complementary multifunctional amine, such as a tetra-amine, the resulting polyamide network can exhibit a high degree of cross-linking and permanent porosity.
Several methods can be employed to facilitate the amidation of esters, including the use of condensing agents or activation of the carboxylic groups (if the ester is hydrolyzed in situ).[3] However, for the direct aminolysis of esters in the context of POP synthesis, solvothermal methods are particularly advantageous.[4][5] These reactions are carried out in a sealed vessel at elevated temperatures and pressures, which can accelerate the reaction rate and promote the formation of a well-defined porous structure.
Experimental Section: A Representative Protocol for POP Synthesis
This section outlines a detailed, step-by-step protocol for the synthesis of a porous polyamide network from this compound and a tetrafunctional amine, tetra(4-aminophenyl)methane. This protocol is based on established solvothermal synthesis methods for POPs.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Tetra(4-aminophenyl)methane | ≥98% | TCI Chemicals |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS grade | Fisher Scientific |
| Acetone | ACS grade | Fisher Scientific |
Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a porous polyamide network.
Detailed Protocol
-
Preparation of the Reaction Mixture:
-
In a 50 mL Teflon-lined stainless-steel autoclave, combine this compound (0.310 g, 1.0 mmol) and tetra(4-aminophenyl)methane (0.380 g, 1.0 mmol).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the autoclave.
-
Briefly sonicate the mixture to ensure homogeneity.
-
-
Solvothermal Polymerization:
-
Seal the autoclave and place it in a preheated oven at 150°C.
-
Maintain the reaction at this temperature for 72 hours.
-
-
Work-up and Purification:
-
After 72 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with DMF (3 x 50 mL), methanol (3 x 50 mL), and acetone (3 x 50 mL) to remove any unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours to yield the final porous organic polymer.
-
Characterization of the Porous Organic Polymer
A comprehensive characterization of the synthesized POP is essential to confirm its structure, porosity, and thermal stability.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds, the disappearance of the ester C=O stretching vibration (around 1720 cm⁻¹) from this compound and the appearance of a new amide C=O stretching vibration (around 1650 cm⁻¹) should be observed. The N-H stretching vibrations of the amide will also be present (around 3300 cm⁻¹).
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: This technique provides detailed information about the carbon environment in the polymer network. The formation of the amide linkage can be confirmed by the appearance of a resonance corresponding to the amide carbonyl carbon (around 165-175 ppm).
Porosity and Surface Area Analysis
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the POP. A type I or type IV isotherm is typically expected for microporous or mesoporous materials, respectively.
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer. The analysis is typically carried out under a nitrogen atmosphere, and the decomposition temperature is determined from the weight loss curve. POPs derived from aromatic building blocks are expected to exhibit high thermal stability.
Visualization of the Polymerization and Network Formation
Caption: Schematic of the polycondensation reaction to form a porous polyamide network.
Conclusion and Future Outlook
This compound presents a promising, albeit less explored, monomer for the synthesis of porous organic polymers. The ester functionalities provide a viable alternative to more reactive groups like anhydrides, potentially offering different reaction kinetics and solubility profiles. The protocol detailed herein provides a foundational method for the synthesis of a novel porous polyamide network. Further research can focus on exploring different multifunctional amine co-monomers to tune the porosity and surface chemistry of the resulting POPs. Additionally, the catalytic conditions for the amidation reaction could be optimized to potentially lower the reaction temperature and time. The exploration of such alternative building blocks is crucial for expanding the synthetic toolbox available to materials scientists and for the continued development of advanced porous materials with tailored properties for specific applications.
References
Sources
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and Reactions of Carboxylic Acids, Esters and Amides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvothermal synthesis of hierarchically nanoporous organic polymers with tunable nitrogen functionality for highly selective capture of CO2 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Tetramethyl Pyromellitate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the polymerization of tetramethyl pyromellitate. This document outlines the synthesis of polyesters via a two-stage melt polycondensation process, including detailed procedural steps, the rationale behind experimental choices, and methods for polymer characterization.
Introduction
This compound is a tetrafunctional aromatic ester that serves as a valuable monomer in the synthesis of polyesters and other polymers. The resulting polymers often exhibit high thermal stability and mechanical strength, making them suitable for a range of applications, including advanced materials and drug delivery matrices. The most common method for the polymerization of this compound is through transesterification with a suitable diol, followed by polycondensation. This process involves the exchange of the methyl groups of the ester with the hydroxyl groups of the diol to form a growing polymer chain, with methanol as a byproduct.
Chemistry of Polymerization
The polymerization of this compound with a diol, such as ethylene glycol, proceeds in two main stages:
-
Transesterification: In the initial stage, this compound reacts with an excess of the diol at elevated temperatures in the presence of a catalyst. This reaction forms a mixture of oligomers with hydroxyl end-groups, and methanol is liberated. The removal of methanol from the reaction mixture is crucial to drive the equilibrium towards the formation of the desired product.
-
Polycondensation: In the second stage, the temperature is further increased, and a vacuum is applied to the system. This facilitates the removal of the excess diol and promotes the condensation of the hydroxyl-terminated oligomers into a high molecular weight polyester.
The choice of catalyst is critical for an efficient polymerization process. Common catalysts for transesterification and polycondensation reactions include metal acetates, oxides, or alkoxides of tin, titanium, or antimony.[1]
Experimental Workflow
The overall workflow for the polymerization of this compound can be visualized as follows:
Caption: Workflow for the synthesis and characterization of polyesters from this compound.
Detailed Experimental Protocol: Synthesis of Poly(ethylene pyromellitate)
This protocol details the synthesis of a polyester from this compound and ethylene glycol.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Ethylene glycol | Mechanical stirrer |
| Titanium(IV) butoxide (catalyst) | Distillation head and condenser |
| Antimony trioxide (catalyst) | Heating mantle with temperature controller |
| Trimethyl phosphate (stabilizer) | Vacuum pump |
| Chloroform (solvent for purification) | Nitrogen inlet |
| Methanol (non-solvent for precipitation) | Schlenk line |
Procedure
Stage 1: Transesterification
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.
-
Charging Reactants: Charge the flask with this compound and ethylene glycol. A molar ratio of diol to tetra-ester of 2.2:1 is recommended to ensure the formation of hydroxyl-terminated oligomers.
-
Catalyst and Stabilizer Addition: Add the catalysts, such as a combination of antimony trioxide (e.g., 0.05 wt%) and a stabilizer like trimethyl phosphate (e.g., 0.07 wt%).[2] Alternatively, titanium(IV) butoxide can be used.[1]
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the transesterification stage.
-
Heating and Reaction: Begin stirring and gradually heat the reaction mixture to approximately 180-200°C.[1] Methanol will start to distill off as the transesterification reaction proceeds.
-
Monitoring Reaction Progress: Continue the reaction at this temperature until the theoretical amount of methanol has been collected in the receiving flask. This typically takes 2-4 hours.
Stage 2: Polycondensation
-
Temperature Increase: After the transesterification is complete, gradually increase the temperature of the reaction mixture to 220-240°C.
-
Application of Vacuum: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of the excess ethylene glycol and drive the polycondensation reaction forward.
-
Monitoring Viscosity: As the polycondensation proceeds, the viscosity of the melt will noticeably increase. The stirring torque required will also increase, which can be an indicator of the increasing molecular weight of the polymer.
-
Reaction Termination: Continue the reaction under high temperature and vacuum until the desired melt viscosity is achieved, which can take several hours. The reaction is terminated by removing the heat source and backfilling the reactor with nitrogen.
-
Polymer Isolation: Once the reactor has cooled to a safe temperature, the solid polymer can be carefully removed.
Purification
-
Dissolution: Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The purified polymer will precipitate out.
-
Collection and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
Polymer Characterization
A thorough characterization of the synthesized polymer is essential to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mw, Mn) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure and composition.[1][2] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm).[1][2] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[1] |
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The high temperatures and vacuum used in this procedure require careful handling and appropriate safety measures.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Diagram of the Polymerization Reaction
Caption: Schematic of the two-stage polymerization of this compound with ethylene glycol.
References
- Somlai, L. S., Lewis, C. M., Mathias, L. J., & Schiraldi, D. A. (2003). Synthesis and Characterization of Novel Ethylene Glycol Polyesters Containing Terephthalic and 5-Adamantylisophthalic Acids. Designed Monomers and Polymers, 6(2), 123-133.
-
Request PDF | Melt transesterification and characterization of segmented block copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol | ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chemoselective transesterification and polymer synthesis using a zincate complex. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins - PubMed. (2016, May 6). PubMed. Retrieved January 18, 2026, from [Link]
-
Request PDF | Synthesis and Physical Properties of Tetramethylcyclobutanediol Polycarbonates | ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Catalysis in Organic and Polymer Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (2023, August 2). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization - Materials Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC. (2022, November 13). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of polyurethane-g-poly(ethylene glycol) copolymers by macroiniferter and their protein resistance - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Modification of Poly(Ethylene 2,5-Furandicarboxylate) with Poly(Ethylene glycol) for Biodegradable Copolyesters with Good Mechanical Properties and Spinnability. (2019, December 14). MDPI. Retrieved January 18, 2026, from [Link]
-
Incorporation of Polyoxometalates into Polymers to Create Linear Poly(polyoxometalate)s with Catalytic Function - PubMed. (2014, February 18). PubMed. Retrieved January 18, 2026, from [Link]
-
Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. (2023, February 16). MDPI. Retrieved January 18, 2026, from [Link]
Sources
Application Notes and Protocols: Tetramethyl Pyromellitate in the Preparation of Thermally Stable Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[2] A common synthetic route to polyimides involves the polycondensation of a dianhydride with a diamine.[1][3] While pyromellitic dianhydride (PMDA) is a frequently used monomer, its use can lead to polyimides that are insoluble and intractable, posing significant processing challenges.[2]
Tetramethyl pyromellitate, the tetramethyl ester of pyromellitic acid, offers a valuable alternative to PMDA in the synthesis of thermally stable polyimide resins.[4][5][6] Its use can facilitate the formation of processable poly(amic acid) precursors, which can then be thermally or chemically converted to the final polyimide. This approach allows for greater control over the final properties of the resin and can lead to materials with enhanced processability without compromising thermal performance.
This document provides a detailed guide for researchers on the use of this compound in the preparation of thermally stable resins. It covers the underlying chemistry, provides detailed experimental protocols, and discusses the characterization of the resulting polymers.
The Chemistry of Polyimide Synthesis from this compound
The synthesis of polyimides from this compound and a diamine is typically a two-step process.[1]
Step 1: Poly(amic acid) Formation
In the first step, this compound reacts with a diamine in a polar aprotic solvent at a low to ambient temperature. This reaction forms a soluble poly(amic acid) precursor. The choice of solvent is critical to ensure the solubility of the monomers and the resulting polymer. Common solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[3]
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the final polyimide through a process called imidization. This involves the cyclodehydration of the amic acid groups to form the stable imide ring structure.[7] Imidization can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film or other desired form and then heated to high temperatures (typically between 200°C and 350°C).[8] This process drives off water and methanol, leading to the formation of the polyimide.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, are added to the poly(amic acid) solution at room temperature.[8][9] This method can be advantageous for producing polyimide powders or for applications where high-temperature processing is undesirable.
The overall reaction scheme is depicted below:
Caption: General workflow for polyimide synthesis.
Causality Behind Experimental Choices
The selection of monomers, solvent, and imidization method significantly influences the properties of the final polyimide resin.
-
Monomer Selection: The structure of the diamine plays a crucial role in determining the flexibility, solubility, and thermal properties of the resulting polyimide. Aromatic diamines generally lead to more rigid and thermally stable polymers, while the incorporation of flexible linkages (e.g., ether groups) can enhance solubility and processability.[2]
-
Solvent Choice: The solvent must effectively dissolve both the monomers and the intermediate poly(amic acid) to achieve a high molecular weight polymer. The boiling point of the solvent is also a consideration, especially for thermal imidization, as it needs to be removed during the curing process.
-
Imidization Method: Thermal imidization is a simpler process but requires high temperatures that can sometimes lead to degradation or cross-linking. Chemical imidization offers more control and can be performed at lower temperatures, but it requires the removal of the dehydrating agent and catalyst from the final product.[8]
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity ≥ 98% |
| Aromatic Diamine (e.g., 4,4'-oxydianiline) | Purity ≥ 99% |
| N,N-dimethylacetamide (DMAc) | Anhydrous, Purity ≥ 99.8% |
| Acetic Anhydride | Reagent grade |
| Pyridine | Anhydrous, Purity ≥ 99.8% |
| Methanol | Reagent grade |
| Three-neck round-bottom flask | Appropriate size for the reaction scale |
| Mechanical stirrer | |
| Nitrogen inlet/outlet | |
| Heating mantle with temperature controller | |
| Glass plates for film casting | |
| Doctor blade or casting knife | |
| Vacuum oven |
Protocol 1: Synthesis of Poly(amic acid) Solution
This protocol describes the synthesis of a poly(amic acid) solution from this compound and 4,4'-oxydianiline (ODA).
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Monomer Dissolution: Add the desired amount of 4,4'-oxydianiline to the flask, followed by anhydrous DMAc to achieve the desired concentration (typically 15-25 wt% solids). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of this compound: Slowly add an equimolar amount of this compound to the diamine solution in small portions over 30-60 minutes. An exothermic reaction may be observed; maintain the reaction temperature below 30°C using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a tightly sealed container at low temperatures (e.g., 4°C) for several weeks.
Protocol 2: Thermal Imidization
This protocol details the preparation of a polyimide film via thermal imidization of the poly(amic acid) solution.
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness.
-
Solvent Removal (Pre-bake): Place the cast film in a dust-free, level oven and heat at 80-100°C for 2-4 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Gradually increase the temperature of the oven according to the following schedule:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Cooling and Removal: After the curing cycle is complete, turn off the oven and allow the film to cool slowly to room temperature. Carefully peel the resulting polyimide film from the glass plate.
Protocol 3: Chemical Imidization
This protocol describes the preparation of polyimide powder via chemical imidization.
-
Imidization Reaction: To the poly(amic acid) solution from Protocol 1, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine (typically a 1:1 molar ratio with acetic anhydride) while stirring at room temperature.
-
Precipitation: Continue stirring for 8-12 hours. The polyimide will precipitate out of the solution as a fine powder.
-
Isolation and Washing: Pour the reaction mixture into a large excess of a non-solvent such as methanol to fully precipitate the polymer. Filter the solid product and wash it thoroughly with fresh methanol to remove any residual solvent, acetic acid, and pyridine.
-
Drying: Dry the polyimide powder in a vacuum oven at 150-200°C for 12-24 hours to remove any remaining solvent and volatile byproducts.
Caption: Experimental workflow for polyimide resin preparation.
Characterization of Thermally Stable Resins
Thorough characterization of the synthesized polyimide is essential to confirm its structure and evaluate its properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to monitor the conversion of the poly(amic acid) to the polyimide. The disappearance of the amic acid peaks (amide C=O stretch around 1660 cm⁻¹ and N-H stretch around 3300 cm⁻¹) and the appearance of characteristic imide peaks (asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1380 cm⁻¹) confirms successful imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the polyimide and to determine the degree of imidization.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide.[10][11] The temperature at which 5% weight loss occurs (Td₅) is a common metric for thermal stability. For high-performance polyimides, this value is often above 500°C.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimide. The Tg is a critical parameter that defines the upper service temperature of the material.
Mechanical Properties
-
Tensile Testing: For polyimide films, tensile testing is performed to measure properties such as tensile strength, elongation at break, and Young's modulus. These properties provide insight into the material's strength and flexibility.
Expected Results
The properties of polyimides synthesized from this compound can be tailored by the choice of the diamine. The following table provides a general overview of the expected properties for a polyimide prepared from this compound and a common aromatic diamine like 4,4'-oxydianiline.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 300 - 400°C |
| 5% Weight Loss Temperature (Td₅) | > 500°C |
| Tensile Strength | 100 - 200 MPa |
| Elongation at Break | 5 - 15% |
| Young's Modulus | 2 - 4 GPa |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low viscosity of poly(amic acid) solution | Impure monomers or solvent; incorrect stoichiometry | Use high-purity, dry monomers and solvent; ensure accurate weighing of reactants. |
| Brittle polyimide film | Incomplete imidization; low molecular weight | Extend curing time or increase curing temperature; optimize polymerization conditions to increase molecular weight. |
| Incomplete solubility of polyimide powder | Cross-linking during chemical imidization | Control the reaction temperature during chemical imidization; use a milder catalyst if necessary. |
Conclusion
This compound serves as a valuable monomer for the synthesis of high-performance, thermally stable polyimide resins. By offering a more processable alternative to pyromellitic dianhydride, it enables the fabrication of polyimide materials with tailored properties for a wide range of advanced applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of novel, high-temperature resistant polymers.
References
-
Gagliani, J., & Sorathia, U. A. K. (1981). Methods of preparing polyimides and polyimide precursors. NASA Technical Reports Server. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. [Link]
-
Hasegawa, M., & Horie, K. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1131. [Link]
- Kim, Y., & Kim, J. (1996). Process for preparing polyimide resins.
-
Brumă, M., Sava, I., & Hamciuc, C. (2007). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 52(7-8), 631-638. [Link]
- Chen, J., et al. (2015). Preparation method of polyimide.
-
Li, Y., et al. (2020). Synthesis of Superheat-Resistant Polyimides with High T g and Low Coefficient of Thermal Expansion by Introduction of Strong Intermolecular Interaction. Polymers, 12(1), 153. [Link]
-
St. Clair, A. K., & St. Clair, T. L. (1985). Synthesis and Characterization of Processable Polyimides with Enhanced Thermal Stability. NASA Technical Reports Server. [Link]
-
Hasegawa, M. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Semantic Scholar. [Link]
-
Liu, X., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3564. [Link]
- Lee, S., et al. (2002). Process for producing polyimide resin.
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Hasegawa, M. (2022). (PDF) Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. ResearchGate. [Link]
-
Irwin, J. M., & Ramprasad, R. (2013). Structure-property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric applications. Journal of Applied Polymer Science, 130(4), 2568-2575. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
Woźniak, M., & Kaczmarek, H. (2014). Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. Journal of Thermal Analysis and Calorimetry, 118(2), 855-863. [Link]
-
O'Connor, D., & Blum, F. D. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Scholars' Mine. [Link]
-
Liu, Y., et al. (2020). (PDF) High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure. ResearchGate. [Link]
-
Pizzi, A. (2006). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. In Wood Adhesives (pp. 219-236). CRC Press. [Link]
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. US5502143A - Process for preparing polyimide resins - Google Patents [patents.google.com]
- 4. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 635-10-9 [amp.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]
- 8. EP1260538B1 - Process for producing polyimide resin - Google Patents [patents.google.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Thermal Stability of Substituted Phenol-formaldehyde Resins" by Daniel O'Connor and Frank D. Blum [scholarsmine.mst.edu]
Application Notes and Protocols: Tetramethyl Pyromellitate as a Triplet Sensitizer in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of tetramethyl pyromellitate (TMP) as a triplet photosensitizer in synthetic organic chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of photosensitization, the specific photophysical properties of TMP that make it an effective sensitizer, and detailed protocols for its use in key photochemical transformations, such as the [2+2] cycloaddition of olefins. By explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate but also innovate upon these methods.
Introduction to Triplet Photosensitization
In many photochemical reactions, the target reactant molecule does not efficiently absorb the light energy required to initiate the desired transformation. Photosensitization provides an elegant solution to this problem. A photosensitizer is a molecule that absorbs light energy and then transfers that energy to a reactant molecule, thereby "sensitizing" it to react.[1]
The most effective sensitizers for many organic reactions are triplet sensitizers . These molecules possess a favorable set of photophysical properties:
-
Strong Absorption: They efficiently absorb light at a specific wavelength.
-
Efficient Intersystem Crossing (ISC): Upon excitation to a singlet excited state (S₁), they rapidly and efficiently convert to a longer-lived triplet excited state (T₁).[2]
-
Sufficient Triplet Energy (Eᴛ): The energy of their triplet state must be greater than that of the reactant molecule to allow for efficient energy transfer.
-
Long Triplet Lifetime: A longer lifetime increases the probability of a successful energy transfer to the substrate.
This compound (TMP) is an aromatic ester that serves as an excellent triplet sensitizer for a variety of photochemical reactions, particularly for inducing reactions in molecules with triplet energies below ~69 kcal/mol.
Mechanism of Action: How this compound Works
The function of TMP as a photosensitizer is best illustrated using a Jablonski diagram. This diagram maps the electronic states of the molecule and the transitions between them.
Figure 1: Jablonski Diagram for TMP-Sensitized Energy Transfer. This diagram illustrates the sequential steps of light absorption, intersystem crossing, and energy transfer that enable a photochemical reaction.
The Process:
-
Absorption: TMP absorbs a photon of light (hν), promoting an electron from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited TMP molecule undergoes a spin-forbidden but efficient transition from the S₁ state to the lower-energy triplet state (T₁). This is a key step, as the triplet state has a much longer lifetime than the singlet state, allowing for intermolecular interactions.[2]
-
Triplet-Triplet Energy Transfer (TTET): The excited TMP (in its T₁ state) collides with a ground-state substrate molecule (S₀). If the triplet energy of TMP is higher than that of the substrate, energy is transferred via the Dexter mechanism, which requires orbital overlap between the two molecules. This process excites the substrate to its triplet state (T₁) and returns the TMP to its ground state (S₀).
-
Reaction: The triplet-state substrate is now activated and can undergo the desired photochemical reaction, such as dimerization or isomerization, to form the final product.
Photophysical and Chemical Properties of this compound
A successful photosensitized reaction depends on the careful matching of the sensitizer's properties with the reaction requirements.
| Property | Value / Description | Significance for Photosensitization |
| Chemical Formula | C₁₄H₁₄O₈ | - |
| Molecular Weight | 310.26 g/mol | Essential for calculating molar concentrations.[3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 143-144 °C | Provides an indication of purity.[1] |
| UV Absorption (λmax) | ~290-300 nm in non-polar solvents | Dictates the required wavelength of the light source for efficient excitation. |
| Triplet Energy (Eᴛ) | ~69 kcal/mol | This energy level is sufficient to sensitize a wide range of common olefins, such as indene and stilbene, for [2+2] cycloadditions. |
| Intersystem Crossing Yield (Φ_ISC_) | High | A high quantum yield of triplet formation is critical for an efficient sensitization process. |
| Solubility | Soluble in common organic solvents like benzene, acetone, and ethyl acetate. | Allows for homogeneous reaction conditions with a variety of substrates. |
Table 1: Key Properties of this compound.
Core Application: [2+2] Photocycloaddition of Olefins
One of the most powerful applications of TMP as a sensitizer is in promoting [2+2] cycloaddition reactions to form cyclobutane rings. This transformation is synthetically valuable but often thermally forbidden, making photochemistry the ideal approach. A classic example is the dimerization of indene.
Figure 2: General Workflow for TMP-Sensitized Photocycloaddition. A systematic approach from preparation to product characterization ensures reproducibility.
Detailed Protocol: TMP-Sensitized Dimerization of Indene
This protocol describes the synthesis of the syn and anti dimers of indene using TMP as a triplet sensitizer. The triplet energy of indene is approximately 61 kcal/mol, which is well below that of TMP (~69 kcal/mol), allowing for efficient energy transfer.
Materials:
-
This compound (TMP)
-
Indene (freshly distilled to remove polymers)
-
Benzene or Acetone (spectroscopic grade)
-
Quartz photoreactor tube with a gas inlet
-
Medium-pressure mercury-vapor lamp with a Pyrex filter (to block wavelengths < 290 nm)
-
Nitrogen or Argon gas source
-
Standard laboratory glassware for workup and purification
Procedure:
1. Reaction Setup: a. In a 100 mL quartz photoreactor tube, dissolve 1.0 g of freshly distilled indene and 0.5 g of this compound in 50 mL of benzene. b. Causality: Benzene is an excellent solvent for this reaction as it dissolves both the nonpolar substrate and the sensitizer, and it is relatively inert under these photochemical conditions. A quartz vessel is used because Pyrex will absorb too much of the required UV light. c. Seal the tube with a septum and purge the solution with a gentle stream of dry nitrogen for 20-30 minutes. This is a critical step to remove dissolved oxygen. d. Causality: Molecular oxygen exists in a triplet ground state and is an efficient quencher of excited triplet states. Its removal is essential to prevent quenching of the triplet indene intermediate, which would drastically lower the quantum yield of the desired cycloaddition.
2. Irradiation: a. Place the sealed reaction vessel into a photochemical reactor equipped with a cooling system to maintain the reaction temperature at approximately 20-25 °C. b. Irradiate the solution using a medium-pressure mercury-vapor lamp fitted with a Pyrex glass filter. c. Causality: The Pyrex filter is crucial. It blocks short-wavelength UV light (< 290 nm) that could be absorbed directly by the indene, leading to undesired side reactions. We want to selectively excite only the TMP sensitizer. d. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
3. Workup and Purification: a. Once the reaction is complete (as indicated by the consumption of indene), transfer the solution to a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. The crude residue will contain the indene dimers and the TMP sensitizer. TMP can often be removed by recrystallization from a solvent like ethanol, in which the indene dimers are more soluble. d. Alternatively, and for higher purity, the product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. e. The syn and anti isomers of the cyclobutane product can be separated by careful chromatography or fractional crystallization.
4. Characterization: a. Confirm the structure of the isolated products using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemistry of the syn and anti dimers can be assigned based on the coupling constants and symmetry observed in the NMR spectra.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inefficient degassing (oxygen presence)- Incorrect light source/filter- Low sensitizer concentration- Substrate triplet energy is higher than TMP | - Increase degassing time or use freeze-pump-thaw cycles.- Ensure the lamp output overlaps with TMP absorption and that the filter selectively allows those wavelengths.- Increase the molar ratio of TMP to substrate.- Choose a sensitizer with a higher triplet energy (e.g., acetone, benzophenone). |
| Formation of Byproducts | - Direct excitation of the substrate- Reaction with solvent | - Verify the use of a proper filter (e.g., Pyrex) to prevent short-wavelength light from reaching the sample.- Use an inert solvent like benzene or cyclohexane. |
| Low Quantum Yield | - Oxygen quenching- Competing decay pathways (fluorescence/phosphorescence of TMP)- Low substrate concentration | - Ensure rigorous exclusion of oxygen.- Increase the concentration of the substrate to favor bimolecular energy transfer over unimolecular decay of the sensitizer. |
Table 2: Troubleshooting Guide for TMP-Sensitized Reactions.
Safety Precautions
-
UV Radiation: Photochemical reactors produce high-intensity UV radiation which is harmful to the eyes and skin. Always operate the lamp within a protective cabinet or use appropriate UV-blocking shielding.
-
Chemical Handling: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Benzene is a known carcinogen. Use with extreme caution in a fume hood and consider substituting with a less toxic solvent like acetone or ethyl acetate if the reaction conditions permit.
Conclusion
This compound is a versatile and effective triplet photosensitizer for a range of photochemical transformations. Its favorable photophysical properties, including a high triplet energy and efficient intersystem crossing, make it particularly well-suited for inducing [2+2] cycloadditions in olefins. By understanding the underlying mechanistic principles and carefully controlling experimental parameters such as wavelength, solvent, and oxygen concentration, researchers can reliably employ TMP to construct complex molecular architectures that are otherwise difficult to access.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69455, this compound. Retrieved January 18, 2026 from [Link].
-
Jung, C., et al. (2021). PROPHIS: Parabolic trough-facility for organic photochemical syntheses in sunlight. Molecules. This reference discusses sensitized photoisomerization. [Link].
-
Wikipedia contributors. (2023). Jablonski diagram. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
Wikipedia contributors. (2023). Intersystem crossing. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
LibreTexts. (2023). 3.6: Interpreting Ultraviolet Spectra. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link].
-
Chemguide. (n.d.). UV-visible absorption spectra. Retrieved January 18, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases. NIST Standard Reference Data. Retrieved January 18, 2026, from [Link].
-
Zhang, Y., et al. (2021). Recent progress in triplet energy transfer systems toward organic afterglow materials. Cell Reports Physical Science. [Link].
-
Zhang, R., et al. (2024). Real-time spectroscopic tracking of efficient intersystem crossing triggered by the heavy-atom effect in di-heteroatomic organic phosphorescent molecules. Optics Letters. [Link].
-
Rurack, K., & Resch-Genger, U. (2012). A comparison between the photophysical and photosensitising properties of tetraphenyl porphycenes and porphyrins. New Journal of Chemistry. [Link].
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 18, 2026, from [Link].
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2020). High-level Reverse Intersystem Crossing and Molecular Rigidity Improve Spin Statistics for Triplet-triplet Annihilation Upconversion. Retrieved January 18, 2026, from [Link].
-
SOLCHEM. (n.d.). PHOTOSENSITIZED REACTIONS PHOTOPHYSICAL PROCESSES. Retrieved January 18, 2026, from [Link].
Sources
Application Notes and Protocols for the Fabrication of Thin Films from Tetramethyl Pyromellitate-Based Polymers
Introduction: A Modern Approach to High-Performance Polyimide Films
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties.[1] These characteristics make them indispensable in demanding applications across the microelectronics, aerospace, and automotive industries.[2][3] Traditionally, the synthesis of polyimide films involves a two-step process starting from a pyromellitic dianhydride (PMDA) and an aromatic diamine. This process first yields a poly(amic acid) (PAA) precursor, which is then thermally or chemically treated to form the final polyimide film.
This application note details the fabrication of polyimide thin films using an alternative precursor: tetramethyl pyromellitate (TMPM). The use of a pyromellitic acid ester offers a distinct synthetic pathway, primarily differing in the condensation byproduct, which is methanol rather than water. This modification can influence reaction kinetics and the properties of the intermediate poly(amic acid) solution, potentially offering advantages in process control and film quality.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals, covering both solution-based and vapor-phase fabrication techniques. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices and integrated characterization methods to ensure the synthesis of high-quality, reliable thin films.
PART 1: Scientific Foundation and Reaction Mechanism
The fabrication of polyimide thin films from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), is fundamentally a two-step process.
Step 1: Poly(amic acid) Ester Synthesis via Polycondensation
The initial step involves the polycondensation reaction between this compound and the diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). Unlike the reaction with PMDA which forms a poly(amic acid), this reaction proceeds through a nucleophilic acyl substitution where the amine groups of the diamine attack the ester carbonyls of the TMPM. This results in the formation of a poly(amic acid) ester precursor and the elimination of methanol. The reaction is typically carried out under an inert atmosphere to prevent side reactions.
Step 2: Thermal Imidization
The second step is the conversion of the soluble poly(amic acid) ester precursor into the insoluble, intractable polyimide. This is achieved through thermal imidization, a process involving cyclodehydration. The cast film of the precursor is subjected to a carefully controlled heating ramp. During this process, the amic acid ester groups cyclize to form the stable five-membered imide ring, releasing methanol and water as byproducts. The degree of imidization is critical as it directly influences the final thermal, mechanical, and chemical properties of the polyimide film.[4][5]
PART 2: Fabrication Protocols
Protocol 1: Thin Film Fabrication by Solution Casting
This protocol details the most common method for producing polyimide thin films in a laboratory setting.
Materials and Equipment:
-
Reactants: this compound (TMPM), 4,4'-oxydianiline (ODA)
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Substrates: Glass slides, silicon wafers
-
Glassware: Three-neck round-bottom flask, dropping funnel, condenser
-
Equipment: Magnetic stirrer with hotplate, nitrogen or argon gas inlet, spin coater, vacuum oven or tube furnace.
Experimental Procedure:
-
Poly(amic acid) Ester Synthesis: a. In a flame-dried three-neck flask under a positive pressure of nitrogen, dissolve 4,4'-oxydianiline in anhydrous NMP to create a 15 wt% solution. Stir at room temperature until the diamine is fully dissolved. b. In a separate flask, prepare an equimolar solution of this compound in anhydrous NMP. c. Slowly add the TMPM solution to the stirring diamine solution at room temperature using a dropping funnel over 30-60 minutes. d. Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds. The resulting viscous solution is the poly(amic acid) ester precursor.
-
Solution Casting: a. Dispense the poly(amic acid) ester solution onto a clean substrate (e.g., glass slide or silicon wafer). b. Spin coat the solution to achieve the desired film thickness. The final thickness is dependent on the solution viscosity and spin speed. (See Table 1 for representative parameters).
-
Thermal Imidization: a. Place the coated substrate in a vacuum oven or a tube furnace with a nitrogen flow. b. Subject the film to a multi-stage heating program to gradually remove the solvent and induce imidization. A typical heating schedule is as follows:
- 80°C for 1 hour (to slowly evaporate the bulk of the NMP solvent)
- 150°C for 1 hour
- 200°C for 1 hour
- 250°C for 30 minutes
- 300°C for 1 hour (to ensure complete imidization) c. After the final heating step, allow the film to cool slowly to room temperature under a nitrogen atmosphere to prevent thermal shock and oxidation. d. The resulting polyimide film can be peeled from the glass substrate or used as is on the silicon wafer.
| Parameter | Value/Range | Rationale |
| Reactant Concentration | 15-20 wt% in NMP | Balances solubility and achieving a suitable viscosity for casting. |
| Spin Speed | 1000-4000 rpm | Higher speeds result in thinner films. |
| Spin Time | 30-60 seconds | Ensures uniform spreading of the solution. |
| Initial Curing Temp. | 80°C | Gentle removal of the high-boiling point solvent (NMP) to prevent film defects. |
| Final Curing Temp. | 300°C | Ensures a high degree of imidization for optimal thermal and mechanical properties.[2] |
Table 1: Key parameters for the solution casting of this compound-based polyimide films.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Aromatic polypyromellitimides from aromatic polyamic acids | Semantic Scholar [semanticscholar.org]
- 4. Preparation of Polymer-Immobilized Polyimide Films Using Hot Pressing and Titania Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for Polymer Modification Using Tetramethyl Pyromellitate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of tetramethyl pyromellitate (TMPM) for the modification of polymer properties. This document offers in-depth scientific background, detailed experimental protocols, and expected outcomes for researchers in polymer chemistry, materials science, and drug delivery systems.
Introduction: this compound as a Polymer Modifier
This compound (TMPM), with the chemical formula C₁₄H₁₄O₈, is the tetramethyl ester of pyromellitic acid.[1][2] Its molecular structure, featuring a central benzene ring with four symmetrically placed methoxycarbonyl groups, makes it a versatile molecule for polymer modification.[1][2][3] The primary application of TMPM in polymer science is as a chain extender and branching agent, particularly for polyesters.[4][5][6]
The modification of polymers is a critical area of research aimed at enhancing their intrinsic properties or imparting new functionalities.[7] This can include improving mechanical strength, thermal stability, and melt viscosity, which are crucial for processing and final product performance. In the context of drug development, modifying polymer properties can influence drug release kinetics, encapsulation efficiency, and the biocompatibility of delivery systems.
Mechanism of Action: Chain Extension and Branching in Polyesters
The primary mechanism by which TMPM modifies polyesters such as polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polylactic acid (PLA) is through transesterification reactions . This process is analogous to the well-documented reactions of pyromellitic dianhydride (PMDA) with polyesters.[5][6][8][9][10]
During melt processing, the ester groups of TMPM can react with the terminal hydroxyl (-OH) and carboxyl (-COOH) groups of the polyester chains. This reaction is typically facilitated by a catalyst and elevated temperatures. Each of the four methyl ester groups on the TMPM molecule can potentially react with a polymer chain end.
-
Chain Extension: When two of the ester groups on a single TMPM molecule react with two different polymer chains, it effectively links them together, increasing the overall molecular weight.
-
Branching: As more than two ester groups on the TMPM molecule react, it creates a branching point, leading to a non-linear, branched polymer architecture. This branching significantly impacts the rheological properties of the polymer, most notably increasing melt strength and viscosity.[6][8]
The general reaction can be visualized as follows:
Figure 1: Conceptual diagram of polyester modification with TMPM.
Experimental Protocols: Modification of Polyesters via Reactive Extrusion
Reactive extrusion is an efficient method for the melt modification of polymers. It combines the processes of melting, mixing, and reacting in a single piece of equipment, a twin-screw extruder. The following protocols are designed for a laboratory-scale twin-screw extruder.
Materials and Equipment
-
Polymers:
-
Polyethylene terephthalate (PET), extrusion grade, dried at 150-170°C for 4-6 hours.
-
Polybutylene terephthalate (PBT), extrusion grade, dried at 120°C for 4 hours.
-
Polylactic acid (PLA), extrusion grade, dried at 80°C for 4 hours.
-
-
Modifier: this compound (TMPM), powder form.
-
Catalyst: Zinc acetate, tin(II) octoate, or titanium-based catalysts (e.g., tetrabutyl titanate) at a concentration of 0.1-0.5% by weight of the polymer. The choice of catalyst can influence reaction kinetics and selectivity.
-
Equipment:
-
Laboratory-scale co-rotating twin-screw extruder.
-
Gravimetric feeders for polymer and TMPM.
-
Vacuum pump for devolatilization.
-
Water bath for cooling the extruded strands.
-
Pelletizer.
-
Drying oven.
-
General Protocol for Reactive Extrusion
Figure 2: General workflow for polymer modification via reactive extrusion.
Step-by-Step Methodology:
-
Drying: Thoroughly dry the polymer pellets and TMPM powder in a vacuum oven at the temperatures specified in section 3.1 to prevent hydrolytic degradation during processing.
-
Premixing: Dry blend the polymer pellets, TMPM powder (0.2 - 2.0 wt%), and the selected catalyst in a sealed container.
-
Extruder Setup: Set the temperature profile of the extruder. A typical profile for PET modification is provided in Table 1.
-
Extrusion: Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.
-
Reaction and Devolatilization: The reaction will occur in the molten state within the extruder barrel. Apply a vacuum to the vent port to remove the methanol byproduct, which drives the transesterification reaction forward.
-
Cooling and Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets.
-
Post-Drying: Dry the resulting pellets to remove any residual moisture before characterization or further processing.
Specific Processing Parameters
The optimal processing parameters will vary depending on the specific polymer, extruder, and desired degree of modification. The following table provides a starting point for optimization.
| Parameter | PET | PBT | PLA |
| Drying Temperature | 150-170°C | 120°C | 80°C |
| Drying Time | 4-6 hours | 4 hours | 4 hours |
| TMPM Concentration | 0.2 - 1.5 wt% | 0.2 - 1.5 wt% | 0.3 - 2.0 wt% |
| Catalyst | Zinc Acetate | Tin(II) Octoate | Tin(II) Octoate |
| Catalyst Conc. | 0.1 - 0.3 wt% | 0.1 - 0.3 wt% | 0.2 - 0.5 wt% |
| Extruder Temp. Profile | 240-280°C | 220-250°C | 180-210°C |
| Screw Speed | 100-200 RPM | 100-200 RPM | 80-150 RPM |
| Vacuum Venting | >27 inHg | >27 inHg | >27 inHg |
Table 1: Recommended starting parameters for the reactive extrusion of polyesters with TMPM.
Characterization of Modified Polymers
A thorough characterization of the modified polymers is essential to understand the effects of TMPM.
Rheological Properties
Melt flow index (MFI) and dynamic rheological measurements (e.g., using a parallel-plate rheometer) are crucial for assessing the change in melt viscosity and elasticity. A significant decrease in MFI and an increase in complex viscosity are expected with increasing TMPM concentration, indicative of chain extension and branching.[6]
Molecular Weight Analysis
Gel permeation chromatography (GPC) can be used to determine the changes in number-average molecular weight (Mn) and weight-average molecular weight (Mw). An increase in both Mn and Mw, along with a broadening of the molecular weight distribution, is anticipated.
Thermal Properties
Differential scanning calorimetry (DSC) can be used to evaluate changes in the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. Thermogravimetric analysis (TGA) will provide information on the thermal stability of the modified polymer.
Mechanical Properties
Tensile testing and impact testing (e.g., Izod or Charpy) should be performed to quantify the changes in tensile strength, modulus, elongation at break, and impact resistance.
Expected Results and Data Presentation
The addition of TMPM is expected to lead to a significant increase in the melt strength and viscosity of the polyester. This is particularly beneficial for processes like film blowing and foaming. The mechanical properties are also expected to be altered, with a potential increase in toughness and impact strength.
| Property | Unmodified PET | PET + 0.5% TMPM (Expected) | PET + 1.0% TMPM (Expected) |
| Melt Flow Index (g/10 min) | 25 | 10-15 | 5-10 |
| Intrinsic Viscosity (dL/g) | 0.65 | 0.75-0.85 | 0.85-1.0 |
| Tensile Strength (MPa) | 55 | 50-55 | 45-50 |
| Elongation at Break (%) | 50 | 80-120 | 150-200 |
| Notched Izod Impact (J/m) | 25 | 40-60 | 60-80 |
Table 2: Hypothetical data illustrating the expected effects of TMPM on the properties of PET.
Troubleshooting and Safety Precautions
-
Gel Formation: Excessive concentrations of TMPM or prolonged residence times in the extruder can lead to cross-linking and the formation of insoluble gels. It is crucial to start with low concentrations of TMPM and gradually increase it.
-
Degradation: Ensure thorough drying of all materials to prevent hydrolysis. Monitor the color of the extrudate; a yellow or brown discoloration may indicate thermal degradation.
-
Safety: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. The reactive extrusion process should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
This compound is a promising modifier for enhancing the properties of polyesters. Through reactive extrusion, it is possible to increase the molecular weight and introduce branching, leading to improved melt strength and mechanical properties. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to explore the potential of TMPM in their specific applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69455, this compound. Retrieved January 17, 2026 from [Link].
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 17, 2026 from [Link].
-
PubMed. (2012). Tetrakis(hydroxymethyl) phosphonium chloride as a covalent cross-linking agent for cell encapsulation within protein-based hydrogels. Retrieved January 17, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21895707, Tetraoctyl pyromellitate. Retrieved January 17, 2026 from [Link].
-
PubMed. (n.d.). Crosslinkable Coatings From Phosphorylcholine-Based Polymers. Retrieved January 17, 2026 from [Link].
- Al-Itry, R., Lamnawar, K., & Maazouz, A. (2012). Reactive extrusion of recycled poly(ethylene terephthalate) with a chain extender. Polymer Engineering & Science, 52(11), 2383-2393.
- Awaja, F., & Pavel, D. (2005). Recycling of PET. European Polymer Journal, 41(7), 1453-1477.
-
ResearchGate. (2017). Synthesis of modified poly(ethylene terephthalate) fibers with antibacterial properties and their characterization. Retrieved January 17, 2026 from [Link].
-
MDPI. (2022). Recycled Poly(Ethylene Terephthalate) from Waste Textiles with Improved Thermal and Rheological Properties by Chain Extension. Retrieved January 17, 2026 from [Link].
-
MDPI. (2022). Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent. Retrieved January 17, 2026 from [Link].
-
Chemistry LibreTexts. (2023, January 22). Polyesters. Retrieved January 17, 2026 from [Link].
- La Mantia, F. P., & Morreale, M. (2011). Green composites: A brief review. Composites Part A: Applied Science and Manufacturing, 42(6), 579-588.
- Al-Itry, R., Lamnawar, K., & Maazouz, A. (2014). Improvement of the recycled polyethylene terephthalate properties through reactive extrusion with chain extender.
-
Wikipedia. (2024, January 12). Polymer characterization. Retrieved January 17, 2026 from [Link].
- Incarnato, L., Scarfato, P., & Acierno, D. (2000). Structure and rheology of recycled PET modified by reactive extrusion. Polymer, 41(18), 6825-6831.
-
MDPI. (2020). Crosslinking of Polylactide by High Energy Irradiation and Photo-Curing. Retrieved January 17, 2026 from [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04359E [pubs.rsc.org]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-upcycling of Plastic Waste and Biowaste via Tandem Transesterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. EP0848716B1 - A continuous transesterification method for preparing polyol polyesters - Google Patents [patents.google.com]
- 8. Extrusion and characterization of recycled polyethylene terephthalate (rPET) filaments compounded with chain extender and impact modifiers for material-extrusion additive manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tetramethyl Pyromellitate
Welcome to the technical support center for the purification of Tetramethyl pyromellitate (CAS 635-10-9). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges during the purification of this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific purification issues.
Q1: What is this compound and what are its key physical properties?
This compound, also known as pyromellitic acid tetramethyl ester or tetramethyl 1,2,4,5-benzenetetracarboxylate, is a chemical compound with the molecular formula C₁₄H₁₄O₈ and a molecular weight of 310.26 g/mol .[1][2][3] It is a white to off-white solid at room temperature.[2] Its purity is often assessed by its melting point, which for the pure compound is reported to be in the range of 143-144°C.[2][4]
Q2: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is highly dependent on its synthesis method, which typically involves the esterification of pyromellitic acid or its dianhydride with methanol. Common impurities may include:
-
Unreacted Starting Materials: Residual pyromellitic acid, pyromellitic dianhydride, or excess methanol.
-
Partially Esterified Intermediates: Trimethyl, dimethyl, and monomethyl esters of pyromellitic acid. These are often the most challenging impurities to remove due to their similar chemical structures.[5]
-
Hydrolysis Products: If the reaction or workup is exposed to water, partial or complete hydrolysis of the ester groups can occur, reverting the product back to partially esterified acids or pyromellitic acid itself.
-
Solvent Residues: Solvents used during the reaction or initial extraction phases.
Q3: What are the primary laboratory-scale methods for purifying crude this compound?
The two most effective and widely used techniques for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.[6]
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[7]
-
Flash Column Chromatography is superior for separating complex mixtures or impurities with polarities very close to the desired product.[8]
Q4: How do I decide between recrystallization and column chromatography?
The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Choose Recrystallization when: You have a large amount of crude product (>5g) that is mostly pure (>85-90%), and the impurities have different solubility profiles from the product. It is generally faster and uses less solvent for large scales than chromatography.
-
Choose Column Chromatography when: The crude product is a complex mixture with multiple components, impurities have very similar polarity to the product (e.g., partially esterified intermediates), or when very high purity (>99%) is required on a small to medium scale (<10g).
Q5: What are the essential safety precautions for this purification?
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol, ethyl acetate, or hexanes.
-
Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential ignition sources.[9]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Problem 1: Low recovery of purified product.
-
Probable Cause: Using an excessive amount of solvent. The fundamental principle of recrystallization relies on the compound being sparingly soluble at low temperatures.[11] Too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent portion-wise to the crude material while heating until everything just dissolves. If you've already used too much, you can carefully evaporate some of the solvent by heating the solution and then allow it to cool again.
-
Probable Cause: Cooling the solution too rapidly. Rapid cooling leads to the formation of small, often impure crystals that trap impurities from the mother liquor.[7][12]
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This allows for the formation of a proper crystal lattice that excludes impurities. Once the flask has reached room temperature and crystal formation has ceased, you can then place it in an ice bath for 15-30 minutes to maximize precipitation.[11]
Problem 2: The compound "oils out" instead of forming crystals.
-
Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture). The solid melts before it dissolves.[13]
-
Solution: Select a solvent with a lower boiling point. For this compound (MP ~143°C), solvents like methanol (BP 65°C), ethanol (BP 78°C), or ethyl acetate (BP 77°C) are suitable choices.
-
Probable Cause: The solution is supersaturated with the product and/or impurities.
-
Solution: Re-heat the mixture until it becomes a homogeneous solution again. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation, and then allow it to cool slowly.
Problem 3: No crystals form, even after cooling in an ice bath.
-
Probable Cause: The solution is not saturated (too much solvent was used).
-
Solution: In a fume hood, gently heat the solution to boil off a portion of the solvent. This will increase the concentration of the compound. Allow the concentrated solution to cool slowly again.
-
Probable Cause: Lack of nucleation sites for crystal growth to begin.
-
Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a clean glass rod.[12] The microscopic scratches provide a surface for the first crystals to form. Alternatively, if you have a small crystal of pure this compound, add it to the solution (a "seed crystal") to initiate crystallization.[12]
Column Chromatography Issues
Problem 4: Poor separation of spots (co-elution).
-
Probable Cause: The mobile phase (eluent) polarity is incorrect. If the eluent is too polar, all components will travel quickly up the column with the solvent front. If it is not polar enough, all components will remain adsorbed to the silica at the origin.
-
Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system for column chromatography should give your desired product an Rf value of approximately 0.25-0.35 on a TLC plate. A common starting point for esters like this compound is a mixture of hexanes and ethyl acetate.
-
Probable Cause: The column is overloaded with the crude sample.
-
Solution: The amount of silica gel should be significantly greater than the amount of crude product. A mass ratio of silica gel to crude product between 30:1 and 100:1 is recommended for effective separation. If separation is poor, reduce the amount of sample loaded onto the column.
Problem 5: The compound is streaking or "tailing" on the column.
-
Probable Cause: The compound is interacting too strongly or irreversibly with the acidic sites on the surface of the silica gel. This can sometimes lead to on-column hydrolysis of the ester groups.[14]
-
Solution: Deactivate the silica gel. This can be done by adding a small percentage (0.5-1% v/v) of a basic modifier like triethylamine to your eluent mixture.[14] This neutralizes the acidic sites on the silica, preventing strong binding and potential decomposition of the product. Always run a TLC with the modified eluent first to see how it affects the separation.
Problem 6: The collected fractions are still impure after purification.
-
Probable Cause: A single purification method was insufficient to remove all impurities, especially those with very similar properties to the product.
-
Solution: Employ a multi-step purification strategy. For example, perform an initial flash column chromatography to remove the bulk of the impurities.[15] Then, combine the purest fractions and perform a final recrystallization to achieve high purity and obtain a crystalline solid. This combination of techniques is often more powerful than either method alone.
Experimental Protocols & Data
Data Presentation: Recrystallization Solvent Selection
Choosing the right solvent is the most critical step in recrystallization.[6][7] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar | A good first choice. This compound often has good solubility in hot methanol and lower solubility in cold methanol. |
| Ethanol | 78 | Polar | Similar to methanol, can be a suitable alternative. |
| Ethyl Acetate | 77 | Medium | Can be effective, often used in a mixed-solvent system with hexanes. |
| Toluene | 111 | Non-polar | May be a good solvent if the compound is less soluble in alcohols. |
| Hexanes | 69 | Non-polar | The compound is likely insoluble. Best used as an "anti-solvent" in a mixed-solvent system (e.g., Ethyl Acetate/Hexanes). |
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Place a small amount (10-20 mg) of the crude solid into a test tube. Add a few drops of the chosen solvent (e.g., methanol) at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.
-
Heating: Place the flask on a stirrer/hotplate and add the chosen solvent (e.g., methanol) in small portions while heating and stirring. Continue adding the hot solvent until the solid has just completely dissolved. Avoid adding a large excess.[16]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[12]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[16] Pure crystals should begin to form. Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Leave the crystals under vacuum to air-dry for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them dry in the air or in a vacuum oven at a mild temperature (e.g., 40-50°C).
-
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (143-144°C) indicates high purity.[17]
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Develop a TLC plate of the crude material in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find an eluent system that gives the product spot an Rf of ~0.3.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting liquid with a capillary and spotting them on a TLC plate.
-
-
Analysis and Collection:
-
Develop the TLC plates to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
Visualization & Workflows
Workflow 1: Selecting the Appropriate Purification Technique
This diagram outlines the decision-making process for choosing between recrystallization and column chromatography based on the initial assessment of the crude product.
Caption: Decision workflow for purification method selection.
Workflow 2: Troubleshooting Recrystallization
This flowchart guides the user through diagnosing and solving common issues encountered during the recrystallization process.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
-
This compound. CAS Common Chemistry. [Link]
-
This compound | C14H14O8 | CID 69455. PubChem. [Link]
-
SAFETY DATA SHEET. Regulations.gov. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Synthesis of polyprenyl monoesters of 1,2,4,5-benzenetetracarboxylic (pyromellitic) acid. ResearchGate. [Link]
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. The Royal Society of Chemistry. [Link]
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 635-10-9 [amp.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound CAS#: 635-10-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
identifying and minimizing side products in Tetramethyl pyromellitate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetramethyl pyromellitate. It provides in-depth troubleshooting advice and answers to frequently asked questions to help identify and minimize the formation of side products, thereby improving yield and purity.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable protocols to resolve them.
Q1: Why is my yield of this compound significantly lower than expected?
A low yield in this synthesis is a common problem and can often be attributed to several factors, including incomplete reaction, side reactions, and mechanical losses during workup.
Primary Cause: Incomplete Esterification
The most frequent reason for low yield is the incomplete reaction of pyromellitic dianhydride (PMDA) or pyromellitic acid with methanol. This results in a mixture of partially esterified products, namely trimethyl, dimethyl, and monomethyl pyromellitate.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Stoichiometry of Methanol: Ensure a significant excess of methanol is used. Methanol acts as both a reagent and a solvent, and a large excess helps to drive the equilibrium towards the formation of the tetraester.
-
Effective Water Removal: The esterification reaction produces water, which can hydrolyze the anhydride starting material and shift the equilibrium back towards the reactants.
-
Azeotropic Distillation: If using a co-solvent like toluene, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.
-
Drying Agents: While less common for this specific reaction, the use of drying agents compatible with the reaction conditions can be considered.
-
-
Catalyst Selection and Concentration:
-
Acid Catalysis: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. Ensure the catalyst concentration is optimal; too little will result in a slow reaction, while too much can promote side reactions.
-
Orthoformate Esters: Refluxing with trimethyl orthoformate can achieve quantitative esterification under autocatalytic conditions.[1]
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration to allow for complete esterification.
-
Q2: My final product is a mixture of isomers. How can I isolate the desired this compound?
The primary "impurities" in this compound synthesis are often the partially esterified intermediates. When using insufficient alcohol, a mixture of meta and para diesters is commonly formed.[1]
Identification and Separation Strategy:
-
Chromatographic Analysis: Utilize HPLC or Gas Chromatography (GC) to identify and quantify the different components in your product mixture.
-
Fractional Crystallization: The different solubilities of the partial esters can be exploited for separation. For instance, mixtures of meta and para dibenzyl pyromellitates have been successfully separated by crystallization from acetic acid.[1] A similar approach can be adapted for the methyl esters.
Experimental Protocol: Fractional Crystallization
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., acetic acid, methanol-water mixtures).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
The less soluble isomer or the desired tetraester should crystallize out first.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR.
-
Repeat the crystallization process on the mother liquor to isolate other components if necessary.
Q3: What is causing the discoloration of my final product, and how can I prevent it?
Product discoloration often indicates the presence of impurities arising from side reactions or the degradation of starting materials or products, especially at elevated temperatures.
Potential Causes of Discoloration:
-
Impurities in Pyromellitic Dianhydride (PMDA): The purity of the starting PMDA is crucial. Commercial PMDA can contain colored impurities from its manufacturing process.
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of the aromatic core or the ester groups, forming colored byproducts.
-
Oxidation: Although the aromatic ring is relatively stable, oxidation can occur under harsh conditions, leading to colored species.
Mitigation Strategies:
-
Purification of Starting Material: If the PMDA is suspected to be impure, it can be purified by recrystallization. A method involving washing with a mixed solvent of acetic anhydride and a monocyclic aromatic hydrocarbon, followed by recrystallization from acetic anhydride, has been reported.[2]
-
Optimize Reaction Temperature and Time: Avoid excessive heating. Monitor the reaction closely and stop it once completion is reached to prevent degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Decolorization Techniques: If the final product is discolored, it can often be purified by:
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon and the adsorbed impurities. Recrystallize the product from the filtrate.
-
Frequently Asked Questions (FAQs)
What are the most common side products in this compound synthesis?
The most prevalent side products are the result of incomplete esterification:
-
Trimethyl pyromellitate
-
Dimethyl pyromellitate (existing as meta and para isomers)
-
Monomethyl pyromellitate
Another significant side product is pyromellitic acid , which forms from the hydrolysis of the starting material, pyromellitic dianhydride, if water is present in the reaction mixture. PMDA is known to be hygroscopic and can form a hydrate.[3]
How does water affect the synthesis?
Water has a detrimental effect on the synthesis for two main reasons:
-
Hydrolysis of the Starting Material: Pyromellitic dianhydride readily reacts with water to open the anhydride rings, forming pyromellitic acid. This consumes the starting material and introduces a less reactive species into the esterification process.
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a product of the reaction, will shift the equilibrium to the left, favoring the reactants and leading to incomplete conversion and lower yields.
What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for both monitoring the reaction progress and quantifying the purity of the final product. It can effectively separate the starting material, the desired product, and the various partially esterified intermediates.
-
Gas Chromatography (GC): Can be used for reaction monitoring and purity assessment, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester carbonyl groups and the absence of carboxylic acid and anhydride functional groups in the final product.
Visualizing the Reaction and Troubleshooting Workflow
Diagram 1: Synthesis Pathway and Major Side Reactions
Caption: Reaction scheme for this compound synthesis highlighting the main reaction and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting guide for addressing low yields in this compound synthesis.
References
-
Wikipedia. Pyromellitic dianhydride. [Link]
-
Paine, J. B. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols: Regioselective Synthesis of Partial and Mixed Pyromellitate Esters, Mechanism of Transesterification in the Quantitative Esterification of the Pyromellitate System Using Orthoformate Esters, and a Facile Synthesis of the Ortho Pyromellitate Diester Substitution Pattern. The Journal of Organic Chemistry, 73(13), 4929–4938. [Link]
- Google Patents. (1993). Method for purifying pyromellitic anhydride.
Sources
Technical Support Center: Mastering Crosslinking with Tetramethyl Pyromellitate (TMPM)
Welcome to the comprehensive technical support guide for utilizing Tetramethyl pyromellitate (TMPM) as a crosslinking agent. This center is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs). Our goal is to empower you to precisely control the degree of crosslinking in your polymer systems, ensuring reproducible and optimal material performance.
Section 1: Understanding the Core Chemistry: The "Why" Behind the "How"
Controlling the degree of crosslinking is paramount as it directly dictates the final physicochemical properties of your polymer network, including mechanical strength, swelling behavior, degradation kinetics, and drug release profiles.[1][2] TMPM, a tetrafunctional ester, offers a versatile platform for creating three-dimensional polymer networks.
The Crosslinking Mechanism: Transesterification
This compound (TMPM) crosslinks polymers containing nucleophilic functional groups, primarily hydroxyl (-OH) and amine (-NH2) groups, through a transesterification reaction .[3] In this reaction, the methoxy group (-OCH3) of the TMPM ester is displaced by the hydroxyl or amine group of the polymer chain, forming a new, more stable ester or amide bond, respectively. This process results in the formation of a covalent network linking the polymer chains together.
Caption: General mechanism of TMPM-mediated transesterification crosslinking.
This reaction is typically catalyzed and can be influenced by several factors, providing you with multiple levers to control the crosslinking density.
Section 2: Troubleshooting Guide: From Theory to Practice
This section addresses common issues encountered during crosslinking experiments with TMPM and provides systematic solutions.
Issue: Low or No Crosslinking
Symptoms:
-
The polymer solution remains liquid or forms a very weak gel.
-
The final material dissolves in solvents where a crosslinked network should only swell.
-
Mechanical testing reveals poor strength and elasticity.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | Transesterification is often a slow reaction that requires a catalyst to proceed at a reasonable rate. The catalyst activates either the ester group of TMPM or the nucleophilic group on the polymer.[4][5][6] | 1. Verify Catalyst Activity: Ensure your catalyst is not expired or deactivated. For example, some base catalysts can be neutralized by atmospheric CO₂. 2. Optimize Catalyst Concentration: The catalyst concentration may be too low.[4] Systematically increase the catalyst loading in small increments. 3. Select an Appropriate Catalyst: The choice of catalyst (acid, base, or organometallic) depends on the polymer and solvent system. For hydroxyl-containing polymers like PVA, acid catalysts are common. For amine-containing polymers like chitosan, the reaction may proceed without a catalyst, but can be accelerated. |
| Inappropriate Reaction Temperature | Transesterification reactions have an activation energy barrier that must be overcome. Insufficient temperature will result in a very slow reaction rate. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for any signs of polymer degradation. 2. Consult Literature: Research the optimal temperature range for transesterification of your specific polymer system. |
| Insufficient Reaction Time | Crosslinking is not an instantaneous process. The polymer chains need time to react with the TMPM molecules to form a network. | 1. Extend Reaction Time: Increase the duration of the crosslinking reaction. Monitor the gelation process over time using techniques like rheology.[7][8] 2. Time-Course Study: Perform a time-course study to determine the time required to reach the desired degree of crosslinking. |
| Presence of Water or Other Competing Nucleophiles | Water can hydrolyze the ester bonds of TMPM, rendering it ineffective as a crosslinker. Other nucleophiles in the reaction mixture can compete with the polymer for reaction with TMPM. | 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried. 2. Purify Polymer: Remove any impurities from the polymer that may contain competing nucleophilic groups. |
| Steric Hindrance | The accessibility of the hydroxyl or amine groups on the polymer chain can be limited by the polymer's conformation or the presence of bulky side groups, hindering the approach of the TMPM molecule. | 1. Modify Polymer Structure: If possible, choose a polymer with more accessible functional groups. 2. Use a Swelling Solvent: Perform the reaction in a good solvent for the polymer to extend the polymer chains and improve accessibility of functional groups. |
Issue: Inconsistent or Uncontrolled Crosslinking
Symptoms:
-
Batch-to-batch variability in gelation time, mechanical properties, or swelling ratio.
-
Formation of a heterogeneous gel with hard and soft regions.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Poor Mixing of Reactants | Inhomogeneous distribution of TMPM or the catalyst will lead to localized areas of high and low crosslinking density. | 1. Improve Mixing Protocol: Ensure vigorous and thorough mixing of the polymer solution, TMPM, and catalyst. For viscous solutions, consider mechanical stirring or sonication. 2. Stepwise Addition: Add the catalyst or TMPM solution slowly while continuously stirring to ensure uniform distribution. |
| Fluctuations in Reaction Temperature | The rate of transesterification is sensitive to temperature. Inconsistent temperature control will lead to variable reaction rates and degrees of crosslinking. | 1. Use a Temperature-Controlled Environment: Employ a water bath, oil bath, or a temperature-controlled reaction block to maintain a stable reaction temperature. 2. Monitor Temperature: Continuously monitor the internal temperature of the reaction mixture. |
| Variable Purity of Reagents | Impurities in the polymer, TMPM, or solvent can interfere with the crosslinking reaction, leading to inconsistent results. | 1. Use High-Purity Reagents: Whenever possible, use reagents of the highest available purity. 2. Characterize Starting Materials: Characterize the purity and properties of your starting materials before each set of experiments. |
Issue: Brittle or Over-Crosslinked Material
Symptoms:
-
The resulting material is hard and fractures easily with minimal deformation.
-
Low swelling ratio in compatible solvents.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Excessive TMPM Concentration | As a tetrafunctional crosslinker, a high concentration of TMPM will lead to a high crosslink density, resulting in a rigid and brittle network. | 1. Reduce TMPM Concentration: Systematically decrease the molar ratio of TMPM to the polymer's functional groups. 2. Stoichiometric Calculations: Carefully calculate the stoichiometry to achieve the desired degree of crosslinking. |
| Prolonged Reaction Time or High Temperature | Allowing the reaction to proceed for too long or at an excessively high temperature can lead to an undesirably high degree of crosslinking. | 1. Optimize Reaction Time and Temperature: Conduct experiments to determine the optimal reaction time and temperature that yield the desired mechanical properties. 2. Quench the Reaction: Once the desired degree of crosslinking is achieved, quench the reaction by, for example, rapidly cooling the mixture or neutralizing the catalyst. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best solvents to use for TMPM crosslinking?
A1: The ideal solvent should dissolve the polymer, TMPM, and the catalyst, and be inert to the reactants. For polar polymers like Poly(vinyl alcohol) (PVA), dimethyl sulfoxide (DMSO) is a common choice. For less polar systems, solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane may be suitable. Always ensure the solvent is anhydrous.
Q2: How can I control the degree of crosslinking with TMPM?
A2: You have several parameters to control the degree of crosslinking:
-
Molar Ratio: Vary the molar ratio of TMPM to the functional groups on your polymer. A higher ratio generally leads to a higher crosslink density.
-
Reaction Time: Shorter reaction times will result in a lower degree of crosslinking.
-
Temperature: Lowering the reaction temperature will slow down the crosslinking reaction.
-
Catalyst Concentration: Reducing the catalyst concentration can decrease the reaction rate.
Q3: What catalysts are effective for TMPM-mediated transesterification?
A3: A range of catalysts can be used, depending on your polymer and desired reaction conditions:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) or sulfuric acid are effective for crosslinking hydroxyl-containing polymers.
-
Base Catalysts: Sodium methoxide or potassium carbonate can be used, but care must be taken to avoid saponification of the esters if water is present.[9]
-
Organometallic Catalysts: Tin-based catalysts like dibutyltin dilaurate (DBTDL) or titanium-based catalysts are also highly effective, often at lower temperatures.
Q4: How can I confirm that crosslinking has occurred?
A4: Several analytical techniques can be used:
-
Solubility Test: A crosslinked polymer will swell in a good solvent, but it will not dissolve.
-
FTIR Spectroscopy: Look for changes in the ester carbonyl peak region (~1730 cm⁻¹) and the disappearance or broadening of the hydroxyl (-OH) or amine (-NH) stretching bands of the polymer.[10][11][12]
-
Rheology: Monitor the increase in storage modulus (G') and loss modulus (G'') during the reaction. The crossover point of G' and G'' indicates the gel point.[7][8]
-
Thermal Analysis (DSC/TGA): Crosslinking typically leads to an increase in the glass transition temperature (Tg) and improved thermal stability, which can be observed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][12]
Q5: Are there any safety precautions I should take when working with TMPM?
A5: Yes, always consult the Safety Data Sheet (SDS) for this compound before use. It is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Section 4: Experimental Protocols
Protocol: Crosslinking of Poly(vinyl alcohol) (PVA) with TMPM
This protocol provides a general starting point for the crosslinking of PVA. Optimization will be required for your specific application.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
This compound (TMPM)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
Procedure:
-
Prepare PVA Solution: Dissolve a known amount of PVA in anhydrous DMSO at 90°C with stirring until a clear, homogeneous solution is obtained. Cool the solution to the desired reaction temperature (e.g., 70°C).
-
Prepare TMPM Solution: In a separate vial, dissolve the desired amount of TMPM in a small volume of anhydrous DMSO. The molar ratio of TMPM to PVA hydroxyl groups should be systematically varied to find the optimal degree of crosslinking.
-
Prepare Catalyst Solution: Dissolve a catalytic amount of p-TSA (e.g., 0.1-1 mol% relative to TMPM) in a small volume of anhydrous DMSO.
-
Initiate Crosslinking: Add the TMPM solution to the PVA solution with vigorous stirring. Immediately after, add the catalyst solution and continue to stir to ensure homogeneity.
-
Curing: Maintain the reaction mixture at the desired temperature for a specific period (e.g., 1-24 hours) to allow for crosslinking. The progress of gelation can be visually monitored.
-
Casting and Drying (for films): Pour the gelled solution into a mold and dry in a vacuum oven at a temperature below the boiling point of DMSO to remove the solvent.
-
Characterization: Characterize the crosslinked PVA using the methods described in the FAQs (solubility, FTIR, rheology, DSC/TGA).
Caption: Workflow for crosslinking PVA with TMPM.
Protocol: Crosslinking of Chitosan with TMPM
This protocol provides a general method for crosslinking chitosan. Note that the acidic solvent required to dissolve chitosan may also act as a catalyst.
Materials:
-
Chitosan (low or medium molecular weight)
-
This compound (TMPM)
-
Acetic acid solution (e.g., 1-2% v/v in water)
-
Optional: A suitable catalyst if faster reaction is needed.
Procedure:
-
Prepare Chitosan Solution: Dissolve a known amount of chitosan in the acetic acid solution with stirring. This may take several hours.
-
Prepare TMPM Solution: Dissolve the desired amount of TMPM in a small amount of a co-solvent like DMSO if it is not soluble in the acidic aqueous solution.
-
Initiate Crosslinking: Slowly add the TMPM solution to the chitosan solution with vigorous stirring. The acidic nature of the solvent may be sufficient to catalyze the reaction.
-
Curing: Allow the mixture to react at a controlled temperature (e.g., 40-60°C) for a set time. Monitor for gel formation.
-
Neutralization and Washing: After crosslinking, the gel can be neutralized with a dilute base (e.g., NaOH solution) and then washed extensively with deionized water to remove unreacted reagents and byproducts.
-
Drying: The crosslinked chitosan hydrogel can be freeze-dried or dried under vacuum.
-
Characterization: Analyze the crosslinked chitosan using appropriate techniques.
Section 5: Data Interpretation
Interpreting FTIR Spectra
When analyzing your crosslinked polymer with FTIR, focus on these key spectral regions:
| Functional Group | Wavenumber (cm⁻¹) | Expected Change Upon Crosslinking |
| O-H stretch (from polymer) | 3200-3600 (broad) | Decrease in intensity |
| N-H stretch (from polymer) | 3300-3500 | Decrease in intensity |
| C=O stretch (ester in TMPM) | ~1730 | May shift or broaden |
| C-O stretch (ester) | 1000-1300 | Changes in this region indicate new ester bond formation |
Interpreting Rheological Data
A typical rheological experiment to monitor crosslinking will show the storage modulus (G') and loss modulus (G'') as a function of time.
-
Initially: G'' > G', indicating liquid-like behavior.
-
Gel Point: G' = G''. This is the point at which a continuous network has formed throughout the material.
-
Post-Gelation: G' > G'', indicating solid-like (gel) behavior. The plateau value of G' is related to the crosslink density.
Caption: Idealized rheological data for a crosslinking reaction.
References
-
Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel. NIH Public Access. [Link]
-
Influence of Cross-Linking Agents on the Structure and Stability of Chitosan and Carboxymethyl Chitosan Thin Films. MDPI. [Link]
-
Chemorheological Monitoring of Cross-Linking in Slide-ring Gels Derived From α-cyclodextrin Polyrotaxanes. NIH. [Link]
-
Process Characterization of the Transesterification of Rapeseed Oil to Biodiesel Using Design of Experiments and Infrared Spectr. Hochschule Reutlingen. [Link]
-
Chemoselective transesterification and polymer synthesis using a zincate complex. ResearchGate. [Link]
-
FTIR On-line Monitoring of Biodiesel Transesterification. Semantic Scholar. [Link]
-
Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI. [Link]
-
Controlling the degradation of covalently cross-linked carboxymethyl chitosan utilizing bimodal molecular weight distribution. PubMed. [Link]
-
FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. ResearchGate. [Link]
-
Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry. MDPI. [Link]
-
Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. PMC - NIH. [Link]
-
Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity. PMC - NIH. [Link]
-
Rheology and pH monitoring during gelation of PEG‐4TzMS and... ResearchGate. [Link]
-
Effect of crosslinking on the mechanical and thermal properties of poly(vinyl alcohol). ResearchGate. [Link]
-
FTIR spectra of the transesterification process: (a) t = 20 min and (b) purified biodiesel after 120 min of reaction. ResearchGate. [Link]
-
Optimization of crosslinked poly(vinyl alcohol) nanocomposite films for mechanical properties. Sci-Hub. [Link]
-
Evidences of Transesterification, Chain Branching and Cross-Linking in a Biopolyester Commercial Blend upon Reaction with Dicumyl Peroxide in the Melt. ResearchGate. [Link]
-
A robust and reproducible procedure for cross-linking thermoset polymers using molecular simulation. Soft Matter (RSC Publishing). [Link]
-
129 questions with answers in TRANSESTERIFICATION | Scientific method. ResearchGate. [Link]
-
Shear Thickening Behavior in Injectable Tetra-PEG Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ChemRxiv. [Link]
-
Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature. Scribd. [Link]
-
Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins. Organic Chemistry Portal. [Link]
-
Controlling the Degradation of Covalently Cross-linked Carboxymethyl Chitosan Utilizing Bimodal Molecular Weight Distribution. ResearchGate. [Link]
-
Evaluating polymerization kinetics using microrheology. RSC Publishing. [Link]
-
Effect of Crosslinking Agent and Chitosan Molecular Weight on the Mechanical Properties of Chitosan-Treated Cotton Fabric. springerprofessional.de. [Link]
-
Buccal penetration enhancement properties of N-trimethyl chitosan: Influence of quaternization degree on absorption of a high molecular weight molecule. PubMed. [Link]
-
Enabling Catalysts for Biodiesel Production via Transesterification. MDPI. [Link]
-
Synthesis and Characterization of Bio-Based Transesterification Catalysts for Green 3D-Printable Dynamic Photopolymers. ResearchGate. [Link]
-
Cross-linking of Hydroxyl-terminated Polyols with Triethyleneglycol Diglycidyl Ether: An Alternative to Toxic Isocyanates. CERES Research Repository. [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. [Link]
-
Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. MDPI. [Link]
-
Cross-Linking Methodology for Fully Atomistic Models of Hydroxyl-Terminated Polybutadiene and Determination of Mechanical Properties. Sci-Hub. [Link]
-
Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Controlling the degradation of covalently cross-linked carboxymethyl chitosan utilizing bimodal molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemorheological Monitoring of Cross-Linking in Slide-ring Gels Derived From α-cyclodextrin Polyrotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Gelation in Polymerization with Tetramethyl Pyromellitate
Welcome to the technical support center for polymerization reactions involving Tetramethyl pyromellitate (TMPC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gelation, a common challenge when working with multifunctional monomers like TMPC. Gelation, the formation of a cross-linked, insoluble polymer network, can prematurely terminate a reaction and render the product unusable.[1] Understanding and controlling this phenomenon is critical for successful polymer synthesis.
This resource provides in-depth, evidence-based solutions in a user-friendly question-and-answer format. We will explore the underlying causes of gelation and offer practical, step-by-step protocols to mitigate this issue, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur when using this compound (TMPC)?
A1: Gelation is the point during a polymerization reaction where a liquid monomer system transitions into a solid-like gel.[1] This occurs when a sufficient number of polymer chains become cross-linked to form a single, macroscopic molecule, resulting in a sudden and dramatic increase in viscosity.[1]
This compound, a derivative of pyromellitic dianhydride, is a tetra-functional monomer. This high functionality means that each TMPC molecule can connect to four other growing polymer chains.[2] In step-growth polymerization, such as polyester synthesis where TMPC is often used, this high number of reactive sites significantly increases the probability of forming a three-dimensional network, leading to gelation.[3] The Flory-Stockmayer theory provides a quantitative framework for predicting the gel point based on monomer functionality and conversion.[1][3]
Q2: How can I visually identify the onset of gelation in my reaction?
A2: The most apparent sign of gelation is a rapid and significant increase in the viscosity of the reaction mixture. The solution will transition from a free-flowing liquid to a viscous, jelly-like substance that may no longer be stirrable. In some cases, the entire reaction mixture may solidify. For a more quantitative assessment, rheological measurements can be used to monitor the storage modulus (G') and loss modulus (G''). The gel point is often identified as the crossover point where G' equals G''.[4][5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges related to gelation when using TMPC and provides actionable solutions.
Issue 1: My reaction mixture gelled prematurely, well before reaching the desired molecular weight.
This is a classic sign of uncontrolled cross-linking. Several factors can contribute to this issue.
Root Cause Analysis and Mitigation Strategies:
-
High Monomer Concentration: Higher concentrations of multifunctional monomers like TMPC increase the likelihood of intermolecular reactions, accelerating the onset of gelation.
-
Solution: Decrease the overall monomer concentration by adding more solvent. This increases the distance between growing polymer chains, favoring intramolecular cyclization over intermolecular cross-linking.
-
-
High Reaction Temperature: Elevated temperatures increase reaction rates, which can lead to rapid, uncontrolled polymer growth and cross-linking.[7][8][9]
-
Solution: Lower the reaction temperature to slow down the polymerization rate. This allows for more controlled chain growth and can delay the gel point.[10] However, be mindful that excessively low temperatures may significantly slow the reaction, requiring longer reaction times.
-
-
Incorrect Stoichiometry: An imbalance in the ratio of functional groups can lead to a rapid consumption of one type of functional group, leaving an excess of the other, which can then readily cross-link.
-
Solution: Carefully calculate and ensure the correct stoichiometric ratio of your monomers. For polyester synthesis with a diol and TMPC, precise control over the molar ratios is crucial.
-
Experimental Protocol: Optimizing Reaction Parameters to Prevent Premature Gelation
This protocol outlines a systematic approach to adjust key reaction parameters.
Materials:
-
Monomers (e.g., Diol, TMPC)
-
Solvent (appropriate for the specific polymerization)
-
Catalyst (if required)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Baseline Experiment: Conduct the polymerization using your standard protocol and record the time to gelation.
-
Parameter Adjustment (Iterative Process):
-
Run 1 (Temperature): Decrease the reaction temperature by 10-20°C from your baseline while keeping other parameters constant.
-
Run 2 (Concentration): If gelation still occurs, revert to the baseline temperature and decrease the initial monomer concentration by 20-30%.
-
Run 3 (Combined): If necessary, combine the lower temperature and lower concentration.
-
-
Monitoring: In each run, visually inspect the reaction mixture at regular intervals for any increase in viscosity. If available, use a rheometer to monitor the viscoelastic properties and accurately determine the gel point.[11][12]
Data Summary:
| Run | Temperature (°C) | Monomer Concentration (mol/L) | Time to Gelation (min) | Observations |
| Baseline | 180 | 1.0 | 45 | Rapid viscosity increase |
| Run 1 | 160 | 1.0 | 75 | Slower viscosity increase |
| Run 2 | 180 | 0.7 | 90 | Delayed gelation |
| Run 3 | 160 | 0.7 | >180 | No gelation observed within 3 hours |
Issue 2: Even with optimized conditions, I'm still observing gel formation late in the reaction.
If gelation occurs even under optimized conditions, more advanced strategies may be required to control the polymer architecture.
Root Cause Analysis and Mitigation Strategies:
-
High Degree of Polymerization: As polymer chains grow longer, the probability of them cross-linking increases, eventually leading to gelation.
-
Solution: Use of a Chain Transfer Agent (CTA). CTAs are compounds that can terminate a growing polymer chain and initiate a new one.[13][][15] This helps to control the molecular weight of the polymer and reduce the likelihood of extensive cross-linking.[13][16][17] Mercaptans are a common class of CTAs used in free-radical polymerization.[]
-
Solution: Introduction of a Monofunctional Monomer. Adding a small amount of a monofunctional monomer (a "chain stopper") will cap the growing polymer chains, preventing them from becoming part of an infinite network.
-
-
Unwanted Side Reactions: At high temperatures, side reactions can occur that may generate additional cross-linking points.
Logical Workflow for Advanced Gelation Prevention
Caption: Workflow for troubleshooting and preventing gelation.
Analytical Techniques for Gelation Analysis
A variety of analytical techniques can be employed to study and characterize the gelation process.
| Technique | Principle | Application in Gelation Studies |
| Rheology | Measures the flow and deformation of materials in response to an applied force.[4][21] | Precisely determines the gel point by monitoring the storage (G') and loss (G'') moduli.[5][6] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature or time.[22] | Can be used to study the kinetics of the curing reaction and identify the heat changes associated with gelation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.[23] | Can track the disappearance of monomer functional groups and the appearance of polymer linkages over time.[24] |
| Gel Permeation Chromatography (GPC) | Separates molecules based on their size in solution.[23] | Can monitor the increase in molecular weight and the broadening of the molecular weight distribution leading up to the gel point. However, GPC is not suitable for analyzing the insoluble gel itself.[11] |
References
Sources
- 1. Gelation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Rheological Study of Gelation and Crosslinking in Chemical Modified Polyamide 12 Using a Multiwave Technique [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. researchgate.net [researchgate.net]
- 9. The Thermal Gelation Behavior and Performance Evaluation of High Molecular Weight Nonionic Polyacrylamide and Polyethyleneimine Mixtures for In-Depth Water Control in Mature Oilfields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. alpha-technologies.com [alpha-technologies.com]
- 12. tainstruments.com [tainstruments.com]
- 13. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Catalytic chain transfer polymerization for molecular weight control in microemulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 3vsigmausa.com [3vsigmausa.com]
- 19. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. [PDF] Polymer Gel Rheology and Adhesion | Semantic Scholar [semanticscholar.org]
- 22. Techniques for the characterization of physical gels (Chapter 2) - Physical Gels from Biological and Synthetic Polymers [cambridge.org]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
addressing incomplete reactions in Tetramethyl pyromellitate polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of tetramethyl pyromellitate. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges associated with incomplete reactions and to ensure the synthesis of high-quality polymers. Our approach is grounded in established principles of polymer chemistry, offering causal explanations for experimental choices and self-validating protocols.
Introduction: The Chemistry of this compound Polymerization
The polymerization of this compound (TMPM), the tetramethyl ester of pyromellitic acid, is a polycondensation reaction typically performed with diamines or diols to produce polyesterimides or polyesters, respectively. Unlike the more common route involving pyromellitic dianhydride (PMDA), which forms a poly(amic acid) intermediate, the TMPM route proceeds through the elimination of methanol.[1] Achieving a high degree of polymerization requires stringent control over reaction conditions to drive the equilibrium towards the polymer product. Incomplete reactions are a frequent challenge, often resulting in low molecular weight polymers with suboptimal properties.
This guide will focus on the common reaction of TMPM with aromatic diamines to form a poly(amic acid) ester, which is then thermally converted to the final polyimide. This process avoids the hydrolytic instability often associated with poly(amic acid) solutions derived directly from dianhydrides.[2]
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the polymerization of this compound.
Q1: What is the primary cause of low molecular weight in my TMPM polymerization?
A1: The most frequent cause of low molecular weight is an incomplete reaction due to the presence of impurities, particularly water. Water can hydrolyze the ester groups of the this compound monomer, forming carboxylic acid groups that can disrupt the stoichiometric balance and terminate chain growth.[3][4] Other factors include suboptimal reaction temperature, inefficient removal of the methanol byproduct, and impurities in the monomers or solvent.[3]
Q2: My polymer has a broad molecular weight distribution (high polydispersity index). What could be the reason?
A2: A high polydispersity index (PDI) can result from several factors. Non-stoichiometric ratios of the monomers (TMPM and diamine) can lead to the formation of oligomers of varying lengths. Additionally, side reactions or chain termination reactions occurring at different stages of the polymerization will broaden the molecular weight distribution. Inconsistent reaction conditions, such as temperature gradients within the reaction vessel, can also contribute to a broad PDI.
Q3: How can I effectively monitor the progress of my polymerization reaction?
A3: Several analytical techniques can be employed for real-time or periodic monitoring. Fourier-Transform Infrared (FTIR) spectroscopy is useful for tracking the disappearance of the N-H stretch of the diamine and the appearance of the amide and imide carbonyl peaks.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative information on monomer conversion. For tracking the increase in molecular weight, Gel Permeation Chromatography (GPC) is the standard method.[6] Online monitoring techniques combining GPC and Gas Chromatography (GC) can also provide real-time kinetic data.[6]
Q4: What are the ideal solvents for TMPM polymerization?
A4: The choice of solvent is critical. High-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF) are commonly used as they can dissolve the monomers and the resulting polymer.[7] The solvent must be anhydrous to prevent hydrolysis of the TMPM.
Q5: Can I use catalysts to improve the reaction rate?
A5: While the reaction can proceed thermally, catalysts can be employed to enhance the rate of transesterification.[8] Lewis acids or organometallic compounds are often used in polyesterification reactions. However, catalyst selection must be done carefully to avoid side reactions. For polyimide synthesis from pyromellitate esters, the reaction is often driven to completion by high temperatures and efficient removal of the alcohol byproduct.[3]
Part 2: Troubleshooting Guide for Incomplete Reactions
This section provides a structured approach to diagnosing and resolving incomplete polymerization of this compound.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Symptoms:
-
The isolated polymer has a low mass.
-
GPC analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
The resulting polymer forms brittle films or fibers.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Monomer Impurities | Purity of TMPM and the diamine is paramount. Acidic or basic impurities can alter the reaction pH and catalyze side reactions. Even minor impurities can affect the final polymer properties.[9] | Purification Protocol: Recrystallize both TMPM and the diamine from appropriate solvents. Verify purity using melting point analysis, NMR, and elemental analysis. |
| Presence of Water | Water leads to the hydrolysis of TMPM's ester groups, creating carboxylic acids.[3][4] This disrupts the 1:1 stoichiometry required for high polymer formation and acts as a chain terminator. | Drying Protocol: Dry all glassware in an oven at >120°C overnight. Use anhydrous solvents. Dry monomers under vacuum before use. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon). |
| Inefficient Methanol Removal | The polycondensation reaction is an equilibrium process. The methanol byproduct must be removed to drive the reaction to completion. | Experimental Setup: Use a reaction setup that allows for the distillation of methanol as it is formed. A Dean-Stark trap or a slow stream of inert gas over the reaction mixture can be effective. For melt polymerization, applying a vacuum in the later stages is crucial. |
| Suboptimal Reaction Temperature | The reaction temperature needs to be high enough to facilitate the reaction and removal of methanol, but not so high as to cause thermal degradation of the monomers or polymer. | Optimization Protocol: Conduct small-scale reactions at various temperatures to determine the optimal range. Use thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand the thermal stability of your monomers and polymer.[10] |
| Incorrect Stoichiometry | A precise 1:1 molar ratio of reactive groups (ester from TMPM and amine from diamine) is essential for achieving high molecular weight in step-growth polymerization. | Procedure: Carefully weigh high-purity monomers. Ensure complete dissolution and homogenous mixing before initiating the reaction at higher temperatures. |
Issue 2: Gel Formation or Insoluble Polymer
Symptoms:
-
The reaction mixture becomes a gel before high conversion is reached.
-
The isolated polymer is insoluble in common organic solvents.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Multifunctional Impurities | Impurities with more than two reactive groups can act as cross-linking agents, leading to a three-dimensional network (gel). | Monomer Analysis: Use analytical techniques like HPLC or GC-MS to screen for multifunctional impurities in the starting materials. |
| Side Reactions at High Temperatures | At elevated temperatures, side reactions such as branching or cross-linking can occur, especially if the polymer backbone has reactive sites. | Temperature Control: Optimize the reaction temperature and time to maximize polymerization while minimizing side reactions. Consider a two-stage temperature profile: a lower temperature for the initial phase followed by a higher temperature under vacuum for the final stage. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Purification of this compound (TMPM)
-
Dissolution: Dissolve the crude TMPM in a minimal amount of a suitable hot solvent (e.g., methanol or a mixed solvent system).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum at a temperature below the melting point.
-
Verification: Confirm the purity by measuring the melting point and performing NMR analysis.
Protocol 2: Monitoring Polymerization via FTIR Spectroscopy
-
Baseline Spectrum: Record an FTIR spectrum of the initial reaction mixture at room temperature.
-
Sampling: At regular intervals during the polymerization, carefully extract a small aliquot of the reaction mixture.
-
Sample Preparation: Cast a thin film of the aliquot on a KBr or NaCl salt plate and gently heat to remove the solvent.
-
Spectral Acquisition: Record the FTIR spectrum of the thin film.
-
Analysis: Monitor the decrease in the intensity of the N-H stretching bands of the diamine (around 3300-3500 cm⁻¹) and the C-O stretching of the ester in TMPM (around 1730 cm⁻¹ and 1250 cm⁻¹). Concurrently, observe the appearance and growth of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend and C-N stretch) bands. For subsequent imidization, look for the characteristic imide carbonyl bands (~1780 cm⁻¹ and ~1720 cm⁻¹).[5]
Workflow for Troubleshooting Low Molecular Weight Polymer
The following diagram illustrates a logical workflow for diagnosing the cause of low molecular weight polymer.
Caption: Troubleshooting workflow for low molecular weight polymer.
Part 4: Visualization of the Polymerization Pathway
The polymerization of this compound with a diamine is a two-step process. The first step is a polycondensation reaction to form a poly(amic acid ester) with the elimination of methanol. The second step is a thermal cyclization (imidization) to form the final polyimide, with further elimination of methanol.
Caption: Reaction pathway for TMPM polymerization with a diamine.
References
- KR100427832B1 - Polyamic acid ester - Google P
- US8426550B2 - Polyamic acid, polyimide, manufacturing method thereof, and polyimide film - Google P
- US9617386B2 - Process for the production of polyimide and polyamic ester polymers - Google P
-
Synthesis and characterization of novel biobased polyester-imides from natural amino acids, as precursors of polyester-imide urethane coatings . [Link]
-
Synthesis, characterization and hydrolytic stability of poly (amic acid) ammonium salt | Request PDF . ResearchGate. [Link]
-
Synthesis and characterization of the tert-butyl ester of the oxydianiline/pyromellitic dianhydride polyamic acid . Macromolecules - ACS Publications. [Link]
-
Effects of the polymerization processes on the ηred values for the H-PMDA/TFMB system . [Link]
-
Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins . PubMed. [Link]
-
Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill . RSC Publishing. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers . [Link]
-
Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3 . ResearchGate. [Link]
-
High‐Throughput Investigation of Polymerization Kinetics by Online Monitoring of GPC and GC | Request PDF . ResearchGate. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C . PMC - NIH. [Link]
-
Review of quantitative and qualitative methods for monitoring photopolymerization reactions . Polymer Chemistry (RSC Publishing). [Link]
-
Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines | Request PDF . ResearchGate. [Link]
-
Evaluating polymerization kinetics using microrheology . RSC Publishing. [Link]
-
Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review . Journal of Biochemical Technology. [Link]
-
The synthesis of a novel polyimide precursor . NASA Technical Reports Server. [Link]
-
(PDF) Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts . ResearchGate. [Link]
-
Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions . MDPI. [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production . MDPI. [Link]
-
Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides . MDPI. [Link]
-
Hydrolysis kinetics of condensation polymers under humidity aging conditions . [Link]
-
(PDF) Exploring the long-term hydrolytic behavior of zwitterionic polymethacrylates and polymethacrylamides . ResearchGate. [Link]
-
Polyamic Acids and Polyimides; Synthesis, Transformations, and Structure . [Link]
-
Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring . Kinam Park. [Link]
-
Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride . Western Engineering. [Link]
-
Mechanical Recycling of PET Multi- Layer Post-Consumer Packaging: Effects of Impurity Content . Circular Plastics NL. [Link]
-
Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides . Polymer Chemistry (RSC Publishing). [Link]
-
Occurrence, toxicity and remediation of polyethylene terephthalate plastics. A review . PMC. [Link]
-
Industrial Chemistry Module | English . University of Scranton. [Link]
-
PMMA stability under hydrothermal conditions . [Link]
-
Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid . RSC Publishing. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C . ResearchGate. [Link]
-
Spectroscopic probes for real-time monitoring of polymer modification and degradation reactions . OUCI. [Link]
Sources
- 1. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. circularplasticsnl.org [circularplasticsnl.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Molecular Weight of Polymers from Tetramethyl Pyromellitate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetramethyl pyromellitate in polymer synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high molecular weight polymers.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the synthesis of polyimides and related polymers from this compound.
Q1: Why is achieving a high molecular weight crucial for my polymer's performance?
The molecular weight of a polymer is a critical parameter that significantly influences its physical and mechanical properties.[1] Higher molecular weight polymers generally exhibit:
-
Enhanced Mechanical Strength: Increased tensile strength, toughness, and impact resistance due to greater chain entanglement.[1]
-
Improved Thermal Stability: Higher glass transition temperatures (Tg) and melting points, extending the material's service temperature range.[2][3]
-
Better Film-Forming and Fiber-Forming Capabilities: Essential for applications requiring robust films, coatings, or fibers.
-
Increased Creep Resistance: Greater resistance to deformation under a constant load over time.[1]
Q2: I'm consistently obtaining low molecular weight polymers. What are the most likely causes?
Several factors can contribute to the premature termination of polymer chains, leading to low molecular weight products. The most common culprits include:
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the diamine comonomer will act as chain stoppers. Water is a particularly detrimental impurity.[4][5]
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of the monomers prevents the polymer chains from reaching their maximum length.[6][7]
-
Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or solvent choice can hinder the polymerization process.[5]
-
Side Reactions: Undesirable side reactions can consume monomers or create non-reactive end groups.
Q3: How critical is the purity of this compound and the diamine?
Monomer purity is paramount for achieving high molecular weight polymers. Even trace amounts of monofunctional impurities can significantly limit chain growth. It is highly recommended to purify both the this compound and the diamine before use.
Q4: What is the ideal stoichiometric ratio of this compound to diamine?
For step-growth polymerization, a precise 1:1 molar ratio of reactive functional groups is theoretically required to achieve the highest possible molecular weight.[7] However, in practice, a slight excess of the more volatile or reactive monomer may sometimes be used to compensate for any loss during the reaction.[4]
Q5: Can catalysts be used to improve the molecular weight?
Yes, catalysts can significantly enhance the rate of polymerization and help achieve higher molecular weights. Tertiary amines, such as pyridine and triethylamine, are commonly used as catalysts in polyimide synthesis.[4][8] Acid catalysts can also be effective in certain systems.[9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your polymerization experiments.
Guide 1: Consistently Low Molecular Weight Polymer
Problem: Despite multiple attempts, the resulting polymer consistently exhibits low molecular weight, as indicated by low inherent viscosity or gel permeation chromatography (GPC) analysis.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Action |
| Monomer Impurity | Monofunctional impurities in either monomer act as chain terminators, preventing further chain growth. Water is a common and highly detrimental impurity.[4][5] | Purification Protocol: 1. This compound: Recrystallize from a suitable solvent like methanol or ethanol. Dry thoroughly under vacuum at an elevated temperature below its melting point (143-144°C).[10][11] 2. Diamine: Recrystallize from an appropriate solvent or purify by sublimation under vacuum. Ensure the diamine is completely dry before use. |
| Inaccurate Stoichiometry | An excess of one monomer leads to the formation of oligomers with the same end groups, which cannot react with each other to extend the polymer chain.[6][7] | Precise Stoichiometric Control: 1. Use a high-precision analytical balance (at least 4 decimal places) for weighing monomers. 2. Ensure complete transfer of monomers to the reaction vessel. 3. Consider performing a titration of the diamine to accurately determine its purity and adjust the molar ratio accordingly. |
| Suboptimal Reaction Temperature | The reaction temperature affects both the rate of polymerization and the potential for side reactions. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to degradation or undesirable side reactions.[5] | Temperature Optimization: 1. Conduct a series of small-scale reactions at different temperatures (e.g., 160°C, 180°C, 200°C) to determine the optimal temperature for your specific monomer system. 2. Employ a staged temperature profile, starting at a lower temperature and gradually increasing it to drive the reaction to completion.[12] |
| Inappropriate Solvent | The solvent must be able to dissolve both the monomers and the resulting polymer to allow for chain growth in solution. The solvent should also be inert and have a high boiling point.[4] | Solvent Selection: 1. Use high-purity, anhydrous, aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or m-cresol.[4] 2. Ensure the solvent is thoroughly dried before use, for example, by distillation over a suitable drying agent. |
| Premature Precipitation | If the growing polymer chain becomes insoluble in the reaction medium, it will precipitate out of the solution, halting further chain growth. | Improving Solubility: 1. Increase the reaction temperature to improve polymer solubility. 2. Use a solvent in which the final polymer is known to be soluble. 3. In some cases, a one-pot, two-step method where a soluble poly(amic acid) precursor is first synthesized at a lower temperature can be beneficial.[4] |
Experimental Workflow: Monomer Purification and Polymerization
Caption: Workflow for Monomer Purification and Polymerization.
Guide 2: Inconsistent Batch-to-Batch Molecular Weight
Problem: You are experiencing significant variations in the molecular weight of your polymer across different synthesis batches, even when following the same procedure.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Action |
| Atmospheric Moisture and Oxygen | The polymerization reaction is sensitive to moisture and oxygen, which can react with the monomers or growing polymer chains and inhibit polymerization. | Inert Atmosphere Control: 1. Conduct the entire reaction under a continuous flow of a dry, inert gas such as nitrogen or argon. 2. Use Schlenk line techniques for transferring anhydrous solvents and reagents. |
| Solvent Purity Variations | The purity of the solvent can vary between bottles or after being opened multiple times. Impurities in the solvent can interfere with the reaction. | Consistent Solvent Quality: 1. Use a freshly opened bottle of high-purity, anhydrous solvent for each reaction. 2. If using a larger container of solvent, ensure it is properly stored under an inert atmosphere. |
| Inconsistent Heating and Stirring | Non-uniform heating or inadequate stirring can lead to localized temperature gradients and concentration differences, affecting the reaction rate and polymer uniformity. | Process Control: 1. Use a temperature-controlled oil bath or heating mantle with a thermocouple to ensure accurate and uniform heating. 2. Employ efficient mechanical or magnetic stirring to maintain a homogeneous reaction mixture. |
Guide 3: Exploring Advanced Strategies for Molecular Weight Enhancement
For researchers looking to push the boundaries of molecular weight, the following advanced strategies can be employed.
1. Use of Chain Extenders
Concept: A chain extender is a bifunctional molecule that can react with the end groups of pre-formed oligomers to link them together, thereby increasing the overall molecular weight.[13][14][15]
Application:
-
Initial Polymerization with Stoichiometric Imbalance: Intentionally use a slight excess of the diamine to produce amine-terminated oligomers.
-
Addition of Chain Extender: Introduce a dianhydride or another suitable bifunctional molecule as a chain extender to couple the oligomers.[16][17]
Caption: Chain Extension Strategy.
2. In Situ Silylation of Diamines
Concept: Reacting the diamine with a silylating agent, such as trimethylchlorosilane (TMSCl), in the presence of a base like pyridine, increases the nucleophilicity of the amine groups. This enhances their reactivity towards the ester groups of this compound.[18]
Benefits:
-
Increased Reactivity: The more nucleophilic silylated diamines react more readily, promoting the formation of high molecular weight polymers.[18]
-
Scavenging of Water: The silylating agent can react with any trace amounts of water present in the reaction medium, preventing it from interfering with the polymerization.[18]
3. High-Temperature Solution Polymerization
Concept: For polyimides that are soluble in high-boiling point solvents, conducting the polymerization at elevated temperatures (180-220°C) in a single step can be effective.[4]
Procedure:
-
A stoichiometric mixture of the monomers is heated in a high-boiling solvent like m-cresol or nitrobenzene.[4]
-
The water generated during imidization is continuously removed, often as an azeotrope with the solvent, to drive the reaction towards the formation of high molecular weight polymer.[4]
III. References
-
García, J. M., et al. (2009). An Improved Method for Preparing Very High Molecular Weight Polyimides. Macromolecules, 42(15), 5550–5552. [Link]
-
Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: Fundamentals and Applications. CRC Press.
-
Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(15), 3045. [Link]
-
Ahmad, Z., et al. (2018). Synthesis of high molecular weight polyimide consisting hexafluoroisopropylidene moiety for gas separation. Materials Today: Proceedings, 5(10), 21253-21261.
-
SOLVER POLYIMIDE. (2021). Control Of The Molecular Weight Of Polyamic Acid. [Link]
-
Meador, M. A. B., et al. (1997). Effect of molecular weight on the optical properties of polyimide films. Journal of Polymer Science Part A: Polymer Chemistry, 35(5), 857-867.
-
Google Patents. (2022). Chain extenders and formulations thereof for improving elongation in photosensitive polyimide.
-
BenchChem. (2025). Synthesis of High Molecular Weight CpODA Polyimide: Application Notes and Protocols.
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. [Link]
-
Google Patents. (1979). Chain-extending anhydride end-capped polyimides.
-
Hsiao, S. H., & Lin, S. W. (2011). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. Journal of Polymer Research, 18(6), 1835-1846.
-
Wikipedia. (n.d.). Chain extender. [Link]
-
Van der Mee, M. A. J., et al. (2007). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Macromolecules, 40(14), 5124-5132.
-
Lozano, Á. E., et al. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 13(16), 2781. [Link]
-
Ueda, M., et al. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(14), 4776-4783. [Link]
-
The Compound Company. (n.d.). Chain Extenders to reforge Polymer Chains. [Link]
-
Patil, D. R., & Seki, S. (2017). Synthesis and characterization of AB-type monomers and polyimides: a review. Polymer Bulletin, 74(12), 4889-4921.
-
UniVOOK. (2025). Polymeric Chain Extenders: Key Role and Applications in Polymer Chemistry. [Link]
-
Koton, M. M., et al. (1994). Acid‐catalyzed reactions in polyimide synthesis. Macromolecular Symposia, 77(1), 1-13.
-
Susa, A., et al. (2017). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering, 5(12), 11570-11579. [Link]
-
Xiao, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3546. [Link]
-
Kim, J. H., et al. (2021). Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility. ACS Omega, 6(49), 33621-33629. [Link]
-
ResearchGate. (2024). How to increase molecular weight via polycondensation?. [Link]
-
Putselyk, S., et al. (2022). Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. Polymers, 14(19), 4056. [Link]
-
Kim, J. H., et al. (2021). Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility. ACS Omega, 6(49), 33621-33629. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Pyromellitic Acid in Advanced Polymers. [Link]
-
Nishizaki, S., & Moriwaki, T. (1970). Formation of Polyimide from Poly (pyromellitamic Acid Dialkyl Esters). Journal of the Chemical Society of Japan, Industrial Chemistry Section, 73(11), 2414-2417.
-
Chen, C., et al. (2024). Synthesis of Ultra-High-Molecular-Weight Polyethylene by Transition-Metal-Catalyzed Precipitation Polymerization. ACS Catalysis, 14(2), 1013-1021. [Link]
-
StudySession. (2020, December 2). Molecular Weight's Effect On Polymer Properties | Polymer Engineering [Video]. YouTube. [Link]
-
Zhang, L., et al. (2020). Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. Polymer Chemistry, 11(34), 5445-5453. [Link]
-
Li, Y., et al. (2017). The Effects of Soft-Segment Molecular Weight on the Structure and Properties of Poly(trimethylene terephthalate)-block-poly(tetramethylene glycol) Copolymers. Polymers, 9(12), 682. [Link]
-
Wang, Y., et al. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Polymers, 15(11), 2503. [Link]
-
Zhang, Y., et al. (2020). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers, 12(8), 1735. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 635-10-9 [amp.chemicalbook.com]
- 11. This compound CAS#: 635-10-9 [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chain extender - Wikipedia [en.wikipedia.org]
- 14. thecompoundcompany.com [thecompoundcompany.com]
- 15. Polymeric Chain Extenders: Key Role and Applications in Polymer Chemistry [univook.com]
- 16. US11294281B2 - Chain extenders and formulations thereof for improving elongation in photosensitive polyimide - Google Patents [patents.google.com]
- 17. US4197397A - Chain-extending anhydride end-capped polyimides - Google Patents [patents.google.com]
- 18. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Support Center: Degradation Pathways of Tetramethyl Pyromellitate-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetramethyl pyromellitate-based materials. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of these materials. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and degradation of this compound-based materials.
Q1: What are the primary degradation pathways for this compound-based materials?
A1: Like other polyesters, this compound-based materials are susceptible to three main degradation pathways:
-
Hydrolysis: The cleavage of ester bonds by water molecules, which is a significant concern in aqueous environments or under high humidity conditions.[1]
-
Thermal Degradation: The breakdown of the polymer backbone at elevated temperatures, which can occur during processing or in high-temperature applications.[2]
-
Photodegradation: The degradation initiated by exposure to ultraviolet (UV) radiation, particularly relevant for materials exposed to sunlight.[3]
Q2: What factors can influence the rate of hydrolysis in my experiments?
A2: The rate of hydrolytic degradation is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[4]
-
Moisture Content: Increased exposure to water or high humidity will increase the rate of degradation.[1]
-
Material Properties: Factors such as crystallinity and molecular weight can impact the diffusion of water into the polymer matrix and thus the degradation rate.[4]
Q3: How can I tell if my material is undergoing thermal degradation during processing?
A3: Signs of thermal degradation during processing include:
-
Discoloration: Yellowing or browning of the material.
-
Changes in Melt Viscosity: A decrease in viscosity can indicate chain scission.
-
Brittleness: The material may become more brittle and prone to cracking.
-
Gas Evolution: The release of volatile byproducts.
Q4: Are there any specific impurities from the synthesis of this compound that I should be aware of?
A4: Yes, impurities from the synthesis process can act as catalysts for degradation. Potential impurities include residual acid from the esterification of pyromellitic dianhydride, which can accelerate hydrolytic degradation. Incomplete esterification can leave carboxylic acid groups that may also influence stability. It is crucial to use high-purity monomers for polymerization to minimize these effects.[5]
Q5: What is the role of the aromatic pyromellitate core in the degradation process?
A5: The rigid aromatic core of pyromellitic acid generally imparts good thermal stability to the polymer backbone. However, the ester linkages attached to this core are the primary sites for hydrolytic and photodegradation. The aromatic ring can also absorb UV radiation, which can lead to the generation of free radicals and initiate photodegradation pathways.
II. Troubleshooting Guides
This section provides practical guidance for troubleshooting common experimental issues.
Guide 1: Inconsistent Degradation Rates in Hydrolysis Studies
Symptom: You observe significant variability in the rate of hydrolysis between batches of the same material or even within the same experiment.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent pH of the medium | Regularly monitor and buffer the pH of your hydrolysis medium. | Small shifts in pH can significantly catalyze the hydrolysis of ester bonds.[4] |
| Variable temperature control | Ensure your water bath or incubator has stable and uniform temperature distribution. | The rate of hydrolysis is highly dependent on temperature.[1] |
| Batch-to-batch variation in material properties | Characterize the molecular weight and crystallinity of each new batch of material before starting degradation studies. | Differences in these properties can affect water diffusion and, consequently, the degradation rate.[4] |
| Presence of acidic or basic impurities | Purify the polymer before use to remove any residual catalysts or monomers. | Impurities can act as unintended catalysts for hydrolysis.[5] |
Guide 2: Unexpected Thermal Degradation During Melt Processing
Symptom: Your material shows signs of degradation (e.g., discoloration, reduced viscosity) at temperatures expected to be safe for processing.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of oxygen | Process the material under a nitrogen or argon atmosphere. | The presence of oxygen can lead to thermo-oxidative degradation, which occurs at lower temperatures than purely thermal degradation.[2] |
| Localized overheating ("hot spots") | Optimize your processing parameters (e.g., screw speed, residence time) to ensure uniform heating. | Non-uniform heating can cause parts of the material to exceed their degradation temperature. |
| Contamination in the processing equipment | Thoroughly clean all processing equipment before use. | Residual material from previous runs can degrade and contaminate the new batch. |
| Thermo-mechanical degradation | Reduce shear rates during processing by adjusting screw design or speed. | High shear forces can contribute to chain scission, especially at elevated temperatures.[4] |
Guide 3: Poor Reproducibility in Photodegradation Experiments
Symptom: You are seeing inconsistent results in your photodegradation studies, making it difficult to determine degradation kinetics.
| Possible Cause | Troubleshooting Step | Rationale |
| Fluctuations in UV lamp intensity | Regularly calibrate and monitor the output of your UV source. | The rate of photodegradation is directly related to the intensity of the UV radiation. |
| Inconsistent sample positioning | Use a sample holder that ensures all samples are equidistant from the UV source. | The intensity of UV radiation decreases with distance from the source. |
| Presence of photosensitizers | Ensure samples and the experimental setup are free from contaminants that could act as photosensitizers. | Certain impurities can absorb UV light and accelerate the degradation process.[6] |
| Oxygen availability | Control the atmosphere around the samples (e.g., air, inert gas). | The presence of oxygen can lead to photo-oxidative degradation pathways. |
III. Experimental Protocols & Data
This section provides detailed protocols for key experiments used to study the degradation of this compound-based materials.
Protocol 1: Accelerated Hydrolytic Degradation Study
Objective: To determine the rate of hydrolysis of a this compound-based material under controlled conditions.
Materials:
-
Polymer film or powder sample
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)
-
Constant temperature water bath or incubator
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Cut polymer films into uniform dimensions (e.g., 1 cm x 1 cm).
-
For powder samples, press into pellets of uniform mass and size.
-
Dry all samples in a vacuum oven to a constant weight to remove any initial moisture.
-
-
Degradation:
-
Weigh each sample and record the initial mass (W₀).
-
Place each sample in a separate vial containing a known volume of PBS.
-
Place the vials in a constant temperature bath (e.g., 37°C, 50°C, or 70°C).
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from the buffer.
-
Gently rinse the samples with deionized water to remove any salt residue.
-
Dry the samples in a vacuum oven to a constant weight and record the final mass (Wₜ).
-
-
Analysis:
-
Mass Loss: Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight Change: Dissolve a portion of the dried sample in a suitable solvent (e.g., THF, chloroform) and analyze by GPC to determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
Chemical Structure Change: Analyze the surface of the degraded film or a KBr pellet of the powder using FTIR to monitor the decrease in the ester carbonyl peak (around 1720 cm⁻¹) and the appearance of carboxylic acid hydroxyl peaks (broad peak around 3000 cm⁻¹).
-
Data Presentation:
Table 1: Hydrolytic Degradation Data for a this compound-Based Polyester at 50°C in PBS (pH 7.4)
| Time (days) | Mass Loss (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 0 | 50,000 | 100,000 | 2.0 |
| 7 | 2.5 | 42,000 | 85,000 | 2.02 |
| 14 | 5.8 | 35,000 | 72,000 | 2.06 |
| 28 | 12.3 | 28,000 | 58,000 | 2.07 |
| 56 | 25.1 | 19,000 | 40,000 | 2.11 |
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the thermal stability of a this compound-based material.
Materials:
-
Polymer sample
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen or air supply
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry by heating it at a temperature below its glass transition temperature in a vacuum oven.
-
Weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset of degradation (Tₒ), which is often taken as the temperature at which 5% weight loss occurs.
-
Determine the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the derivative of the TGA curve (DTG curve).
-
Data Presentation:
Table 2: Thermal Degradation Temperatures for Various Polymers
| Polymer | Onset of Degradation (Tₒ, °C) in N₂ | Temperature of Max. Decomposition (Tₘₐₓ, °C) in N₂ |
| This compound-based Polyester | ~350-400 | ~420-450 |
| Polyethylene Terephthalate (PET) | ~380-420 | ~440-460 |
| Poly(lactic acid) (PLA) | ~280-320 | ~350-370 |
IV. Visualizations
Diagram 1: Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of a this compound-based polymer.
Diagram 2: Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying polymer degradation.
V. References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Cui, Y., et al. (2017). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology, 51(15), 8456–8464. Available at: [Link]
-
Elementar. (n.d.). EA Troubleshooting. Retrieved from [Link]
-
Gao, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(15), 10249-10260. Available at: [Link]
-
The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from [Link]
-
Morris, R. E., et al. (2018). Hydrolytic stability in hemilabile metal–organic frameworks. Nature Chemistry, 10(11), 1096-1102. Available at: [Link]
-
La Mantia, F. P., & Dintcheva, N. T. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 15(6), 1409. Available at: [Link]
-
Al-Itry, R., et al. (2023). Additive Manufacture of Recycled Poly(Ethylene Terephthalate) Using Pyromellitic Dianhydride Targeted for FDM 3D-Printing Applications. Sustainability, 15(6), 5004. Available at: [Link]
-
Simons, J. H., Mcnamee, R. W., & Hurd, C. D. (1931). The Thermal Decomposition of Tetramethyl Lead. The Journal of Physical Chemistry, 36(3), 939-948. Available at: [Link]
-
Frost, L. W., & Kesse, I. (1964). Spontaneous degradation of aromatic polypromellitamic acids. Journal of Applied Polymer Science, 8(3), 1039–1051. Available at: [Link]
-
Aulí, M., et al. (2021). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1180, 338558. Available at: [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]
-
Miles, C. J., & Tauk, D. (2001). Significance of impurities in the safety evaluation of crop protection products (IUPAC Technical Report). Pure and Applied Chemistry, 73(6), 941-949. Available at: [Link]
-
Fiveable. (n.d.). Thermal analysis | Polymer Chemistry Class Notes. Retrieved from [Link]
-
Langer, R., & Domb, A. (2004). Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). Macromolecular Bioscience, 4(12), 1141-1148. Available at: [Link]
-
Wang, W., et al. (2014). Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences, 103(5), 1315-1330. Available at: [Link]
-
Jain, S. R., & Rao, M. V. (1977). Kinetics and mechanism of thermal decomposition of tetramethylammonium nitrate. Proceedings of the Indian Academy of Sciences - Section A, 86(5), 457-462. Available at: [Link]
-
Morris, R. E., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. Nature Chemistry, 10(11), 1096-1102. Available at: [Link]
-
Kwon, B., et al. (2023). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Toxics, 11(10), 827. Available at: [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
-
Sharma, M. (2021). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. In Excipient Applications in Formulation Design and Drug Delivery (pp. 431-450). Springer, Cham. Available at: [Link]
-
Czajczyńska, D., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Energies, 15(18), 6686. Available at: [Link]
-
Santos, L. L., et al. (2021). Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach. Organic & Biomolecular Chemistry, 19(3), 588-596. Available at: [Link]
-
Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 869. Available at: [Link]
-
Zaitsev, V. P., et al. (1987). The Thermal Decomposition of Tetraalkylammonium pertechnetates. Radiokhimiya, 29(4), 488-494. Available at: [Link]
-
Pearson. (n.d.). Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. Retrieved from [Link]
-
Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 869. Available at: [Link]
-
El-Khatib, C., et al. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A, 1408, 117-127. Available at: [Link]
-
Donahue, C. J., et al. (2011). Hydrolytic stability of N-methyl-2,6-dimesityl-4,4'-pyrylogen bis-tetrafluoroborate. The Journal of Organic Chemistry, 76(17), 7175-7179. Available at: [Link]
-
University of Toronto. (2014, September 17). 326 - K1 Kinetics of Ester Hydrolysis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
Paine, J. B. (2008). Esters of pyromellitic acid. Part II. Esters of chiral alcohols: para pyromellitate diesters as a novel class of resolving agents and use of pyromellitates as duplicands for chiral purification. The Journal of Organic Chemistry, 73(13), 4939-4949. Available at: [Link]
-
Schellenberger, V., et al. (1991). Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations. Biotechnology and Bioengineering, 38(7), 733-741. Available at: [Link]
-
Shieh, P., & Prescher, J. A. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 6(11), 2004-2013. Available at: [Link]
-
Schmied, J., & Wencel-Delord, J. (2025). Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. Journal of Chemical Education. Available at: [Link]
-
Lee, S., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 462, 139993. Available at: [Link]
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 18. Available at: [Link]
-
Tournier, V., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal, 288(15), 4546-4560. Available at: [Link]
Sources
- 1. Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Curing Conditions for Tetramethyl Pyromellitate (TMPM) Resins
Welcome to the technical support center for Tetramethyl Pyromellitate (TMPM) based resin systems. This guide is designed for researchers, scientists, and professionals in drug development and other advanced material applications who are working with these high-performance polymers. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of curing TMPM resins and achieve optimal material properties.
Introduction to TMPM Resin Curing
This compound (TMPM) is an aromatic tetraester that serves as a precursor for high-performance polyimide resins. The curing process typically involves a step-growth polycondensation reaction between TMPM and a diamine monomer. This reaction proceeds in two main stages:
-
Poly(amic acid) Formation: The ester groups of TMPM react with the amine groups of the diamine to form a poly(amic acid) intermediate and release methanol as a byproduct. This initial stage is crucial for building molecular weight.
-
Imidization (Cyclization): Upon heating, the poly(amic acid) undergoes an intramolecular cyclization to form the final, thermally stable polyimide structure, releasing water.
Properly controlling the curing conditions is paramount to achieving the desired thermal stability, mechanical strength, and chemical resistance of the final polyimide.[1][2][3] This guide will address common challenges and provide solutions for optimizing this process.
Troubleshooting Guide: Common Curing Issues and Solutions
This section addresses specific problems that you may encounter during the curing of TMPM resins in a question-and-answer format.
Question 1: My cured resin film is brittle and cracks easily. What are the potential causes and how can I fix this?
Answer:
Brittleness and cracking in the final polyimide film are often indicative of incomplete curing or excessive residual stress.[4] Several factors can contribute to this issue:
-
Incomplete Imidization: If the curing temperature is too low or the curing time is too short, the conversion of the poly(amic acid) intermediate to the fully cyclized polyimide will be incomplete.[4] The remaining amic acid groups can act as points of weakness in the polymer network.
-
High Residual Stress: Significant stress can build up in the film due to shrinkage from solvent evaporation, methanol removal, and the imidization reaction itself.[7][8] Rapid heating and cooling rates can exacerbate this problem.
-
Solution: Employ a slower, more controlled heating and cooling ramp rate. For instance, a rate of 2.5°C to 10°C per minute up to an intermediate temperature, followed by a faster ramp to the final cure temperature can be effective.[9] Allowing the film to cool down slowly and uniformly after curing is also critical.
-
-
Low Molecular Weight Precursor: If the initial polycondensation reaction between TMPM and the diamine does not proceed to a sufficiently high molecular weight, the resulting polyimide network will be weaker.
-
Solution: Ensure the stoichiometry of your TMPM and diamine monomers is precise. The use of a suitable catalyst can also promote the polycondensation reaction. While specific catalysts for TMPM-diamine reactions are not widely documented, catalysts used for polyester polycondensation, such as antimony or titanium compounds, could be explored.[10][11][12]
-
Question 2: I'm observing bubbles and voids in my cured polyimide film. What is causing this and how can I prevent it?
Answer:
The formation of bubbles and voids is a common defect in resin curing and is primarily caused by the entrapment of volatiles.[13]
-
Entrapment of Methanol and Water: The polycondensation of TMPM with a diamine releases methanol, and the subsequent imidization releases water. If the temperature is ramped up too quickly, these byproducts can vaporize within the polymer matrix before they have a chance to diffuse out, leading to bubble formation.
-
Solution: A staged curing protocol is essential. An initial low-temperature hold (e.g., 80-100°C) allows for the gradual removal of methanol and any residual solvent. A subsequent intermediate temperature hold (e.g., 150-200°C) can then facilitate the removal of water from the imidization reaction before the resin fully vitrifies.
-
-
Trapped Solvent: If a solvent is used to dissolve the monomers, it must be completely removed before the final high-temperature cure.
-
Solution: Incorporate a solvent removal step in your curing cycle, typically a prolonged hold at a temperature slightly above the solvent's boiling point but below the temperature of rapid imidization. Vacuum assistance can also be beneficial for complete solvent removal.
-
Question 3: The surface of my cured resin has imperfections, such as an uneven or cloudy finish. What could be the reason?
Answer:
Surface defects can arise from a variety of factors, including environmental conditions and the curing process itself.
-
Moisture Contamination: Pyromellitic dianhydride (the hydrolyzed form of TMPM) is sensitive to moisture. If TMPM is partially hydrolyzed to pyromellitic acid, it can affect the stoichiometry and the homogeneity of the reaction mixture, leading to a cloudy appearance.
-
Solution: Store TMPM and all other reagents in a desiccator. Perform experiments under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient humidity.
-
-
Incomplete Mixing or Incompatibility: If the monomers are not completely dissolved and homogeneously mixed, or if there is phase separation during curing, the final film can appear cloudy or have an uneven finish.[14]
-
Solution: Ensure thorough mixing of the TMPM and diamine in a suitable solvent until a clear, homogeneous solution is obtained. The choice of solvent is critical; dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are commonly used for poly(amic acid) synthesis.[1][15]
-
-
Rapid Curing: Curing at excessively high temperatures can lead to a rapid, uncontrolled reaction, resulting in surface defects like dimples or a wavy texture.[7][8]
-
Solution: Follow a well-controlled, multi-step heating profile. Avoid sudden temperature spikes.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal curing temperature for TMPM resins?
A1: There is no single ideal temperature. The optimal curing profile for TMPM-based polyimides is a multi-step process. It typically involves an initial low-temperature stage (80-120°C) for solvent and methanol removal, followed by an intermediate stage (150-250°C) for imidization, and a final high-temperature post-cure (300-400°C) to ensure complete cyclization and maximize thermal stability.[4][9] The exact temperatures and hold times will depend on the specific diamine used and the desired final properties.
Q2: Do I need a catalyst for the reaction between this compound and a diamine?
A2: While the reaction can proceed without a catalyst, especially at elevated temperatures, the use of a catalyst can increase the reaction rate and help achieve a higher molecular weight poly(amic acid) at lower temperatures. Tertiary amines like pyridine or triethylamine can catalyze the imidization step.[1] For the initial polycondensation, catalysts used in polyester synthesis, such as those based on titanium or antimony, may be effective, though empirical testing is recommended.[10][11][12]
Q3: How does the methanol byproduct affect the curing process?
A3: The methanol byproduct, if not effectively removed, can become trapped in the polymer film as it cures, leading to voids and reduced mechanical and dielectric properties.[16][17] It can also potentially plasticize the poly(amic acid) intermediate, affecting its Tg (glass transition temperature) and the subsequent imidization process. A controlled, low-temperature initial curing step is crucial for its removal.
Q4: What is the difference between thermal and chemical imidization?
A4: Thermal imidization, which is the focus of this guide, uses heat to drive the cyclization of the poly(amic acid) to polyimide. Chemical imidization involves the use of dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), at or near room temperature to achieve cyclization.[1][15] While chemical imidization can be faster and occur at lower temperatures, it can sometimes lead to the formation of isoimide structures, which may need to be thermally rearranged to the more stable imide form.[18]
Q5: How can I monitor the degree of imidization during curing?
A5: The degree of imidization can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy.[3] The disappearance of the amic acid peaks and the appearance of characteristic imide peaks (e.g., C=O stretching around 1780 cm-1 and 1720 cm-1, and C-N stretching around 1380 cm-1) can be used to quantify the extent of the reaction.[3][15] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide insights into the curing process and the thermal stability of the final polymer.[4]
Experimental Protocols
Protocol 1: General Procedure for Optimizing the Curing Cycle of a TMPM-Diamine Resin
This protocol provides a systematic approach to developing an optimal multi-step thermal cure cycle.
-
Material Preparation:
-
Ensure all glassware is thoroughly dried.
-
Dry TMPM and the chosen diamine under vacuum at an appropriate temperature (e.g., 60-80°C) for several hours to remove any absorbed moisture.
-
Use a dry, high-purity solvent (e.g., NMP or DMAc).
-
-
Poly(amic acid) Synthesis:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the diamine in the solvent.
-
Slowly add an equimolar amount of TMPM to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of the poly(amic acid) solution. The viscosity of the solution should increase as the polymerization progresses.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a clean, flat substrate (e.g., a glass plate) to a uniform thickness.
-
-
Multi-Step Curing (in a programmable oven with an inert atmosphere):
-
Step 1 (Solvent and Methanol Removal): Heat the cast film from room temperature to 80-100°C at a slow ramp rate (e.g., 2-5°C/min) and hold for 1-2 hours.
-
Step 2 (Initial Imidization): Ramp the temperature to 150°C and hold for 1 hour.
-
Step 3 (Intermediate Imidization): Ramp the temperature to 250°C and hold for 1 hour.
-
Step 4 (Final Cure/Post-Cure): Ramp the temperature to 350-400°C and hold for 1 hour to ensure complete imidization and maximize thermal stability.
-
Step 5 (Controlled Cooling): Allow the film to cool slowly to room temperature inside the oven to minimize residual stress.
-
-
Characterization:
-
Analyze the cured film using FTIR to confirm complete imidization.
-
Evaluate the thermal properties (e.g., Tg and decomposition temperature) using DSC and TGA.
-
Assess the mechanical properties (e.g., tensile strength and modulus) as required.
-
Data Presentation: Example Curing Parameters
| Parameter | Recommended Range | Rationale |
| Initial Cure Temperature | 80 - 120°C | To facilitate the gentle removal of solvent and methanol byproduct without causing bubble formation. |
| Intermediate Cure Temperature | 150 - 250°C | To initiate and progress the imidization reaction at a controlled rate.[2] |
| Final Cure Temperature | 300 - 400°C | To ensure complete conversion to polyimide and achieve maximum thermal stability.[4] |
| Heating/Cooling Rate | 2 - 10°C/min | A slower rate helps to minimize residual thermal stress in the cured film.[9] |
| Hold Times | 1 - 2 hours per step | To allow sufficient time for volatile removal and completion of the chemical reactions at each stage. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation of the polymer at high curing temperatures. |
Visualizing the Curing Process and Troubleshooting Logic
Curing Pathway of TMPM Resins
Caption: Curing pathway for TMPM-based polyimide resins.
Troubleshooting Workflow for Curing Defects
Caption: Troubleshooting workflow for TMPM resin curing defects.
References
-
Stresses in Polyimide Films during Cure and Thermal Cycling. MRS Online Proceedings Library. [Link]
-
Stresses in Polyimide Films during Cure and Thermal Cycling. ResearchGate. [Link]
-
Effects of thermal curing on the structure of polyimide film. DSpace at KOASAS. [Link]
-
Effects of Thermal Curing on the Structure of Polyimide Film. ResearchGate. [Link]
-
Explanation of Common Problems of Resin. Let's Resin. [Link]
-
POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]
-
Synthesis of Various Polyimides Using Tetrahydrofuran/Methanol as Solvent. ResearchGate. [Link]
-
LIBS as a novel tool for the determination of the imidization degree of polyimides. National Institutes of Health. [Link]
-
Epoxy and Polyurethane common problems. Crosslink Technology Inc. [Link]
-
PMDA | Pyromellitic Dianhydride. Jayhawk Fine Chemicals. [Link]
-
Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides. Royal Society of Chemistry. [Link]
-
Residual stress reduction during composite manufacturing through cure modification: In situ analysis. SAGE Journals. [Link]
-
Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification. Polymer Innovation Blog. [Link]
-
Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. Defense Technical Information Center. [Link]
-
Water as Solvent in Polyimide Synthesis: Thermoset and Thermoplastic Examples. ResearchGate. [Link]
-
The Synthesis and Characteristic ofA New Soluble Polyimides. J-STAGE. [Link]
- Process for curing polyimide.
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Institutes of Health. [Link]
-
FOCUS ON POLYIMIDES. Zeus. [Link]
- Catalyst systems for polycondensation reactions.
-
Tuning the Curing Temperature of Polyimide Precursor: Ploy Amide Ester. ResearchGate. [Link]
-
A 'comet' defect in polyimide coating film due to a micro-bubble in the... ResearchGate. [Link]
-
Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. [Link]
-
Preparation of Polyimides by Using Mixtures of Tetrahydrofuran and Methanol and Their Properties. ResearchGate. [Link]
-
Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI. [Link]
-
Thermoset Characterization Part 7: Introduction to Vitrification. Polymer Innovation Blog. [Link]
-
Polyimides and Other High Temperature Polymers. [Link]
-
Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment. Royal Society of Chemistry. [Link]
- Process for curing polyimide.
-
Preparation and Properties of Polyisoimide as a Polyimide-Precursor. ResearchGate. [Link]
-
(PDF) Investigation of the properties of photosensitive polyimide films. ResearchGate. [Link]
-
Synthesis of Various Polyimides Using Tetrahydrofuran/Methanol as Solvent. SciSpace. [Link]
-
Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite. University of North Texas. [Link]
-
Gelation and Glass Transition in Thermosetting Process of Epoxy Resin. Oxford Academic. [Link]
-
The Preparations and Water Vapor Barrier Properties of Polyimide Films Containing Amide Moieties. MDPI. [Link]
-
Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction. OAText. [Link]
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]
- Polycondensation catalyst for polyester production and polyester production using same.
- Catalyst for polyester production and process for producing polyester with the same.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. zeusinc.com [zeusinc.com]
- 3. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]
- 4. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film | Semantic Scholar [semanticscholar.org]
- 7. Stresses in Polyimide Films during Cure and Thermal Cycling | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 10. US20060079395A1 - Catalyst systems for polycondensation reactions - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CN100526364C - Catalyst for preparing polyester and method for preparing polyester using the same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Gel Permeation Chromatography (GPC) for Tetramethyl Pyromellitate-Based Polymers
Introduction: The Structural Challenge of Pyromellitate-Based Polymers
Polymers derived from tetramethyl pyromellitate, or its precursor pyromellitic dianhydride (PMDA), represent a class of high-performance aromatic polyesters and polyimides.[1][2] Their rigid backbones and potential for complex, hyperbranched architectures give them exceptional thermal stability and mechanical properties, making them invaluable in advanced materials and specialized biomedical applications. However, these same structural characteristics present significant challenges for molecular characterization. The molecular weight (MW) and molecular weight distribution (MWD) are not just numbers; they are critical determinants of a polymer's processability, mechanical strength, degradation profile, and, in therapeutic contexts, its drug release kinetics and biocompatibility.[3][4]
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining these parameters.[3][4] It separates molecules based on their size in solution, or more accurately, their hydrodynamic volume.[3] This guide provides an in-depth, comparative analysis of GPC methodologies tailored for the unique challenges of pyromellitate-based polymers. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring researchers can develop robust, self-validating methods for accurate and reproducible characterization.
Pillar 1: The GPC Principle and Its Nuances for Aromatic Polyesters
GPC operates on a simple principle: a dissolved polymer sample is passed through a column packed with porous gel beads.[3] Larger molecules are excluded from the pores and elute first, while smaller molecules traverse a longer, more tortuous path through the pores and elute later. This separation by size allows for the determination of key MWD parameters:
-
Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. It is highly sensitive to low-molecular-weight species.[3]
-
Weight-Average Molecular Weight (Mw): An average that is weighted by the mass of each polymer chain, meaning larger molecules have a greater influence on its value.[3]
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI of 1.0 signifies a monodisperse sample, where all chains are of equal length. Higher values indicate a broader distribution of chain lengths.[3]
However, the rigid and often complex nature of pyromellitate-based polymers introduces complications that are not as prevalent with simple linear polymers. Their compact, and sometimes hyperbranched, structures can lead to a smaller hydrodynamic volume compared to a linear polymer of the same molecular weight.[5][6] This discrepancy can lead to significant underestimation of the molecular weight if not properly addressed. Furthermore, the aromatic nature and potential for polar functional groups can cause unwanted interactions with the GPC column packing material, disrupting a purely size-based separation.[7][8]
Caption: Principle of GPC separation based on molecular size.
Pillar 2: A Comparative Guide to GPC Method Development
The accuracy of GPC results is entirely dependent on the meticulous development of the analytical method. For pyromellitate-based polymers, every choice, from solvent to calibration standard, must be deliberate and justified.
Mobile Phase and Column Selection: A Critical Symbiosis
The primary challenge in analyzing these polymers is often solubility. The choice of mobile phase (eluent) and column stationary phase must be synergistic to ensure complete dissolution of the polymer and prevent non-ideal interactions.[4]
| Parameter | Alternative 1: THF | Alternative 2: Chloroform / Dichloromethane | Alternative 3: HFIP | Rationale & Supporting Data |
| Suitability | Effective for many standard polyesters and aromatic polymers of moderate polarity.[9] | Good for many polyesters, but may not be a strong enough solvent for highly rigid or crystalline pyromellitate systems. | The solvent of choice for poorly soluble, polar polyesters like PET and polyamides.[8][10][11] | Pyromellitate-based polymers often require stronger, more polar solvents. HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is particularly effective at disrupting hydrogen bonds and dissolving otherwise intractable polymers.[10][12] |
| Column Type | Polystyrene-Divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel).[9] | PS-DVB columns. | Specialized fluorinated polymer columns (e.g., Agilent PL HFIPgel) are required as HFIP can damage standard columns.[8][12] | The column packing must be chemically compatible with the mobile phase. Using HFIP with standard PS-DVB columns will lead to irreversible column degradation. |
| Additives | Not typically required unless aggregation is observed. | May require small amounts of additives to suppress interactions. | Often used with a salt like sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA) (e.g., 20 mM) to suppress ionic interactions and aggregation.[12] | The acidic nature of residual carboxyl groups or other polar moieties can lead to polymer-column interactions. A salt additive shields these charges, ensuring a true size-based separation. |
Calibration Strategies: Navigating the "No Perfect Standard" Problem
GPC is a relative technique; it determines molecular weight by comparing the elution time of the sample to that of known standards.[13] A significant hurdle is the commercial unavailability of narrow MWD standards that chemically match pyromellitate-based polymers.[7] This necessitates a careful choice of calibration strategy.
Conventional Calibration: This method uses readily available standards, most commonly polystyrene (PS) or poly(methyl methacrylate) (PMMA).[13][14] The resulting molecular weights are "relative" to the standard used (e.g., "polystyrene-equivalent molecular weight").
-
Causality: This approach is fast and simple but rests on the assumption that the hydrodynamic volume-to-molecular weight relationship of the sample is identical to that of the standard. For rigid aromatic polyesters, this assumption is flawed and can lead to errors exceeding 50%.[5] The compact structure of a pyromellitate polymer will cause it to elute later than a more flexible polystyrene chain of the same mass, leading to an underestimation of its true molecular weight.
Universal Calibration: This more advanced method overcomes the limitations of conventional calibration by plotting the logarithm of the product of intrinsic viscosity ([η]) and molecular weight (M) against the elution volume.[15] This product, [η]M, is directly proportional to the hydrodynamic volume. The resulting calibration curve is, in principle, "universal" for all polymers under the same analytical conditions.
-
Causality: To use this method, the GPC system must be equipped with an online viscometer detector in addition to the standard concentration detector (e.g., refractive index, RI).[16] It also requires knowledge of the Mark-Houwink parameters (K and α) for the polymer being analyzed.[15][17] The Mark-Houwink equation, [η] = K * Mα , relates intrinsic viscosity to molecular weight. The 'α' value is particularly insightful, providing information on the polymer's conformation in solution (e.g., α ≈ 0.5-0.8 for random coils, higher for more rigid chains).[17]
| Calibration Method | Pros | Cons | Best For... |
| Conventional (PS/PMMA) | Simple, fast, requires only a concentration detector.[18] | Provides "relative" MW only; can be highly inaccurate for structurally different polymers.[13] | Routine quality control where batch-to-batch consistency is more important than absolute MW accuracy. |
| Universal (Viscometry) | Provides "absolute" or true MW.[19] Yields structural information (Mark-Houwink plot).[16] | Requires an additional viscometer detector and more complex data analysis.[16] Mark-Houwink parameters may need to be determined experimentally if not available in literature. | Accurate characterization of novel polymers, structurally complex polymers (hyperbranched), and when true molecular weight values are critical for structure-property relationship studies. |
Pillar 3: A Validated Experimental Protocol
This protocol outlines a robust workflow for the GPC analysis of a novel this compound-based aromatic polyester, prioritizing accuracy through a universal calibration approach.
Caption: General experimental workflow for GPC analysis.
Step-by-Step Methodology
-
System & Mobile Phase Preparation:
-
Rationale: A stable, clean, and gas-free mobile phase is essential for a stable baseline and reproducible results.[20]
-
Action: Install a set of Agilent PL HFIPgel columns. Prepare the mobile phase of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) containing 20 mM potassium trifluoroacetate (KTFA). Filter the mobile phase through a 0.4 µm filter and thoroughly degas it. Set the column oven temperature to 40 °C and the mobile phase flow rate to 1.0 mL/min.[12][16] Allow the system to equilibrate until the RI detector baseline is stable.
-
-
Calibration Standard Preparation:
-
Rationale: Accurate preparation of standards is fundamental to the accuracy of the entire analysis.[18] PMMA standards are often chosen for polyester analysis in HFIP as they are more structurally similar than polystyrene.
-
Action: Prepare a series of narrow PMMA standards covering a molecular weight range from ~1,000 to ~1,000,000 g/mol .[14] Use pre-weighed standards (e.g., Agilent EasiVials) where possible to minimize weighing errors. Dissolve each standard in the mobile phase to a concentration of approximately 1 mg/mL. Allow at least 3 hours for complete dissolution.[21]
-
-
Sample Preparation:
-
Rationale: Incomplete dissolution or the presence of particulates will lead to inaccurate results and can damage the columns.[8]
-
Action: Accurately weigh ~10 mg of the dry pyromellitate-based polymer into a vial. Add 10 mL of the mobile phase to create a ~1 mg/mL solution. Allow the sample to dissolve slowly overnight with gentle agitation.[8] Avoid sonication, which can cause shear degradation of polymer chains. After dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.
-
-
Analysis Sequence:
-
Rationale: Running standards before and after a sample set verifies system stability.[21]
-
Action: Inject the prepared PMMA standards, starting with the lowest molecular weight. Following the standards, inject the prepared polymer sample. A blank injection (mobile phase only) should also be run to ensure a clean baseline.
-
-
Data Processing (Universal Calibration):
-
Rationale: Specialized GPC software uses the data from both the RI and viscometer detectors to construct the universal calibration and calculate molecular weight averages.
-
Action: Using the GPC software, integrate the chromatograms for the PMMA standards. Construct a universal calibration curve by plotting log([η]M) vs. elution volume. Apply this calibration curve to the sample chromatogram to calculate the absolute Mn, Mw, and PDI. Generate a Mark-Houwink plot (log[η] vs. log M) for the sample to assess its structure.
-
Pillar 4: Interpreting the Data - A Comparative Case Study
Consider a hypothetical pyromellitate-based hyperbranched polyester. Below is a comparison of results that might be obtained using different GPC methodologies.
Table 1: Comparison of GPC Results for a Hyperbranched Polyester
| Parameter | Method 1: Conventional Cal. (THF, Polystyrene Stds) | Method 2: Universal Cal. (HFIP, PMMA Stds, Viscometer) | Analysis |
| Mn ( g/mol ) | 8,500 | 16,200 | Conventional calibration significantly underestimates the true Mn due to the compact nature of the hyperbranched polymer compared to the linear polystyrene standards.[5] |
| Mw ( g/mol ) | 21,000 | 45,500 | The discrepancy is even larger for Mw, as this average is more sensitive to larger molecules, whose hydrodynamic volume is most affected by branching. |
| PDI (Mw/Mn) | 2.47 | 2.81 | The PDI is also affected, suggesting a broader distribution than initially estimated by the relative method. |
| Mark-Houwink 'α' | N/A | 0.45 | The low 'α' value is characteristic of a highly branched, compact, globular structure in solution, contrasting with a typical linear polymer's 'α' of 0.6-0.8.[17] This provides direct evidence of the polymer's architecture. |
While GPC is the primary method, comparing its results with an orthogonal technique can provide an invaluable cross-validation of the data. Vapor Pressure Osmometry (VPO), for instance, provides a direct measurement of Mn by colligative properties and is not dependent on hydrodynamic volume.
Table 2: GPC vs. VPO for Number-Average Molecular Weight (Mn)
| Polymer Sample | Mn by GPC (Universal Cal.) | Mn by VPO | Correlation & Insights |
| Unsaturated Polyester A | 3,150 | 3,050 | Excellent agreement between the two methods validates the accuracy of the GPC universal calibration for this linear polymer.[22] |
| Pyromellitate Polyester B | 16,200 | 15,900 | Good correlation confirms that the universal calibration method successfully accounted for the polymer's unique architecture to provide an accurate Mn. |
Conclusion
The characterization of this compound-based polymers by GPC is a nuanced task that demands more than a one-size-fits-all approach. Their unique chemical and structural properties, including rigidity, potential for hyperbranching, and limited solubility, necessitate careful method development. As we have demonstrated, relying on conventional calibration with mismatched standards can lead to significant errors in molecular weight determination. The adoption of a universal calibration strategy, employing a viscometer detector and an appropriate solvent system like HFIP, is paramount for achieving accurate, absolute molecular weight data. This approach not only provides reliable Mn, Mw, and PDI values but also yields critical structural insights through the Mark-Houwink plot. By understanding the causality behind each experimental choice, researchers can develop robust, validated GPC methods that unlock the true structure-property relationships of these advanced materials.
References
- Benchchem. Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters. [URL: https://www.benchchem.com/application-notes/gpc-methods-for-molecular-weight-analysis-of-polyesters]
- Podzimek, Š., Hanuš, J., Klaban, J., & Kitzler, J. (n.d.). Gel Permeation Chromatography of Unsaturated Polyester Resins. Possibilities and Limitations. Journal of Liquid Chromatography, 13(9), 1743-1760. [URL: https://www.tandfonline.com/doi/abs/10.1080/01483919008048924]
- Chang, M. (1982). Calibration of the gel permeation chromatography polyester resins. Journal of Applied Polymer Science, 27(9), 3783-3786. [URL: https://www.researchgate.
- Tanrıverdi, A. A., & Sevinç, T. (2021). Synthesis and characterization of pyromellitic dianhydride based sulfonated polyimide: Survey of structure properties with DFT and QTAIM. Journal of Molecular Structure, 1230, 129895. [URL: https://www.researchgate.net/publication/348450123_Synthesis_and_characterization_of_pyromellitic_dianhydride_based_sulfonated_polyimide_Survey_of_structure_properties_with_DFT_and_QTAIM]
- Agilent. (n.d.). Agilent Polymer Standards for GPC/SEC Column Calibration. User Guide. [URL: https://www.agilent.com/cs/library/usermanuals/public/GPC-SEC-Standards-User-Guide.pdf]
- Chemetrix. (n.d.). Agilent Polymer Standards for GPC/SEC. [URL: https://chemetrix.co.za/gpc-sec-column-selection-guide/agilent-polymer-standards-for-gpc-sec/]
- Kim, H., et al. (2022). Effects of Machine Washing on the Chromatography Parameters of Polyester Fiber Gel Permeation. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9582531/]
- Kim, H., et al. (2022). Effects of Machine Washing on the Chromatography Parameters of Polyester Fiber Gel Permeation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04712]
- D'Agnillo, L., et al. (2000). A Hierarchical Data Analysis of a Replicate Experiment in Polyethylene Synthesis with High-Temperature Gel Permeation Chromatography. Macromolecular Chemistry and Physics, 201(11), 1175-1188. [URL: https://www.researchgate.
- Irwin, R. S., et al. (2013). Structure–property relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric applications. Journal of Applied Polymer Science. [URL: https://ramprasad.uconn.edu/wp-content/uploads/sites/1304/2017/08/JAPS_2013.pdf]
- Malvern Panalytical. (n.d.). GPC/SEC calibration standards. [URL: https://www.malvernpanalytical.com/en/products/product-range/gpc-sec-range/gpc-sec-standards]
- Garamszegi, L., et al. (2002). Characterization of Hyperbranched Aliphatic Polyesters and Their Trimethylsilylated Derivatives by GPC‐Viscometry. Journal of Liquid Chromatography & Related Technologies, 25(2), 207-226. [URL: https://www.researchgate.
- ResolveMass Laboratories Inc. (2024). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. [URL: https://resolvemass.
- Pérez-Pye, J., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(58), 33282-33291. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05991h]
- Element Lab Solutions. (n.d.). Agilent Polymer Standards for GPC - SEC. [URL: https://elementlabsolutions.com/product-category/gpc-sec-columns/agilent-gpc-sec-columns/agilent-polymer-standards-for-gpc-sec/]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. [URL: https://pcc.utk.
- Agilent. (2019). From Proteins to Polymers-GPC/SEC - Understanding column selection and method considerations for your sample. [URL: https://www.agilent.com/cs/library/slidepresentation/public/biopharma_webcast_august2019_slides.pdf]
- Hasegawa, M., et al. (2021). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 13(16), 2758. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399929/]
- Poon, T. W., Saraf, R. F., & Silverman, B. D. (1995). Structural characterization of an ordered aromatic polyimide: pyromellitic dianhydride-oxydianiline. Macromolecules, 28(9), 3503–3505. [URL: https://pubs.acs.org/doi/10.1021/ma00113a051]
- ResolveMass Laboratories Inc. (2024). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [URL: https://resolvemass.
- ResolveMass Laboratories Inc. (2023). Understanding Gel Permeation Chromatography: A Quick Guide. YouTube. [URL: https://www.youtube.
- LECRON SHARE. (n.d.). How to Determine Polyester Polyol Quality Through Data? [URL: https://www.lecronshare.
- Wikipedia. (n.d.). Mark–Houwink equation. [URL: https://en.wikipedia.
- Malvern Panalytical. (n.d.). What Is The Mark-Houwink Equation? [URL: https://www.materials-talks.
- Agilent. (2010). Analysis of Polyols by GPC with Viscometry. Application Note. [URL: https://www.agilent.
- Meehan, E., Saunders, G., & Tribe, K. (2000). High Performance GPC Analysis for Reliable Polymer Characterization. LCGC Europe. [URL: https://www.agilent.
- Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Energy & Chemical Applications. [URL: https://www.agilent.com/cs/library/applications/5991-3891EN_GPC_App_Compendium.pdf]
- Malvern Panalytical. (2023). What is the Mark-Houwink equation – and how do you use it for polymer characterization? [URL: https://www.materials-talks.
- Van der Schueren, L., De Clerck, K., & Van-Tho, C. (2010). Poly(trimethylene terephthalate) molecular weight and Mark–Houwink equation. Polymer, 51(21), 4778-4786. [URL: https://www.sciencedirect.com/science/article/pii/S003238611000842X]
- Willoughby, I., Saunders, G., & Williams, A. (n.d.). GEL PERMEATION CHROMATOGRAPHY INVESTIGATIONS INTO POLYMER MORPHOLOGY. Agilent. [URL: https://www.agilent.
- Pérez, L. H., & Millán, M. R. (2015). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. American Journal of Polymer Science, 5(1), 1-11. [URL: http://pubs.sciepub.com/ajps/5/1/1]
- Uscumlic, G. S., et al. (2013). Synthesis and properties of novel star-shaped polyesters based on L-lactide and castor oil. Hemijska Industrija, 67(6), 883-891. [URL: https://www.researchgate.net/figure/GPC-curve-of-obtained-polyester-polyol-sample-PE-POL-3000_fig1_259020468]
- Voit, B. (2005). Hyperbranched polymers—All problems solved after 15 years of research? Journal of Polymer Science Part A: Polymer Chemistry, 43(13), 2679-2699. [URL: https://www.researchgate.net/publication/227677490_Hyperbranched_polymers-All_problems_solved_after_15_years_of_research]
- Uscumlic, G. S., et al. (2021). Highly flame‐retardant bio‐based polyurethanes using novel reactive polyols. Journal of Applied Polymer Science. [URL: https://www.researchgate.net/figure/GPC-curves-for-aliphatic-and-aromatic-bromine-based-polyols-a-Ali-1-b-Ali-2-c_fig3_349788107]
- Uscumlic, G. S., et al. (2017). GPC traces before and after chain extension, with hyperbranched PCL as macroinitiator. [URL: https://www.researchgate.
- Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [URL: https://www.agilent.com/cs/library/applications/5991-3892EN_GPC_Pharma_App_Compendium.pdf]
- Wang, C. S., & Sun, Y. M. (2009). Synthesis and Characterizations of Poly(trimethylene terephthalate)-b-poly(tetramethylene glycol) Copolymers. International Journal of Polymer Science. [URL: https://www.researchgate.net/publication/26838384_Synthesis_and_Characterizations_of_Polytrimethylene_terephthalate-b-polytetramethylene_glycol_Copolymers]
- Campbell, D., Pethrick, R. A., & White, J. R. (2000). Polymer Characterization: Physical techniques. Thornes. [URL: https://books.google.com/books?id=P3zQ3zTf3XAC]
- Zentel Group. (n.d.). Polymer Synthesis and Characterization – Basic Laboratory Course. [URL: https://www.chemie.uni-mainz.
- Zentel Group - Chemie – TU Darmstadt. (n.d.). Polymer Synthesis and Characterization. [URL: https://www.chemie.tu-darmstadt.de/zentel/zentel_ak/forschung_ak_zentel/polymersynthese_und_charakterisierung/index.en.jsp]
- D'Arienzo, M., & Laudadio, E. (2022). Polymer Analysis and Characterization. Polymers, 14(24), 5519. [URL: https://www.mdpi.com/2073-4360/14/24/5519]
Sources
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Effects of Machine Washing on the Chromatography Parameters of Polyester Fiber Gel Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 15. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
- 17. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. chemetrix.co.za [chemetrix.co.za]
- 22. tandfonline.com [tandfonline.com]
thermal analysis (TGA, DSC) of polymers synthesized with Tetramethyl pyromellitate
A Comparative Guide to the Thermal Analysis of Pyromellitate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the thermal properties of high-performance polymers synthesized using pyromellitic acid derivatives, with a particular focus on those derived from the common industrial monomer pyromellitic dianhydride (PMDA). We will explore how Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize these materials, offering insights into the relationship between chemical structure and thermal stability. While tetramethyl pyromellitate serves as the conceptual starting point, the discussion centers on its more reactive and commercially significant anhydride counterpart, PMDA, to provide a practical and data-supported comparison against other polymer systems.
Introduction to Pyromellitate-Based Polymers
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] These properties make them indispensable in demanding applications, from aerospace components and electronics to advanced medical devices. A key building block for many of these polyimides is pyromellitic acid or its derivatives.
The most common industrial route to synthesize these polymers involves the reaction of a dianhydride with a diamine.[2][3] Pyromellitic dianhydride (PMDA) is a widely used monomer that reacts with various aromatic diamines, such as 4,4'-oxydianiline (ODA), to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[2][4] This two-step process is a cornerstone of polyimide chemistry.[2]
While other derivatives like this compound could theoretically be used via transesterification, the high reactivity and cleaner reaction (releasing water instead of methanol) make PMDA the preferred monomer for achieving the high molecular weights necessary for superior material properties. This guide will focus on PMDA-based polyimides as representative examples of the pyromellitate family and compare their thermal behavior.
Fundamentals of Polymer Thermal Analysis
To understand the performance of these polymers at elevated temperatures, two techniques are paramount: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is used to determine the thermal stability and decomposition temperature of a material. Key parameters obtained from a TGA curve (a thermogram) include the onset of decomposition and the temperatures for 5% (Td5) or 10% (Td10) weight loss, which are critical indicators of thermal stability.[1][6]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7][8] The Tg is particularly important for amorphous and semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state and often defines the upper service temperature of the material.[7]
Comparative Thermal Stability by TGA
The exceptional thermal stability of aromatic polyimides is a direct result of their rigid, aromatic backbones.[2][9] The imide linkage and aromatic rings require significant energy to break, leading to very high decomposition temperatures.[9][10]
TGA analysis reveals that PMDA-based polyimides do not show significant weight loss until well above 500°C in an inert atmosphere like nitrogen.[6][11] The thermal degradation mechanism in nitrogen is primarily initiated by the cleavage of the bonds with the lowest dissociation energy within the polymer chain.[10] In the presence of air, decomposition occurs at slightly lower temperatures due to oxidative processes.[10]
Table 1: Comparative TGA Data of Various Aromatic Polyimides
| Polymer System (Dianhydride-Diamine) | Td5 (°C, N2) | Td10 (°C, N2) | Char Yield at 800°C (%, N2) | Reference |
| PMDA-ODA (Kapton® type) | ~580 | ~600 | >55% | [4] |
| BPDA-PFMB | ~550 | ~570 | >60% | [12] |
| 6FDA-ODA | ~525 | ~540 | ~55% | [13] |
| ODPA-ODA | ~530 | ~555 | ~58% | [1] |
Note: Values are approximate and can vary based on specific synthesis and testing conditions.
As seen in Table 1, the chemical structure of both the dianhydride and the diamine significantly influences thermal stability.[1][14] The rigid and planar structure of PMDA contributes to higher thermal stability compared to more flexible dianhydrides like 6FDA, which contains bulky -CF3 groups, or ODPA with its flexible ether linkage.[13][15] These flexible groups can lower the decomposition temperature by creating points of lower bond energy in the polymer backbone.[16]
Experimental Protocol: TGA of Polyimide Films
This protocol is based on the principles outlined in ASTM E1131.[17][18]
-
Sample Preparation: Cut a small, representative sample of the polyimide film, typically weighing between 5 and 10 mg.[5] Ensure the sample is clean and dry.
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (typically platinum or ceramic).
-
Load the pan into the TGA instrument.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
-
Thermal Method:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition and the temperatures corresponding to 5% and 10% weight loss (Td5 and Td10).
-
Calculate the percentage of residual mass (char yield) at the final temperature.
-
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Comparative Thermal Transitions by DSC
The glass transition temperature (Tg) is a critical property for polyimides, defining their upper service temperature in many applications. Below Tg, the material is rigid and glassy; above it, the polymer chains have enough mobility to behave in a rubbery manner, leading to a significant drop in mechanical properties.
For PMDA-based polyimides, the Tg is often very high and can be difficult to detect, sometimes overlapping with the onset of thermal decomposition.[4] The rigidity of the PMDA unit severely restricts segmental motion of the polymer chains.
Table 2: Comparative DSC Data of Various Aromatic Polyimides
| Polymer System (Dianhydride-Diamine) | Glass Transition Temp. (Tg, °C) | Polymer Nature | Reference |
| PMDA-ODA (Kapton® type) | > 360 (often not clearly observed) | Amorphous/Semicrystalline | [4] |
| BPDA-DMB | ~280-300 | Amorphous | [12] |
| 6FDA-ODA | ~310 | Amorphous | [13][21] |
| ODPA-ODA | ~270 | Amorphous | [1] |
Note: Values are approximate and can vary based on specific synthesis and testing conditions.
The data shows a clear structure-property relationship.[4][14]
-
Flexibility: The introduction of flexible linkages, such as the ether group in ODA and ODPA, increases the chain mobility and lowers the Tg compared to more rigid structures.[22]
-
Bulky Groups: Bulky side groups, like the trifluoromethyl (-CF3) groups in 6FDA, can increase Tg by hindering chain rotation, but they also increase the distance between polymer chains, which can sometimes counteract this effect.[13]
-
Symmetry and Packing: The highly symmetric and planar structure of the PMDA monomer allows for efficient chain packing, which restricts motion and leads to an exceptionally high Tg.[16]
Experimental Protocol: DSC for Glass Transition (Tg) Determination
This protocol follows the general principles of ASTM D3418.[7][8][23][24]
-
Sample Preparation: Weigh 5-10 mg of the polymer film or powder into a DSC pan (typically aluminum).[7] Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, tared reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen (flow rate ~50 mL/min).
-
-
Thermal Method (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C or 20°C/min) to a temperature well above the expected Tg but below its decomposition temperature. This step erases the sample's prior thermal history.[15]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a temperature below the Tg.
-
Second Heat: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating curve to ensure a consistent thermal state.[15]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
The glass transition appears as a step-like change in the baseline of the thermogram.
-
Determine the Tg as the midpoint of this transition.
-
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
Thermal analysis is an indispensable tool for characterizing high-performance polymers derived from pyromellitic acid and its analogs. TGA and DSC provide critical data on thermal stability and service temperature, which are directly linked to the polymer's chemical structure.
Polymers synthesized with the rigid and planar pyromellitic dianhydride (PMDA) monomer exhibit superior thermal stability and exceptionally high glass transition temperatures when compared to polymers made with more flexible dianhydride monomers. This guide demonstrates that by systematically altering the monomeric components, the thermal properties of the resulting polyimides can be tailored for specific, demanding applications. The provided protocols, grounded in industry standards, offer a reliable framework for researchers to conduct their own comparative analyses.
References
- Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA).
- UTEST. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
- Applied Technical Services. (n.d.). ASTM D3418.
- Sir Gsm. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials – ASTM D3418.
- ASTM International. (2017). D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
- Conti Testing Laboratories. (n.d.). ASTM E1131.
- ASTM International. (2021). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Nishizaki, S., & Kambe, H. (1969). Thermal Decomposition of Various Aromatic Polyimides under Isothermal Conditions. Journal of the Society of Materials Science, Japan, 18(190), 634-639.
- Ace Laboratories. (2022). DSC Testing - Differential Scanning Calorimetry.
- Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.
- ASTM International. (1998). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry.
- Wang, S., et al. (2024). The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. Sustainable Materials and Technologies, 40, e00918.
- Chemistry For Everyone. (2024, June 8). How Does Chemical Structure Affect Thermal Stability? [Video]. YouTube.
- Stoots, C. R., et al. (2013). Structure-property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric applications. Journal of Applied Polymer Science, 130(3), 1951-1959.
- Bolotova, D. A., et al. (2024). The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength. Polymers, 16(10), 1381.
- Cheng, S. Z. D., et al. (1997). Thermal degradation mechanism and thermal mechanical properties of two high-performance aromatic polyimide fibers. Journal of Macromolecular Science, Part B, 38(1-2), 99-113.
- Romanko, О.I., & Shapoval, V.N. (2016). On the Relation of Chemical Structure and Thermal Properties of Polyimides. Herald of the Bauman Moscow State Technical University, Series Natural Sciences, (2), 103-113.
- Dine-Hart, R. A., & Wright, W. W. (1969). The thermal degradation of aromatic polyimides. College of Aeronautics, Department of Materials.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Ando, S., et al. (2021). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 13(21), 3666.
- Khan, A., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. Bibliomed, 8(1), 1-6.
- Li, Y., et al. (2013). A series of electroactive polyimides with naphthyldiphenylamine units. Journal of Materials Chemistry C, 1(3), 556-566.
- Luo, Q., Bilić, N., & Petrović, Z. S. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE Fall Technical Conference Proceedings.
- Hsiao, S. H., & Lin, S. Y. (2004). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 86(2), 309-318.
- Gracia, J. M., et al. (2017). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering, 5(12), 11734-11744.
- Hsiao, S. H., et al. (2013). Novel aromatic polyimides containing asymmetric naphthalimide moieties: synthesis, thermal, mechanical, optical properties and water uptake. Polymer Chemistry, 4(5), 1594-1603.
- Wang, T., et al. (2023). The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. Polymers, 15(3), 633.
- Ghasemi, H., et al. (2018). Novel polyimides based on diamine containing thiazole units with thioether linkage and pyridine as pendent group: Synthesis and characterization. European Polymer Journal, 103, 209-218.
- Lee, H., et al. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials.
- Jamil, S. N. A. M., et al. (2022). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Sains Malaysiana, 51(10), 3369-3380.
- Zeus Industrial Products. (n.d.). FOCUS ON POLYIMIDES.
- Liu, Y. L., & Chen, S. Y. (2007). Soluble Polyimides Bearing Long-Chain Alkyl Groups. In Polyimides and Other High Temperature Polymers (pp. 19-32).
- Khan, A., et al. (2013). Synthesis and characterization of processable aromatic polyimides and their initial evaluation as promising biomaterials. Colloid and Polymer Science, 291(7), 1735-1748.
Sources
- 1. The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. zeusinc.com [zeusinc.com]
- 4. researchgate.net [researchgate.net]
- 5. wmtr.com [wmtr.com]
- 6. researchgate.net [researchgate.net]
- 7. atslab.com [atslab.com]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thermal Decomposition of Various Aromatic Polyimides under Isothermal Conditions [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ukm.my [ukm.my]
- 14. (PDF) On the Relation of Chemical Structure and Thermal [research.amanote.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kalite.com [kalite.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. store.astm.org [store.astm.org]
- 24. ace-laboratories.com [ace-laboratories.com]
comparative study of Tetramethyl pyromellitate and pyromellitic dianhydride in polyimide synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance polyimides, the choice of monomer is a critical determinant of the final polymer's properties and the processing conditions required. This guide provides a comprehensive comparative study of two key precursors: Tetramethyl Pyromellitate (TMPM) and Pyromellitic Dianhydride (PMDA). We will delve into the nuances of their respective polymerization routes, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Monomer Characteristics and Synthetic Pathways: A Fundamental Divide
The primary distinction between TMPM and PMDA lies in their chemical reactivity and the subsequent synthetic strategies employed. PMDA, a highly reactive dianhydride, readily undergoes a two-step polymerization with diamines at ambient temperatures to form a poly(amic acid) (PAA) intermediate, which is then thermally or chemically cyclized to the final polyimide.[1][2] In contrast, TMPM, a diester-diacid precursor, follows a more nuanced "ester-acid route."[3]
Pyromellitic Dianhydride (PMDA): The Conventional Two-Step Poly(amic acid) Route
This is the most established and widely practiced method for polyimide synthesis.[1]
-
Step 1: Poly(amic acid) Formation: PMDA reacts with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature. This nucleophilic addition reaction opens the anhydride rings to form a soluble poly(amic acid) precursor.[1]
-
Step 2: Imidization: The PAA solution is then cast into a film or fiber and subjected to a cyclodehydration process, typically by heating at elevated temperatures (up to 300°C), to form the stable imide rings.[4] Alternatively, chemical imidization can be achieved at lower temperatures using dehydrating agents like acetic anhydride and a catalyst.
This compound (TMPM): The Ester-Acid Route
This pathway offers an alternative to the traditional PAA route, primarily addressing some of its inherent challenges.
-
Step 1: Diester-Diacid Formation (Pre-reaction): PMDA is first reacted with methanol to form the more stable this compound. This monomer is a diester-diacid.
-
Step 2: High-Temperature Solution Polymerization: TMPM is then reacted with a diamine in a high-boiling solvent. Unlike the PAA route, this is typically a one-step process conducted at elevated temperatures. The ester groups are less reactive than the anhydride, requiring thermal energy to drive the amidation and subsequent imidization, with the elimination of methanol and water.
Causality Behind Experimental Choices: Why Choose One Route Over the Other?
The selection of either the PMDA or TMPM route is not arbitrary and is dictated by the desired properties of the final polyimide and processing considerations.
The Case for Pyromellitic Dianhydride (PMDA):
-
High Reactivity: The high electrophilicity of the carbonyl carbons in the anhydride rings of PMDA allows for rapid polymerization at ambient temperatures, leading to high molecular weight poly(amic acid).[1]
-
Well-Established Protocols: Decades of research have resulted in a vast body of literature and well-understood protocols for synthesizing a wide array of polyimides from PMDA.[1][2]
-
Excellent Final Properties: PMDA-based polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][5]
The Rationale for this compound (TMPM):
-
Enhanced Precursor Stability: The primary driver for using the ester-acid route is the hydrolytic instability of the poly(amic acid) precursor in the conventional method. PAA solutions are susceptible to viscosity changes and molecular weight degradation upon storage, especially in the presence of moisture.[6][7] The diester-diacid precursor (TMPM) is significantly more stable, offering a longer shelf life and better process control.[3]
-
Potential for Melt Processing: The use of ester-acid precursors can be advantageous in melt polymerization processes, which can be more environmentally friendly by reducing solvent usage.
-
Improved Solubility of Precursors: In some cases, the diester-diacid monomers can exhibit better solubility in a wider range of solvents compared to the dianhydrides.[3]
Comparative Analysis of Polymerization Processes
To provide a clearer understanding of the practical differences, the following diagrams and tables outline the experimental workflows and key parameters for each synthetic route.
Diagram 1: Polyimide Synthesis via the Poly(amic acid) Route (PMDA)
Caption: Workflow for one-pot polyimide synthesis using TMPM via the ester-acid route.
Experimental Data: A Head-to-Head Comparison
The following tables summarize typical experimental conditions and the resulting properties of polyimides synthesized from PMDA and a representative ester-acid precursor. It is important to note that specific properties can vary significantly based on the diamine used and the precise processing conditions.
Table 1: Comparison of Typical Polymerization Conditions
| Parameter | Pyromellitic Dianhydride (PMDA) Route | This compound (TMPM) Route |
| Reaction Temperature | PAA formation: Room temperature; Imidization: 150-300°C | 180-220°C (one-pot) |
| Reaction Time | PAA formation: 2-24 hours; Imidization: 1-4 hours | 4-12 hours |
| Solvent | Polar aprotic (e.g., DMAc, NMP) | High-boiling (e.g., m-cresol, nitrobenzene) |
| Precursor Stability | Low (PAA is hydrolytically unstable) | High (Diester-diacid is stable) |
| Byproducts | Water (during imidization) | Methanol and Water |
Table 2: Comparative Properties of a Representative Polyimide (PMDA/TMPM with 4,4'-Oxydianiline - ODA)
| Property | Polyimide from PMDA-ODA | Polyimide from TMPM-ODA (Representative) |
| Glass Transition Temp. (Tg) | ~302 °C [8] | Generally in a similar high range, specific data varies |
| Tensile Strength | ~114 MPa [8] | Expected to be comparable, dependent on molecular weight |
| Tensile Modulus | ~3.42 GPa [8] | Expected to be comparable, dependent on molecular weight |
| Elongation at Break | ~2.82% [8] | Expected to be comparable, dependent on molecular weight |
| Decomposition Temperature (TGA, 5% wt. loss) | >500 °C [9] | High thermal stability is expected |
| Solubility | Generally insoluble in common organic solvents | Often insoluble, but may vary with synthesis conditions |
Note: Specific data for polyimides derived directly from this compound is less commonly reported in direct comparative studies. The properties are expected to be similar to those of PMDA-based polyimides, as the final polymer structure is identical. The primary differences lie in the processing and precursor stability.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of Polyimide Film from Pyromellitic Dianhydride and 4,4'-Oxydianiline (Two-Step Method)
-
Dissolution of Diamine: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc).
-
Addition of Dianhydride: Gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred ODA solution at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Polymerization: Continue stirring the solution at room temperature for 12-24 hours to ensure complete polymerization and achieve a high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to a desired thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Imidization: Cure the film by gradually increasing the temperature in stages, for example: 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This stepwise heating program allows for the controlled removal of water and solvent, minimizing stress in the final film.
-
Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
Protocol 2: Synthesis of Polyimide from a Diester-Diacid (e.g., from TMPM) and a Diamine (One-Pot Method)
-
Monomer Dissolution: In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap, combine stoichiometric amounts of the this compound and the chosen diamine in a high-boiling solvent such as m-cresol.
-
Heating and Polymerization: Heat the reaction mixture to approximately 180-200°C with continuous stirring.
-
Byproduct Removal: As the polymerization and imidization proceed, methanol and water will be generated. These byproducts are removed from the reaction mixture by azeotropic distillation with a suitable solvent (if necessary) or by the continuous flow of nitrogen.
-
Reaction Completion: Maintain the reaction at high temperature for several hours (typically 4-12 hours) until the desired molecular weight is achieved, which can be monitored by the viscosity of the solution.
-
Polymer Isolation: After cooling, the polyimide can be isolated by precipitation in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The successful synthesis of a high-quality polyimide is confirmed by a combination of analytical techniques:
-
Viscosity Measurements: The inherent viscosity of the poly(amic acid) solution is a reliable indicator of the polymer's molecular weight. Consistent viscosity measurements across batches indicate reproducible polymerization.
-
FTIR Spectroscopy: The conversion of the poly(amic acid) to polyimide can be monitored by the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) confirms the high thermal stability of the final polyimide, while differential scanning calorimetry (DSC) can determine the glass transition temperature (Tg), a key indicator of the polymer's amorphous nature and upper service temperature.
-
Mechanical Testing: Tensile testing of the final films provides crucial data on their strength, modulus, and flexibility, ensuring they meet the requirements of the intended application.
Conclusion: Selecting the Optimal Monomer for Your Application
The choice between this compound and pyromellitic dianhydride for polyimide synthesis is a trade-off between established performance and processing advantages.
-
Pyromellitic Dianhydride (PMDA) remains the industry standard for applications demanding the highest thermal and mechanical performance. Its synthesis is well-understood, though careful handling of the hydrolytically sensitive poly(amic acid) intermediate is essential.
-
This compound (TMPM) , via the ester-acid route, offers a compelling alternative when processability and precursor stability are paramount. The enhanced shelf-life of the monomer and the potential for one-pot synthesis can streamline manufacturing processes.
Ultimately, the optimal choice will depend on the specific requirements of the end-use application, the available processing equipment, and the desired balance between performance and manufacturing efficiency. This guide provides the foundational knowledge and experimental framework to assist researchers in navigating this critical decision in the field of high-performance polymers.
References
- V. Wright, W. (1977). Polyimides: chemistry & structure-property relationships – literature review. Journal of Polymer Science: Polymer Symposia, 62(1), 187-203.
- How to synthesize polyimide film from pyromellitic dianhydride? (2025, September 16). Knowledge.
- FOCUS ON POLYIMIDES. (n.d.). Zeus.
- Pyromellitic Dianhydride Polyimide Raw Materials PMDA
- Pyromellitic dianhydride 97 89-32-7. (n.d.). Sigma-Aldrich.
- Polyimide Synthesis: The Synthesis Mechanism And Applic
- Moy, T. M., & McGrath, J. E. (1993). Ester-Acid Route to Polyimides. In Advances in Polymer Science (Vol. 111, pp. 137-171). Springer, Berlin, Heidelberg.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring. (2024, October 18).
- Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. (n.d.).
- Upgrading Polyimides Through Enhanced Process Technology. (2020, April 23). Halocarbon.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (n.d.). MDPI.
- Thermo-Mechanical Properties of Polyimide Films for High Temperature Applic
- TECHNICAL DATA SHEET Polyimide. (n.d.).
- Introduction Current Substrate Technology Polymer Film Properties ,Film Type Polyimide Kapton® Polyester Mylar® Polyester PEN. (n.d.). Saint-Gobain.
- Polyamic Acids and Polyimides; Synthesis, Transformations, and Structure. (n.d.). CRC Press.
- Tga curves of the polyimide films. (n.d.).
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (n.d.). MDPI.
- Polyimides. (n.d.). Zeus.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. zeusinc.com [zeusinc.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. laminatedplastics.com [laminatedplastics.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. kinampark.com [kinampark.com]
- 8. mdpi.com [mdpi.com]
- 9. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
A Comparative Guide to Metal-Organic Frameworks: The Performance of Tetramethyl Pyromellitate vs. Other Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility.[1] Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[1] This guide provides a comprehensive performance comparison of MOFs synthesized with the tetracarboxylate linker, tetramethyl pyromellitate, against those constructed with other widely utilized linkers, namely the dicarboxylate terephthalic acid (BDC) and the tricarboxylate trimesic acid (BTC).
The choice of organic linker is a critical determinant of the final properties of a MOF, influencing its topology, porosity, stability, and functionality.[2][3] By judiciously selecting the linker's length, geometry, and connectivity, researchers can design MOFs with tailored characteristics for specific applications, ranging from gas storage and separation to catalysis and drug delivery.[3] This guide will delve into the structural and performance differences that arise from the use of these distinct linker types, providing experimental data and protocols to inform your research and development efforts.
The Architectural Influence of the Organic Linker
The geometry and connectivity of the organic linker dictate the dimensionality and topology of the resulting MOF. This compound, a tetracarboxylate linker, offers a higher degree of connectivity compared to the dicarboxylate BDC and tricarboxylate BTC. This increased connectivity can lead to the formation of more robust and complex three-dimensional frameworks with unique pore structures.[2][4]
The presence of methyl ester groups in this compound, as opposed to the carboxylic acid groups in pyromellitic acid, can also influence the synthesis process and the final properties of the MOF. These ester groups can be hydrolyzed in situ during the solvothermal synthesis to form the coordinating carboxylate groups.
Performance Metrics: A Comparative Analysis
To provide a clear comparison, this section presents key performance data for representative MOFs synthesized with pyromellitate, terephthalate (BDC), and trimesate (BTC) linkers. It is important to note that the data presented here are compiled from various studies and may have been obtained under different experimental conditions. Therefore, this comparison should be viewed as a guide to the general performance trends associated with each linker type.
Gas Adsorption Properties
The porosity and surface chemistry of a MOF are critical for its performance in gas storage and separation applications. The following table summarizes the Brunauer-Emmett-Teller (BET) surface area and CO₂ adsorption capacities for selected MOFs.
| MOF | Metal Node | Linker | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K | Source |
| Pyromellitate MOF | Sb | Pyromellitic Acid | N/A | N/A | |
| UiO-66 | Zr | Terephthalic Acid (BDC) | ~1100 - 1500 | ~2.5 | |
| UiO-66-NH₂ | Zr | 2-amino-BDC | ~1200 - 1400 | ~3.35 | |
| HKUST-1 | Cu | Trimesic Acid (BTC) | ~1300 - 1800 | ~4.0 |
Catalytic Performance
The catalytic activity of MOFs is often attributed to the presence of open metal sites or functional groups on the linkers. The following table provides a qualitative comparison of the catalytic performance of MOFs based on the different linkers in esterification reactions.
| MOF System | Metal Node | Linker | Catalytic Activity in Esterification | Source |
| Zr-Pyromellitate | Zr | Pyromellitic Acid | Potentially high (by analogy) | |
| UiO-66 | Zr | Terephthalic Acid (BDC) | Moderate | [5] |
| MOF-808 | Zr | Trimesic Acid (BTC) | High | [6][7] |
The higher catalytic activity of MOF-808 (with a BTC linker) compared to UiO-66 (with a BDC linker) in some esterification reactions can be attributed to its higher density of accessible Lewis acid sites on the zirconium clusters.[8][9] While specific data for a Zr-pyromellitate MOF in this reaction is not available, the higher connectivity of the pyromellitate linker could potentially create a different coordination environment around the metal centers, which may influence its catalytic properties.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis and characterization of the discussed MOF types.
General Synthesis of a Zirconium-Pyromellitate MOF
This protocol is a general representation and may require optimization based on the specific desired phase and morphology.
-
Precursor Solution Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄) and tetramethyl 1,2,4,5-benzenetetracarboxylate in a solvent such as N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
Product Isolation and Purification: After cooling the autoclave to room temperature, collect the crystalline product by filtration. Wash the product sequentially with DMF and ethanol to remove unreacted precursors and solvent molecules.
-
Activation: Activate the synthesized MOF by heating under vacuum to remove the solvent molecules occluded within the pores.
General workflow for the synthesis and characterization of a Zirconium-Pyromellitate MOF.
Synthesis of UiO-66 (Terephthalic Acid Linker)
A typical synthesis of UiO-66 involves the solvothermal reaction of a zirconium salt and terephthalic acid.[10]
-
Precursor Solution: Dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave and heat to 120 °C for 24 hours.
-
Purification: Collect the white precipitate by filtration and wash with DMF and ethanol.
-
Activation: Dry the product under vacuum at elevated temperatures to remove residual solvent.
Synthesis of HKUST-1 (Trimesic Acid Linker)
HKUST-1 is typically synthesized from a copper salt and trimesic acid.[11][12]
-
Precursor Solutions: Prepare two separate solutions. Dissolve copper(II) nitrate trihydrate in a mixture of ethanol and water. Dissolve 1,3,5-benzenetricarboxylic acid (BTC) in a mixture of ethanol and water.
-
Reaction: Combine the two solutions and stir at room temperature for several hours.
-
Product Collection: Collect the blue crystalline product by centrifugation or filtration.
-
Activation: Wash the product with ethanol and dry under vacuum.
The Causality Behind Experimental Choices
The choice of solvent, temperature, and reaction time in MOF synthesis is crucial for controlling the nucleation and growth of the crystals, which in turn determines the final particle size, morphology, and defect density of the material. For instance, in the synthesis of UiO-66, the use of modulators like hydrochloric acid or acetic acid can influence the crystallinity and the number of defects in the framework.[13] These defects, often in the form of missing linkers, can create open coordination sites on the metal clusters, which can enhance the catalytic activity of the MOF.[9]
The activation process is equally critical. The removal of solvent molecules from the pores without causing the framework to collapse is essential to achieve high surface area and porosity. The choice of activation temperature and the use of solvent exchange prior to heating are important parameters to optimize for each specific MOF.[5]
The Impact of Linker Choice on MOF Properties: A Logical Relationship
The selection of an organic linker has a cascading effect on the resulting properties and performance of a Metal-Organic Framework. The diagram below illustrates the logical relationships between the linker characteristics and the final MOF attributes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Metal–organic frameworks based on multicarboxylate linkers (Journal Article) | OSTI.GOV [osti.gov]
- 5. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zr-MOF-808 as Catalyst for Amide Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HKUST-1 - Wikipedia [en.wikipedia.org]
- 12. Unveiling the potential of HKUST-1: synthesis, activation, advantages and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Effect of Linker Substituent Nature on Performance of Active Sites in UiO-66: Combined FT-IR and DFT Study | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Advanced NMR Techniques for the Structural Analysis of Tetramethyl Pyromellitate Polymers
Introduction
Tetramethyl pyromellitate, when polymerized, gives rise to a class of aromatic polyesters with a rigid backbone, leading to materials with potentially high thermal stability and specific mechanical properties. The precise control and verification of the polymer's microstructure are paramount to tailoring these properties for high-performance applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for the detailed structural elucidation of these polymers at the molecular level.[1] This guide provides an in-depth comparison of advanced solution-state and solid-state NMR techniques for the comprehensive structural analysis of this compound-based polyesters, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals working with these and similar polymeric systems.
The inherent challenge in characterizing these polymers lies in their potential for limited solubility and the complexity of their spectral features due to the rigid aromatic core and the stereochemistry of the ester linkages. This guide will navigate these challenges by presenting a suite of advanced NMR methodologies that can provide a complete picture of the polymer's identity, purity, monomer sequence, and solid-state morphology.
I. Solution-State NMR Spectroscopy: Unraveling the Molecular Blueprint
For soluble this compound polymers, solution-state NMR provides high-resolution spectra that allow for detailed structural determination. The choice of deuterated solvent is critical and often requires experimentation; common choices for polyesters include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or trifluoroacetic acid (TFA-d).
One-Dimensional (1D) NMR: The Foundation of Structural Analysis
¹H NMR Spectroscopy: Proton NMR is the initial and most fundamental step in polymer characterization. It provides information on the different types of protons present in the polymer, their relative ratios, and their local chemical environments. For a polyester formed from pyromellitic dianhydride and an aliphatic diol, one can expect to distinguish the aromatic protons of the pyromellitate ring, the protons of the methyl ester groups, and the various protons of the diol moiety. End-group analysis by ¹H NMR is also a powerful tool for determining the number-average molecular weight (Mₙ) of the polymer chains.[2][3]
¹³C NMR Spectroscopy: Carbon-13 NMR offers a wider chemical shift range and provides detailed information about the carbon backbone of the polymer.[1] Each unique carbon atom in the repeating unit will give a distinct signal, allowing for the unambiguous identification of the monomer units and the determination of copolymer composition and monomer sequence distribution. For this compound polymers, ¹³C NMR is particularly useful for resolving the signals of the quaternary aromatic carbons and the carbonyl carbons of the ester groups, which are sensitive to the local electronic environment and polymer microstructure.
Two-Dimensional (2D) NMR: Connecting the Dots
When 1D spectra become crowded or ambiguous, 2D NMR techniques are indispensable for establishing connectivity and resolving overlapping signals.[4][5]
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It is invaluable for identifying adjacent protons within the diol monomer units and for confirming the assignment of complex spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons. It is a powerful tool for unambiguously assigning the ¹H and ¹³C resonances of the polymer backbone and side chains.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing connectivity across ester linkages, connecting the protons of the diol unit to the carbonyl carbons of the pyromellitate unit, thereby confirming the polymer's head-to-tail arrangement and identifying any potential side reactions or branching.
Logical Workflow for Solution-State NMR Analysis
Caption: A logical workflow for the comprehensive structural analysis of soluble this compound polymers using a suite of solution-state NMR techniques.
II. Solid-State NMR Spectroscopy: Probing the Bulk Structure
For insoluble or semi-crystalline this compound polymers, solid-state NMR (ssNMR) is an essential tool for characterizing the structure and dynamics in the solid state.[6]
¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) NMR
This is the most common ssNMR experiment for polymers. Magic angle spinning averages out anisotropic interactions to produce high-resolution spectra from solid samples. Cross-polarization enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. ¹³C CP/MAS NMR can provide information on:
-
Crystallinity: Different crystalline forms (polymorphs) and amorphous regions can give rise to distinct chemical shifts, allowing for the determination of the degree of crystallinity.[7]
-
Molecular Conformation: The chemical shifts in the solid state are sensitive to the local conformation of the polymer chains.
-
Chain Packing: Proximity between different carbon atoms in the solid state can be probed with more advanced ssNMR techniques.
Advanced Solid-State NMR Techniques
-
Wide-Line NMR (WLINMR): This technique is used to study polymer dynamics in both semi-crystalline and amorphous materials by analyzing the lineshapes of the NMR signals.
-
2D Solid-State NMR: Techniques analogous to solution-state 2D NMR, such as solid-state HSQC and correlation experiments, can be used to identify intermolecular interactions and chain connectivity in the solid state.
Experimental Workflow for Solid-State NMR Analysis
Caption: A streamlined workflow for the characterization of the solid-state structure and morphology of this compound polymers using ssNMR.
III. Comparative Analysis of NMR Techniques
The choice of NMR technique depends on the specific structural question and the nature of the polymer sample.
| Technique | Information Obtained | Advantages | Limitations | Best Suited For |
| 1D ¹H NMR | Proton identification, relative quantification, end-group analysis (Mₙ).[2] | Fast, high sensitivity, quantitative.[8] | Can have significant peak overlap in complex polymers. | Initial characterization, purity assessment, Mₙ determination of soluble polymers. |
| 1D ¹³C NMR | Carbon backbone structure, monomer sequencing, tacticity.[1] | High resolution, wide chemical shift range. | Lower sensitivity, longer acquisition times. | Detailed microstructural analysis of soluble polymers. |
| 2D COSY | ¹H-¹H spin-spin coupling networks. | Unambiguously establishes proton connectivity. | Does not provide information on non-protonated atoms. | Assigning complex proton spin systems in the diol units. |
| 2D HSQC | Direct ¹H-¹³C correlations. | Excellent for assigning ¹H and ¹³C resonances simultaneously. | Only shows one-bond correlations. | Complete and unambiguous assignment of ¹H and ¹³C spectra. |
| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Establishes connectivity across quaternary carbons and heteroatoms (e.g., ester carbonyls). | Lower sensitivity than HSQC. | Confirming polymer connectivity, identifying branching points. |
| ¹³C CP/MAS | Solid-state structure, crystallinity, polymorphism, molecular conformation.[7] | Applicable to insoluble polymers, provides morphological information. | Lower resolution than solution-state NMR, can be difficult to quantify. | Characterizing insoluble, semi-crystalline, or amorphous polymers. |
IV. Experimental Protocols
The following are generalized protocols that should be optimized for the specific instrumentation and polymer sample.
Protocol 1: Solution-State ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the this compound polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the peaks corresponding to the aromatic, methyl, and diol protons to determine their relative ratios. For Mₙ determination, integrate the end-group signals relative to the repeating monomer unit signals.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum with proton decoupling.
-
Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.
-
A relaxation delay (d1) of at least 2-5 seconds is recommended for more quantitative results.
-
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Analysis
-
Sample Preparation: Use a slightly more concentrated sample than for 1D NMR (e.g., 20-30 mg in 0.6 mL of solvent) to improve the signal-to-noise ratio.
-
Acquisition:
-
Use standard pulse programs for COSY, HSQC, and HMBC experiments available on the spectrometer software.
-
Optimize the acquisition parameters (e.g., number of increments in the indirect dimension, number of scans per increment) to achieve the desired resolution and sensitivity within a reasonable experiment time.
-
For HMBC, the long-range coupling constant (J) can be optimized (typically set to 8-10 Hz) to enhance correlations across the ester linkages.
-
Protocol 3: Solid-State ¹³C CP/MAS NMR Analysis
-
Sample Preparation: Pack the powdered this compound polymer into a solid-state NMR rotor (e.g., 4 mm or 7 mm). Ensure the sample is packed tightly and evenly.
-
Acquisition:
-
Set the magic angle spinning speed to a value that moves spinning sidebands away from the spectral regions of interest (typically 5-15 kHz).
-
Use a cross-polarization pulse sequence. Optimize the contact time (typically 1-2 ms) to maximize the signal intensity for the carbons of interest.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
V. Conclusion
The structural analysis of this compound polymers requires a multi-faceted approach utilizing a combination of advanced NMR techniques. Solution-state 1D and 2D NMR are indispensable for elucidating the precise molecular structure, including monomer sequence and end-groups, for soluble polymers. For insoluble or semi-crystalline materials, solid-state NMR provides invaluable insights into the morphology, crystallinity, and chain packing in the bulk state. By judiciously applying the techniques and protocols outlined in this guide, researchers can gain a comprehensive understanding of the structure-property relationships of these aromatic polyesters, enabling the rational design of materials with tailored performance characteristics.
VI. References
-
Capitani, D., & Segre, A. L. (1992). Proton spin lattice relaxation in aromatic polymers. Magnetic Resonance Imaging, 10(5), 793-798.
-
Capitani, D., & Segre, A. L. (2001). Relaxometric Study of Secondary Transitions in Aromatic Polymers. Macromolecules, 34(15), 5249-5255.
-
Kukharenko, O., et al. (2022). Determination of the quantitative and qualitative composition of unsaturated polyester resins by NMR spectroscopy. Journal of Chemistry and Chemical Technology, 16(1), 28-33.
-
Yagci, Y., et al. (2022). Structural investigation of poly(amic acid)s derived from various diamines and dianhydrides by 1D and 2D NMR techniques. Polymer Bulletin, 79, 8657–8674.
-
Spyros, A., & Dais, P. (2025). Quantitative determination of the distribution of free hydroxylic and carboxylic groups in unsaturated polyester and alkyd resins by 31P‐NMR spectroscopy. Magnetic Resonance in Chemistry, 33(8), 647-652.
-
Varner, S. J., Vold, R. L., & Hoatson, G. L. (1998). Characterization of polyimides by 13C and 1H solid state nuclear magnetic resonance. Solid State Nuclear Magnetic Resonance, 12(2-3), 71-85.
-
Hasegawa, H., et al. (2014). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 6(5), 1334-1353.
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
Bruker. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Yang, X., et al. (1994). A solid-state 13C n.m.r. spectroscopic study of metal-containing polyimides. Polymer, 35(13), 2833-2836.
-
Pasch, H., & Ginzburg, A. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry, 92(22), 15086–15094.
-
JEOL Ltd. (n.d.). Using Quantitative NMR. Retrieved from [Link]
-
Anselm, C., & DeTar, D. F. (1984). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols. The Journal of Organic Chemistry, 49(13), 2374–2380.
-
White, J. L., & Mirau, P. A. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Macromolecules, 27(24), 7088-7095.
-
Hedrick, J. L., et al. (2023). Correlating Surface Chemistry to Surface Relaxivity via TD-NMR Studies of Polymer Particle Suspensions. Molecules, 28(21), 7354.
-
S. Corezzi, et al. (2021). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. Polymers, 13(16), 2686.
-
Wagener, K. B., & Baugh, L. S. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(6), 767-771.
-
Bovey, F. A. (2000). NMR Spectra of Polymers and Polymer Additives. Academic Press.
-
Lucht, B. L., & Ewing, A. G. (2015). Solid-State NMR Characterization of Polymeric and Inorganic Materials. Accounts of Chemical Research, 48(4), 1156-1164.
-
Rinaldi, P. L., & Ofstead, R. F. (2022). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 14(19), 4153.
-
O'Lenick, A. J., & Parkinson, D. R. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(6), 817-820.
-
Bruker. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyromellitic dianhydride. Retrieved from [Link]
-
Lynd, N. A., & Meikle, S. T. (2018). Synthesis and Mechanistic Investigations of pH-Responsive Cationic Poly(aminoester)s. Polymer Chemistry, 9(1), 69-77.
-
Varma, I. K., & Fohlen, G. M. (1982). Condensation polymerization of pyromellitic dianhydride with aromatic diamine in aprotic solvent: A reaction mechanism. Journal of Polymer Science: Polymer Chemistry Edition, 20(3), 673-682.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Application of Solid-State NMR in Semi-crystalline Polymers [www2.scut.edu.cn]
- 7. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Purity of Tetramethyl Pyromellitate: HPLC vs. GC
In the synthesis of high-performance polymers and advanced materials, the purity of precursors is a cornerstone of quality, directly influencing the final product's characteristics and performance. Tetramethyl pyromellitate, a crucial monomer in the production of polyimides, demands rigorous purity assessment to ensure lot-to-lot consistency and predictable polymerization kinetics. This guide offers a comparative analysis of two instrumental pillars of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will explore the theoretical underpinnings of each technique, provide detailed, field-tested starting protocols, and present a logical framework for selecting the optimal method for your laboratory's needs.
The Analyte: Understanding this compound and Its Impurity Profile
This compound is the tetramethyl ester of pyromellitic acid. Its molecular structure, featuring a central benzene ring and four methyl ester groups, dictates its analytical behavior. It is a solid at room temperature with a melting point of 143-144°C and a high boiling point, estimated around 410.43°C. This profile suggests that while it is amenable to GC, high temperatures will be necessary, a factor that requires careful consideration of thermal stability.
The most critical aspect of developing a purity method is understanding the potential impurities. The synthesis of this compound typically involves the esterification of pyromellitic dianhydride (PMDA) or pyromellitic acid with methanol.[1][2] This process can lead to several process-related impurities:
-
Starting Materials: Unreacted pyromellitic dianhydride or pyromellitic acid.
-
Partially Esterified Intermediates: The most probable and challenging impurities are the mono-, di-, and tri-methyl esters of pyromellitic acid. These compounds are structurally very similar to the final product.
-
Residual Solvents: Excess methanol used in the esterification reaction.
-
Byproducts of PMDA Synthesis: Depending on the route to PMDA, other aromatic compounds could be present in trace amounts.[3]
The presence of acidic, non-volatile, and thermally labile impurities like the partially esterified acids is a key factor in selecting the appropriate analytical technique.
Head-to-Head Comparison: HPLC vs. GC for this compound Purity
The choice between HPLC and GC hinges on the volatility and thermal stability of the analyte and its impurities, as well as the desired resolution and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Not required. Ideal for non-volatile and thermally labile compounds like pyromellitic acid and its partial esters. | Mandatory. The analyte must be volatile and thermally stable at the analysis temperatures. |
| Typical Stationary Phase | Reversed-Phase (C18, C8), specialized Organic Acid columns.[4] | Polysiloxane-based (e.g., DB-5, DB-1), Polyethylene Glycol (e.g., WAX). |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients with a pH modifier (e.g., phosphoric acid, formic acid). | Inert gases such as Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis (Diode Array Detector), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Sample Preparation | Simple dissolution in a suitable organic solvent (e.g., acetonitrile, methanol). | Dissolution in a volatile solvent (e.g., acetone, dichloromethane). Derivatization may be needed for acidic impurities to make them volatile. |
| Key Advantage for TMPM | Can simultaneously analyze the main component and non-volatile/polar impurities like starting acids and partial esters without derivatization. | High resolution for volatile impurities and excellent sensitivity with an FID detector. |
| Potential Limitation | Higher solvent consumption and disposal costs. | Potential for on-column degradation of thermally sensitive impurities. Acidic impurities may exhibit poor peak shape without derivatization. |
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points for method development. They are designed with scientific integrity, explaining the rationale behind the chosen parameters.
HPLC Method for Comprehensive Purity Profiling
This method is recommended for a complete impurity profile, capable of separating the non-volatile acidic impurities from the main this compound peak.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size. (An organic acid specialty column could also be evaluated for improved peak shape of acidic impurities).[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-22 min: 30% to 95% B
-
22-27 min: Hold at 95% B
-
27-28 min: 95% to 30% B
-
28-35 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD, 240 nm. (The benzene ring with ester groups is expected to have strong absorbance in this region).
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Rationale for Choices:
-
A C18 column provides excellent retention for the moderately non-polar this compound.
-
The gradient elution is crucial for separating the highly polar pyromellitic acid (which will elute early) from the fully esterified and less polar main component (which will be retained longer).
-
Phosphoric acid is used to maintain a low pH, suppressing the ionization of the carboxylic acid groups on any partial esters or unreacted pyromellitic acid. This results in sharper, more symmetrical peaks and consistent retention times.
-
DAD detection allows for spectral analysis of each peak to check for co-elution and to aid in impurity identification. A wavelength of 240 nm is chosen as a good starting point for aromatic esters.
HPLC Analysis Workflow
Caption: HPLC workflow for this compound purity analysis.
GC Method for Volatile Impurity Analysis
GC is an excellent choice for high-resolution separation of volatile impurities and for routine quality control once the impurity profile is well-understood and known to be free of non-volatile species.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, Flame Ionization Detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min
-
-
Injector Temperature: 300 °C
-
Detector Temperature: 320 °C
-
Injection Mode: Split (ratio 50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL vial.
-
Dissolve in 10 mL of acetone.
Rationale for Choices:
-
A DB-5 column is a general-purpose, robust column that separates compounds primarily based on their boiling points, which is suitable for this application.
-
The temperature program starts at a moderate temperature to separate any residual methanol and then ramps aggressively to elute the high-boiling this compound in a reasonable time while maintaining good peak shape.
-
A high injector temperature is necessary to ensure the complete and rapid volatilization of the analyte. The thermal stability of this compound must be confirmed to avoid degradation in the inlet.
-
An FID detector provides high sensitivity for all carbon-containing compounds and has a wide linear range, making it ideal for purity analysis where impurity levels can be very low.
-
Split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading from the main component and ensuring sharp, symmetrical peaks.
GC Analysis Workflow
Caption: GC workflow for this compound purity analysis.
Decision Framework: Choosing the Right Tool for the Job
The selection between HPLC and GC is a strategic decision that should be based on the specific analytical question being asked.
Decision Tree for Method Selection
Caption: A guide for selecting between HPLC and GC for purity analysis.
Conclusion and Authoritative Recommendations
For the comprehensive purity determination of this compound, HPLC is unequivocally the superior primary technique. Its ability to handle non-volatile and thermally sensitive compounds without derivatization makes it indispensable for accurately quantifying the full spectrum of potential impurities, particularly unreacted starting materials and partially esterified intermediates. This capability is crucial during process development, for material characterization, and for release testing where a complete impurity profile is required.
GC serves as an excellent orthogonal method. It is highly valuable for routine quality control once the manufacturing process is well-controlled and the absence of non-volatile impurities has been established. Its high efficiency, speed, and the robustness of the FID make it a cost-effective tool for monitoring process consistency.
In a best-practice scenario, a laboratory would develop and validate both methods. HPLC would be used to fully characterize reference standards and investigate any out-of-specification results, while GC would be employed for high-throughput, routine analysis. This dual-pronged approach provides the highest degree of confidence in the quality of this compound, ensuring the integrity of the downstream polymerization processes and the performance of the final materials.
References
-
Gas Chromatography and Mass Spectrometry: A Practical Guide. Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Academic Press. [Link]
-
Synthesis of Pyromellitic Dianhydride (PMDA) and Tetraoctyl Pyromellitate (TOPM) by Alkali Oxygen Oxidation of Anthraeite and Esterification of PMDA with Isooctyl Alcohol. Liu, F., et al. (2015). Atlantis Press. [Link]
-
Esterification. Otera, J., & Nishikido, J. (2010). Wiley-VCH. [Link]
-
Synthesis and Identification of Pyromellitamic diacids and Pyromellitdiimides derivatives. Al-Azzawi, M. J., et al. (2011). University of Baghdad Digital Repository. [Link]
-
Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Li, Y., et al. (2020). Journal of Analytical Methods in Chemistry. [Link]
- Process for the preparation of pyromellitic dianhydride (PMDA).
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0612748A1 - Process for the preparation of pyromellitic dianhydride (PMDA) - Google Patents [patents.google.com]
- 4. High resolution analysis of benzene polycarboxylic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Guide to Mass Spectrometry Analysis of Tetramethyl Pyromellitate Reaction Intermediates
For researchers, scientists, and professionals in drug development, the precise characterization of chemical reactions is paramount. The synthesis of Tetramethyl pyromellitate, a key building block in the production of high-performance polymers and other advanced materials, is a process where understanding the reaction pathway and identifying transient intermediates are crucial for optimizing yield, purity, and overall efficiency. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of reaction intermediates in the synthesis of this compound, supported by experimental insights and data interpretation.
The Critical Role of Intermediate Analysis in this compound Synthesis
The synthesis of this compound typically involves the esterification of pyromellitic dianhydride with methanol. This reaction can proceed through several stages, forming mono-, di-, and tri-methylated intermediates before reaching the final tetra-esterified product. The presence of unreacted starting materials or incompletely esterified intermediates can significantly impact the properties of the final product. Therefore, the ability to detect and identify these transient species in real-time or quasi-real-time is a powerful tool for reaction monitoring and control. Mass spectrometry, with its high sensitivity and specificity, is an ideal analytical technique for this purpose.
Comparing Mass Spectrometry Techniques for Intermediate Analysis
The choice of mass spectrometry ionization technique is critical and depends on the volatility, thermal stability, and polarity of the analytes. Here, we compare three commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a stationary and mobile phase before ionization and mass analysis. | Generates ions from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. | A soft ionization technique where a laser strikes a matrix of small organic molecules to create ions from large, non-volatile analytes. |
| Sample Volatility | High volatility required. Derivatization may be necessary for non-volatile intermediates. | Suitable for polar and non-volatile intermediates in solution. | Ideal for non-volatile and high molecular weight species, including potential oligomeric byproducts. |
| Ionization | Electron Ionization (EI) provides detailed fragmentation patterns for structural elucidation. | Soft ionization, typically preserving the molecular ion, providing accurate molecular weight information. | Soft ionization, producing primarily singly charged ions with minimal fragmentation. |
| Matrix Effects | Minimal matrix effects due to chromatographic separation. | Susceptible to ion suppression from salts and other non-volatile components in the reaction mixture. | Matrix selection is crucial to avoid interference and ensure efficient ionization. |
| Application to this compound Intermediates | Excellent for separating and identifying volatile methyl esters of pyromellitic acid. Provides structural information through fragmentation. | Suitable for direct analysis of the reaction mixture, allowing for the detection of ionic or highly polar intermediates. | Useful for characterizing higher molecular weight intermediates or potential side-products from polymerization. |
Experimental Protocols and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of the esterification of pyromellitic dianhydride due to the increasing volatility of the intermediates as they become more esterified.
Experimental Protocol:
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time intervals. The sample is quenched and then derivatized if necessary to convert any remaining carboxylic acid groups to their more volatile methyl esters. A common derivatization agent is diazomethane or trimethylsilyldiazomethane.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components based on their boiling points.
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass spectrometer scans a predefined m/z range to detect the ions.
Data Interpretation:
The resulting chromatogram will show distinct peaks corresponding to the different components of the reaction mixture. The mass spectrum of each peak can then be used for identification.
-
This compound (TMP) : The fully esterified product will have a specific retention time and a characteristic mass spectrum. The molecular ion peak (M+) will be observed at m/z 310.
-
Reaction Intermediates : Partially esterified pyromellitic acids (mono-, di-, and tri-methyl esters) will have different retention times and molecular ion peaks. For example, trimethyl pyromellitate would have a molecular ion at m/z 296.
-
Fragmentation Pattern : The fragmentation of aromatic esters in EI-MS often involves the loss of the alkoxy group (-OCH3) and subsequent cleavages of the ester groups. This predictable fragmentation aids in the structural confirmation of the intermediates.
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction intermediates.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is particularly useful for the direct analysis of reaction mixtures, especially for identifying polar and ionic intermediates that are not amenable to GC-MS without derivatization.
Experimental Protocol:
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for ESI-MS analysis.
-
Infusion or LC-MS: The diluted sample can be directly infused into the mass spectrometer or injected into a liquid chromatograph (LC) for separation prior to ESI-MS analysis.
-
Mass Spectrometry: The sample is ionized using an electrospray source in either positive or negative ion mode. The mass spectrometer is set to scan the expected m/z range of the intermediates.
Data Interpretation:
-
Positive Ion Mode: Protonated molecules [M+H]+ of the methyl esters will be observed. This allows for the determination of the molecular weights of the neutral intermediates.
-
Negative Ion Mode: Deprotonated molecules [M-H]- of the carboxylic acid intermediates will be detected. This is highly effective for tracking the consumption of pyromellitic acid and its partially esterified forms.
-
Minimal Fragmentation: ESI is a soft ionization technique, so fragmentation is generally minimal. This simplifies the spectra and provides clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation for structural confirmation if needed.
Reaction Pathway and ESI-MS Detection
Caption: Esterification pathway and expected ESI-MS signals.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)
While less common for small molecule reaction monitoring, MALDI-MS can be a valuable tool for identifying potential oligomeric side-products or for analyzing reaction mixtures that are difficult to handle with ESI-MS due to complex matrices.
Experimental Protocol:
-
Sample Preparation: A small amount of the reaction mixture is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). A droplet of this mixture is spotted onto a MALDI target plate and allowed to dry.
-
Mass Spectrometry: The target plate is inserted into the MALDI mass spectrometer. A pulsed laser is fired at the sample spot, causing desorption and ionization of the analytes. A time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Data Interpretation:
-
High Molecular Weight Species: MALDI-MS is particularly adept at detecting larger molecules. If polymerization or other side reactions leading to oligomers occur, MALDI-MS can identify these species.
-
Singly Charged Ions: MALDI typically produces singly charged ions, simplifying spectral interpretation.
-
Matrix Selection: The choice of matrix is crucial for successful analysis and to avoid interference in the lower mass range where the reaction intermediates of interest would appear.
Conclusion: A Multi-faceted Approach for Comprehensive Analysis
For a comprehensive understanding of the this compound synthesis, a multi-faceted approach employing more than one mass spectrometry technique is often the most effective strategy.
-
GC-MS provides excellent separation and structural information for the volatile components of the reaction.
-
ESI-MS offers a rapid and direct method for monitoring the progress of the reaction by analyzing the polar and ionic intermediates in solution.
-
MALDI-MS serves as a valuable complementary technique for identifying potential high-molecular-weight byproducts.
By leveraging the strengths of each of these techniques, researchers can gain a detailed and accurate picture of the reaction dynamics, enabling the optimization of reaction conditions to produce high-purity this compound with maximum efficiency. This level of analytical detail is indispensable for the development of robust and reproducible synthetic processes in the chemical and pharmaceutical industries.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Koyon. How to isolate and characterize the reaction intermediates of anhydrides?. Koyon. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
RSC Publishing. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. [Link]
-
Atmospheric Measurement Techniques. An enhanced procedure for measuring organic acids and methyl esters in PM2.5. [Link]
-
Wiley Online Library. Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
GSRS. This compound. [Link]
-
ResearchGate. Determination of Pyromellitic Acid in Aqueous Matrices by CE. [Link]
-
National Institute of Standards and Technology. Lead, tetramethyl-. [Link]
-
ResearchGate. Can you recommend the reaction conditions of esterification of anhydride with alcohol?. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
MDPI. Synthesis and Characterization of Cationic Tetramethyl Tantalum(V) Complex. [Link]
-
Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]
-
National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Chemical Review and Letters. Characterization of tetramethyl guanidinium 4-nitro phenoxide (TMG-NP) and tetraphenyl guanidinium 4-nitro phenoxide (TPG-NP) as. [Link]
- Taylor & Francis
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Tetramethyl Pyromellitate and Other Agents
For researchers, scientists, and professionals in drug development, the selection of a suitable crosslinking agent is a pivotal decision that dictates the ultimate performance of a polymer system. The architecture of the crosslinked network, governed by the chemistry of the crosslinking agent, directly influences critical mechanical properties such as tensile strength, modulus, and thermal stability. This guide provides an in-depth comparison of the mechanical properties imparted by various crosslinking agents, with a special focus on the potential, though less documented, role of tetramethyl pyromellitate. While extensive data on this compound as a primary crosslinking agent for mechanical enhancement is not widely available in peer-reviewed literature, we will explore its anticipated effects based on the behavior of its parent compound, pyromellitic dianhydride (PMDA), and compare it with established alternatives.
The Fundamental Role of Crosslinking in Polymer Performance
Crosslinking transforms a collection of individual polymer chains into a single, continuous three-dimensional network. This structural change dramatically alters the material's properties.[1] The formation of covalent or ionic bonds between polymer chains restricts their mobility, leading to a material that is generally more rigid, stronger, and more resistant to heat and chemical attack.[1] The choice of crosslinking agent is therefore a critical parameter in tailoring a polymer for a specific application, be it a load-bearing implant, a drug delivery matrix, or a high-performance coating.
Established Crosslinking Agents: A Comparative Analysis
A variety of chemical agents are employed to induce crosslinking in polymers. Here, we compare three of the most common classes: peroxides, sulfur-based systems, and multifunctional (meth)acrylates.
Peroxide Crosslinking
Organic peroxides are widely used to crosslink a range of polymers, particularly polyolefins like polyethylene and elastomers.[2] The crosslinking mechanism is initiated by the thermal decomposition of the peroxide, which generates free radicals. These highly reactive species abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form stable carbon-carbon crosslinks.
Causality of Experimental Choices: The selection of a specific peroxide (e.g., dicumyl peroxide, benzoyl peroxide) is dictated by its decomposition temperature, which must be compatible with the processing temperature of the polymer to ensure uniform crosslinking without premature degradation.
Sulfur Vulcanization
A cornerstone of the rubber industry, sulfur vulcanization is the process of crosslinking unsaturated elastomers like natural rubber and polybutadiene.[3] This complex process, often accelerated by various additives, forms mono-, di-, and polysulfide bridges between polymer chains. The length of these sulfur bridges significantly impacts the final properties of the vulcanizate.[4]
Causality of Experimental Choices: The ratio of sulfur to accelerator is a critical experimental parameter. Higher sulfur levels tend to produce longer, more flexible polysulfidic crosslinks, enhancing tensile strength and tear resistance, while lower sulfur-to-accelerator ratios favor shorter, more thermally stable monosulfidic crosslinks.[5]
Multifunctional (Meth)Acrylates
Monomers containing two or more (meth)acrylate functional groups, such as ethylene glycol dimethacrylate (EGDMA), are commonly used to crosslink a variety of polymers, including acrylics and hydrogels.[4][6] Crosslinking occurs via free-radical polymerization, where the vinyl groups of the crosslinker copolymerize with the monomer or reactive sites on the polymer chains.
Causality of Experimental Choices: The chain length and flexibility of the crosslinking agent are key considerations. Longer, more flexible crosslinkers can increase impact resistance, while shorter, more rigid crosslinkers tend to yield harder, more brittle materials with higher modulus.[6]
Comparative Data on Mechanical Properties
The following table summarizes the typical effects of these common crosslinking agents on the mechanical properties of polymers. The values presented are representative and can vary significantly depending on the specific polymer, crosslinker concentration, and processing conditions.
| Crosslinking Agent | Typical Polymer Systems | Tensile Strength | Young's Modulus | Elongation at Break | Hardness |
| Peroxides | Polyethylene, EVA, EPDM | Increased | Increased | Decreased | Increased |
| Sulfur Systems | Natural Rubber, SBR, NBR | Significantly Increased | Increased | Generally Decreased | Increased |
| Multifunctional Acrylates | PMMA, Hydrogels | Increased | Significantly Increased | Significantly Decreased | Increased |
The Case of Pyromellitate-Based Crosslinkers: A Focus on Pyromellitic Dianhydride (PMDA)
Direct experimental data on the use of This compound as a crosslinking agent to primarily enhance mechanical properties is scarce in the available scientific literature. However, its chemical precursor, pyromellitic dianhydride (PMDA) , is a well-known and effective crosslinking agent, particularly for epoxy and polyester resins.[7][8][9]
PMDA is a tetrafunctional aromatic anhydride that reacts with hydroxyl or amine groups on polymer chains to form ester or imide linkages, respectively. This process creates a highly crosslinked, rigid network. The aromatic nature of the pyromellitate core imparts exceptional thermal stability and mechanical strength to the resulting polymer.[7]
Anticipated Performance of this compound:
Based on the structure of this compound (a central benzene ring with four methyl ester groups) and the known effects of PMDA, we can hypothesize its performance as a crosslinking agent. Crosslinking would likely proceed via a transesterification reaction with hydroxyl- or amine-functionalized polymers at elevated temperatures, releasing methanol as a byproduct.
The resulting crosslinked network would feature a rigid aromatic core, which is expected to:
-
Significantly increase the tensile strength and modulus of the polymer due to the rigidity of the pyromellitate unit.
-
Enhance thermal stability for the same reason.
-
Likely decrease the elongation at break , leading to a more brittle material, a common trade-off with increased stiffness.
The performance of a this compound-crosslinked polymer would theoretically be comparable to that of polymers crosslinked with other rigid aromatic crosslinkers and would likely offer superior thermal performance compared to aliphatic crosslinkers like EGDMA.
Visualizing Crosslinking Mechanisms
Peroxide Crosslinking Mechanism
Caption: Peroxide decomposition and subsequent polymer radical formation.
Sulfur Vulcanization (Simplified)
Caption: Formation of sulfur crosslinks between polymer chains.
Hypothetical this compound Crosslinking
Caption: Hypothetical transesterification crosslinking with this compound.
Experimental Protocols
Tensile Property Testing (ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to the dimensions specified in ASTM D638. Ensure a uniform thickness and absence of surface defects.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Tensile Tester Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Testing: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation data continuously.
-
Data Analysis: From the stress-strain curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.
Hardness Testing (Shore Durometer, ASTM D2240)
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm. The surface should be smooth and parallel.
-
Conditioning: Condition the specimen as described for tensile testing.
-
Measurement: Place the specimen on a hard, flat surface. Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.
-
Reading: Take the hardness reading within one second of the presser foot making firm contact with the specimen.
-
Replicates: Take at least five measurements at different locations on the specimen and report the average value.
Conclusion
The choice of crosslinking agent is a multifaceted decision with profound implications for the mechanical properties of the final polymer product. While established agents like peroxides, sulfur systems, and multifunctional acrylates offer a predictable and wide range of performance characteristics, the exploration of novel crosslinkers is crucial for advancing material science. Although direct experimental data for this compound is lacking, the performance of its parent compound, PMDA, suggests that pyromellitate-based crosslinkers hold the potential to create highly rigid, strong, and thermally stable polymer networks. Further research into the synthesis and application of such crosslinkers is warranted to fully elucidate their capabilities and expand the toolbox available to polymer scientists and engineers.
References
-
Pyromellitic Dianhydride | ZXCHEM. [Link]
- Merging Versatile Polymer Chemistry with Multifunctional Nanoparticles: An Overview of Crosslinkable Aromatic Polyester Matrix Nanocomposites.
- Preparation and Carbonization of Glucose and Pyromellitic Dianhydride Crosslinked Polymers. MDPI, 2021.
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. Wiley Online Library, 2025.
- Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters, 2024.
- The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl
- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI, 2024.
- Crosslinking Polymers: Types, Effects, Applic
- (PDF) Hydrogels of cellulose acetate crosslinked with pyromellitic dianhydride: Part I: Synthesis and swelling kinetics.
-
Sulfur vulcanization - Wikipedia. [Link]
- Highly elastic, strong, and reprocessable cross-linked polyolefin elastomers enabled by boronic ester bonds. Polymer Chemistry (RSC Publishing), 2020.
- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. MDPI, 2022.
- Influence of Sulfur Ratio to Accelerator on the Crosslink Density, Mechanical, Dynamic, and Damping Properties of Unfilled N
- Influence of Sulfur-Curing Conditions on the Dynamics and Crosslinking of Rubber Networks: A Time-Domain NMR Study. MDPI, 2022.
- Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels.
- Cross-Linking, Morphology, and Physico-Mechanical Properties of GTR/SBS Blends: Dicumyl Peroxide vs. Sulfur System. PMC - NIH, 2021.
- The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC. PMC - NIH, 2021.
- Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. MDPI, 2023.
- Insights into Mechanical, Thermal, and Electrical Properties of Peroxide-Cured Chlorinated Polyethylene/Ethylene Methacrylate Copolymer Blend Vulcanizates.
- The Effects of Sulfur Content on the Mechanical Properties of Nitrile Butadiene Rubber with Different Aging Conditions. International Journal of Polymer Science, 2021.
-
Comparison of mechanical properties of elastomers prepared using... - ResearchGate. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merging versatile polymer chemistry with multifunctional nanoparticles: an overview of crosslinkable aromatic polyester matrix nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. zxchem.com [zxchem.com]
- 8. dakenchem.com [dakenchem.com]
- 9. 均苯四甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Tetramethyl Pyromellitate Synthesis
This guide provides an in-depth, technically-grounded comparison of spectroscopic methods for the validation of tetramethyl pyromellitate synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who require robust, verifiable analytical protocols. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction: The Significance of this compound and the Imperative of Purity
This compound, the tetramethyl ester of pyromellitic acid, is a crucial building block in the synthesis of advanced materials. Its rigid aromatic core and four ester functionalities make it a valuable precursor for metal-organic frameworks (MOFs), specialty polymers, and as a plasticizer.[1][2] The performance of these end-materials is critically dependent on the purity and structural integrity of the this compound monomer. Incomplete esterification can lead to undesired cross-linking or altered material properties, making rigorous validation of its synthesis not just a procedural step, but a cornerstone of reliable research and development. This guide details a standard synthesis protocol and a multi-faceted spectroscopic approach to unequivocally confirm its successful synthesis.
Synthesis of this compound: A Protocol Grounded in Chemical Principles
The most common and efficient synthesis of this compound involves the esterification of pyromellitic dianhydride (PMDA). This is often preferred over using pyromellitic acid due to the higher reactivity of the anhydride, which allows for milder reaction conditions. The reaction proceeds by nucleophilic acyl substitution, where methanol attacks the carbonyl carbons of the anhydride.
An alternative approach involves the use of orthoformate triesters, which can drive the esterification to completion under autocatalytic conditions.[3][4][5] For the purposes of this guide, we will focus on a more conventional acid-catalyzed esterification of pyromellitic acid, a common undergraduate and industrial-scale preparation.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines the synthesis of this compound from pyromellitic acid and methanol, using sulfuric acid as a catalyst.
Materials:
-
Pyromellitic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyromellitic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a solvent mixture like methanol/water or hexane to obtain pure this compound as a white solid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation: A Multi-Technique Approach
No single spectroscopic technique provides a complete picture of a molecule. A robust validation strategy employs multiple, complementary methods to confirm the structure, purity, and molecular weight of the synthesized compound.
Caption: Overall strategy for spectroscopic validation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Expected Spectrum for this compound: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple.
-
Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons on the benzene ring.
-
Methyl Protons (-OCH₃): A singlet corresponding to the twelve equivalent protons of the four methyl ester groups.
Data Interpretation and Validation: The presence of a sharp singlet for the aromatic protons confirms the symmetrical substitution on the benzene ring. The integration of the aromatic to methyl proton signals should be in a 2:12 (or 1:6) ratio. The absence of a broad peak characteristic of a carboxylic acid proton (-COOH) from the starting material is a key indicator of complete esterification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Expected Spectrum for this compound: The symmetry of the molecule also simplifies the ¹³C NMR spectrum.
-
Carbonyl Carbons (C=O): A single peak for the four equivalent ester carbonyl carbons.
-
Aromatic Carbons (Ar-C): Two distinct peaks for the aromatic carbons: one for the two carbons bearing a proton and one for the four carbons attached to the ester groups.
-
Methyl Carbons (-OCH₃): A single peak for the four equivalent methyl carbons.
Data Interpretation and Validation: The presence of only three or four distinct peaks in the ¹³C NMR spectrum is strong evidence for the high symmetry of the this compound molecule. The chemical shift of the carbonyl carbon is characteristic of an ester and differs from that of a carboxylic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.
Expected Spectrum for this compound:
-
C=O Stretch (Ester): A strong, sharp absorption band characteristic of the carbonyl group in an ester.
-
C-O Stretch (Ester): A distinct absorption band for the C-O single bond of the ester.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands corresponding to the C-H bonds of the aromatic ring and the methyl groups.
-
Absence of O-H Stretch: Crucially, the broad O-H stretching band of the carboxylic acid starting material should be absent.
Data Interpretation and Validation: The most critical aspect of the IR spectrum for validation is the disappearance of the broad O-H band of the carboxylic acid and the appearance of the strong C=O stretching band of the ester at the expected wavenumber.[7][8][9]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10][11]
Expected Data for this compound: The molecular formula of this compound is C₁₄H₁₄O₈, with a molecular weight of 310.26 g/mol .[12][13][14]
-
Molecular Ion Peak [M]⁺: A peak at m/z = 310.
-
Other Fragments: Peaks corresponding to the loss of methoxy groups (-OCH₃) or other characteristic fragments.
Data Interpretation and Validation: The observation of the correct molecular ion peak provides definitive confirmation of the molecular weight of the synthesized product. This, combined with the structural information from NMR and IR, provides a comprehensive validation of the target molecule's identity.
Comparative Data Guide
The following table summarizes the expected spectroscopic data for this compound, which can be used as a reference for validation.
| Spectroscopic Technique | Feature | Expected Value/Range | Source(s) |
| ¹H NMR | Aromatic Protons (s) | ~8.0-8.2 ppm | [12] |
| Methyl Protons (s) | ~3.9-4.0 ppm | [12] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-167 ppm | [12] |
| Aromatic Carbons (C-H) | ~130-132 ppm | [12] | |
| Aromatic Carbons (C-CO) | ~134-136 ppm | [12] | |
| Methyl Carbon (-OCH₃) | ~52-54 ppm | [12] | |
| FT-IR | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | [12] |
| C-O Stretch (Ester) | ~1200-1300 cm⁻¹ | [12] | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | [12] | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | [12] | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 310 | [12] |
Conclusion
The synthesis of high-purity this compound is a prerequisite for its application in advanced materials. This guide has outlined a reliable synthesis protocol and a comprehensive validation strategy employing a suite of spectroscopic techniques. By cross-referencing data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the identity, structure, and purity of the synthesized product. This multi-faceted approach embodies the principles of scientific integrity and provides a self-validating system for ensuring the quality of this important chemical intermediate.
References
-
PubChem Compound Summary for CID 69455, this compound. National Center for Biotechnology Information. [Link]
-
Paine, J. B., 3rd (2008). Esters of pyromellitic acid. Part I. Esters of achiral alcohols: regioselective synthesis of partial and mixed pyromellitate esters, mechanism of transesterification in the quantitative esterification of the pyromellitate system using orthoformate esters, and a facile synthesis of the ortho pyromellitate diester substitution pattern. The Journal of Organic Chemistry, 73(13), 4929–4938. [Link]
-
Paine, J. B., III. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols: Regioselective Synthesis of Partial and Mixed Pyromellitate Esters, Mechanism of Transesterification in the Quantitative Esterification of the Pyromellitate System Using Orthoformate Esters, and a Facile Synthesis of the Ortho Pyromellitate Diester Substitution Pattern. The Journal of Organic Chemistry, 73(13), 4929-4938. [Link]
-
Paine, J. B. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols: Regioselective Synthesis of Partial and Mixed Pyromellitate Esters, Mechanism of Transesterification in the Quantitative Esterification of the Pyromellitate System Using Orthoformate Esters, and a Facile Synthesis of the Ortho Pyromellitate Diester Substitution Pattern. American Chemical Society. [Link]
-
Paine, J. B. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols. Datapdf.com. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. [Link]
-
This compound. GSRS. [Link]
-
Paine, J. B. (2008). Esters of Pyromellitic Acid. Part I. Esters of Achiral Alcohols: Regioselective Synthesis of Partial and Mixed Pyromellitate Esters, Mechanism of Transesterification in the Quantitative Esterification of the Pyromellitate System Using Orthoformate Esters, and a Facile Synthesis of the Ortho Pyromellitate Diester Substitution Pattern. ResearchGate. [Link]
-
Synthesis of polyprenyl monoesters of 1,2,4,5-benzenetetracarboxylic (pyromellitic) acid. ResearchGate. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51–78. [Link]
-
Lead, tetramethyl-. NIST WebBook. [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029113). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]
-
Tetramethyl Orthosilicate (TMOS) detection by Advanced Ion Mobility Spectrometer - AIMS. MaSaTECH. [Link]
-
Table of Characteristic IR Absorptions. ICT Prague. [Link]
-
He, Y., et al. (2004). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. MDPI. [Link]
-
Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass Spectrometry-Based Metabolomics. PubMed. [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... ResearchGate. [Link]
-
2,2,6,6-Tetramethyl-4-decen-3-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis of Poly(tetramethylsilpyrenylenesiloxane) Derivatives. ResearchGate. [Link]
-
(PDF) TG/FT-IR characterization of additives typically employed in EPDM formulations. ResearchGate. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Esters of pyromellitic acid. Part I. Esters of achiral alcohols: regioselective synthesis of partial and mixed pyromellitate esters, mechanism of transesterification in the quantitative esterification of the pyromellitate system using orthoformate esters, and a facile synthesis of the ortho pyromellitate diester substitution pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Guide to the Long-Term Stability of Tetramethyl Pyromellitate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromatic Polyesters in Advanced Applications
Aromatic polyesters are a cornerstone of high-performance polymers, valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from the rigid aromatic rings integrated into their polymer backbones. Materials based on tetramethyl pyromellitate, a derivative of pyromellitic acid, represent a class of aromatic polyesters with potential for use in demanding environments, including advanced electronics, aerospace components, and specialized pharmaceutical packaging.
The long-term stability of these materials is a critical determinant of their suitability for such applications. Degradation, whether induced by heat, moisture, or light, can lead to a catastrophic loss of mechanical integrity and functional performance. This guide will dissect the stability of this compound-based materials through the lens of three primary degradation pathways: thermal, hydrolytic, and photo-degradation. We will then benchmark their performance against more conventional aromatic polyesters, such as those derived from terephthalic acid (e.g., polyethylene terephthalate, PET, and polybutylene terephthalate, PBT).
Understanding Long-Term Stability: Key Degradation Mechanisms
The operational lifetime of a polymeric material is dictated by its resistance to various environmental stressors. For aromatic polyesters, including those based on this compound, the principal degradation mechanisms are:
-
Thermal Degradation: At elevated temperatures, polymer chains can undergo scission, leading to a reduction in molecular weight and a corresponding decline in mechanical properties.[2] The process is often initiated at the ester linkages and can be accelerated by the presence of oxygen (thermo-oxidative degradation).
-
Hydrolytic Degradation: In the presence of moisture, particularly at elevated temperatures or under acidic or basic conditions, the ester bonds in the polyester backbone are susceptible to cleavage through hydrolysis.[3] This chemical breakdown can significantly compromise the material's structural integrity.
-
Photo-degradation: Exposure to ultraviolet (UV) radiation can trigger photo-oxidative reactions, causing chain scission, crosslinking, and the formation of chromophores that lead to discoloration (yellowing) and embrittlement.[4] Aromatic structures, while providing thermal stability, can also be susceptible to UV absorption.
The interplay of these factors often results in synergistic degradation, where the combined effect is greater than the sum of the individual stressors.[2]
Experimental Assessment of Long-Term Stability
To quantitatively assess and compare the long-term stability of polymeric materials, a suite of analytical techniques is employed, often in conjunction with accelerated aging protocols. These methods simulate long-term environmental exposure in a condensed timeframe.[5]
Key Analytical Techniques
A multi-faceted approach is essential for a comprehensive understanding of polymer degradation.[6] The following techniques provide critical insights into the chemical and physical changes that occur during aging:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the thermal stability and decomposition temperature of polymers. Coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of evolved degradation products.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, all of which can be affected by degradation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the functional groups present in a polymer.[8] Changes in the FTIR spectrum, such as the appearance of carbonyl or hydroxyl groups, can indicate oxidative or hydrolytic degradation.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC separates polymer molecules based on their size, providing information on the molecular weight distribution.[7] A decrease in molecular weight is a direct indicator of chain scission.
-
Mechanical Testing: Techniques such as tensile testing, dynamic mechanical analysis (DMA), and micro-indentation are used to quantify changes in mechanical properties like strength, modulus, and hardness, which are directly related to the material's structural integrity.[9]
Accelerated Aging Protocols
Predicting the long-term performance of materials requires subjecting them to accelerated aging conditions that mimic real-world environments.[5] Standardized protocols, such as those outlined by ASTM, are often employed.[10]
Workflow for Accelerated Aging and Stability Assessment:
Caption: Workflow for assessing long-term material stability.
Comparative Stability Analysis: this compound vs. Terephthalate-Based Polyesters
While direct, side-by-side comparative studies on the long-term stability of this compound-based polyesters versus their terephthalate counterparts are not extensively available in the public domain, we can draw informed comparisons based on the stability of structurally similar aromatic polymers and the known effects of their constituent chemical moieties.
Thermal Stability
Aromatic polyesters, in general, exhibit high thermal stability due to the presence of rigid benzene rings in their backbone.[1] Materials derived from pyromellitic dianhydride, such as polyimides, have demonstrated excellent thermal resistance, with stability in air at temperatures exceeding 500°C in some cases.[6] This suggests that the pyromellitate core imparts significant thermal robustness.
In comparison, the thermal degradation of terephthalate-based polyesters like PET and PBT has been extensively studied.[11][12] While also thermally stable, their degradation at processing temperatures is a known phenomenon. The thermal stability of aromatic polyesters is influenced by the flexibility of the polymer chain; units that increase chain flexibility can promote thermal degradation.[13] Given the more rigid and symmetric nature of the pyromellitate unit compared to the terephthalate unit, it is hypothesized that pyromellitate-based polyesters would exhibit superior thermal stability.
Table 1: Comparative Thermal Stability Parameters (Hypothesized)
| Property | This compound-Based Polyester | Terephthalate-Based Polyester (e.g., PET) | Rationale |
| Decomposition Temp. (TGA, N2) | Higher | Lower | More rigid pyromellitate core expected to increase thermal stability. |
| Activation Energy of Degradation | Higher | Lower | Greater energy required to initiate chain scission in a more stable structure. |
| Char Yield at 800°C | Higher | Lower | Increased aromatic content in pyromellitate structure may lead to higher char formation. |
Hydrolytic Stability
The susceptibility of polyesters to hydrolysis is a key consideration for applications in humid environments. The rate of hydrolysis is influenced by the accessibility of water to the ester linkages and the chemical environment of the ester group.[3] Aromatic polyesters are generally more resistant to hydrolysis than their aliphatic counterparts.[1]
Studies on polyimides derived from pyromellitic dianhydride have shown good hydrothermal stability, although some irreversible hydrolysis can occur over long exposure times. For terephthalate-based polyesters, hydrolysis is a well-documented degradation pathway, particularly at elevated temperatures.[3] The increased steric hindrance around the ester groups in a pyromellitate-based structure, due to the presence of four ester groups on a single aromatic ring, may offer some protection against hydrolytic attack compared to the more exposed ester linkages in terephthalates.
Table 2: Comparative Hydrolytic Stability Assessment (Hypothesized)
| Parameter | This compound-Based Polyester | Terephthalate-Based Polyester (e.g., PET) | Rationale |
| Rate of Hydrolysis | Slower | Faster | Increased steric hindrance around ester groups in pyromellitate structure may reduce susceptibility to hydrolysis. |
| Retention of Mechanical Properties after Humid Aging | Higher | Lower | Slower degradation would lead to better retention of mechanical integrity. |
Photo-Degradation Stability
The photo-stability of aromatic polyesters is a complex issue. The aromatic rings that provide thermal stability also absorb UV radiation, which can initiate photo-degradation.[4] The primary photodegradation mechanisms for PET involve Norrish type I and II reactions, leading to chain scission and the formation of chromophoric species that cause yellowing.[14]
The increased aromatic density of a pyromellitate-based polymer could potentially lead to greater UV absorption. However, the subsequent degradation pathways and the efficiency of energy dissipation will ultimately determine the material's photo-stability. Without specific experimental data, a direct comparison is challenging. However, the principles of accelerated weathering can be applied to both material classes to obtain empirical data.[15]
Experimental Protocol for Comparative Photo-Degradation Study:
-
Sample Preparation: Prepare thin films of both the this compound-based polyester and a comparable terephthalate-based polyester (e.g., PET).
-
Accelerated Weathering: Expose the films in a xenon arc weathering chamber according to a standard protocol (e.g., ASTM G155). This simulates the full spectrum of sunlight.
-
Periodic Analysis: At regular intervals, remove samples and analyze them for:
-
Color Change (Yellowness Index): Using a spectrophotometer.
-
Gloss Retention: Using a gloss meter.
-
Chemical Changes: Using FTIR to monitor the formation of carbonyl and hydroxyl groups.
-
Molecular Weight Reduction: Using SEC/GPC.
-
-
Data Comparison: Plot the changes in these properties as a function of exposure time to compare the relative photo-stability of the two materials.
Logical Framework for Stability Comparison:
Sources
- 1. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 2. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 3. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. measurlabs.com [measurlabs.com]
- 8. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 9. Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes [mdpi.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) | Semantic Scholar [semanticscholar.org]
- 12. Thermal Degradation Behavior of Poly(alkylene terephthalate)s -Textile Science and Engineering [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated weathering parameters for some aromatic engineering thermoplastics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetramethyl Pyromellitate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of tetramethyl pyromellitate (CAS No. 635-10-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document is structured to provide a self-validating system for waste management, grounding every recommendation in established safety principles and regulatory standards.
Section 1: Chemical Profile and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its properties is crucial. This assessment informs the selection of appropriate personal protective equipment (PPE), segregation of waste streams, and the final disposal pathway.
Key Chemical Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | Tetramethyl benzene-1,2,4,5-tetracarboxylate | PubChem[1] |
| Synonyms | Pyromellitic acid tetramethyl ester | PubChem[1] |
| CAS Number | 635-10-9 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄O₈ | PubChem[1] |
| Molecular Weight | 310.26 g/mol | PubChem[1] |
| Physical State | Solid (at standard conditions) | Inferred |
| Known Hazards | Potential endocrine disruptor | PubChem[1] |
Inferred Hazards for Disposal
Given its classification as a complex organic ester, we must operate under the assumption that this compound waste may possess the following characteristics until proven otherwise by a formal hazardous waste determination:
-
Toxicity: Assumed to be harmful if ingested or absorbed through the skin. Its potential as an endocrine disruptor warrants treating it as a substance with chronic health effects[1].
-
Environmental Hazard: Organic compounds, particularly those with potential endocrine activity, can be hazardous to aquatic life.
-
Reactivity: While not expected to be highly reactive, it should be kept separate from strong oxidizing agents, acids, and bases to prevent unforeseen reactions in the waste container.
Section 2: Personal Protective Equipment (PPE) and Safety
Safe disposal begins with protecting yourself. The following PPE is mandatory when handling this compound waste.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Work Area: All waste handling and consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for managing this compound from the point of generation to its final removal by a certified waste management service.
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste. Under regulations set by the Environmental Protection Agency (EPA), the generator of the waste is responsible for this determination[3][4].
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect pure this compound and contaminated solid items (gloves, paper towels, etc.) in a dedicated, compatible solid waste container.
-
Liquid Waste: If this compound has been used in a solution, collect this liquid waste in a separate, compatible liquid waste container.
-
DO NOT mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers[5].
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are mandated by both safety protocols and regulatory bodies like OSHA and the EPA[6][7].
-
Select a Container: Use a container made of a material compatible with organic esters (e.g., a high-density polyethylene or glass bottle for liquids, a lined drum for solids). The container must have a secure, leak-proof lid.
-
Label Immediately: As soon as the first item of waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
A list of all chemical constituents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The SAA must be at or near the point of generation.
-
Containers must be kept closed at all times except when adding waste[5].
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[7]. While this compound is not currently P-listed, adhering to lower accumulation volumes is a best practice.
-
Waste must be moved from the lab to a central storage area within 12 months of the accumulation start date[3][8].
Step 5: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Request Pickup: Follow your institution's established procedure to request a waste pickup from the Environmental Health and Safety (EHS) office or the contracted waste vendor.
-
Provide Documentation: Ensure all labeling is accurate and complete. Your EHS professional will use this information to prepare the final shipping manifests and Land Disposal Restriction forms required by the EPA[4].
-
Final Disposal Method: The most probable disposal method for this type of organic waste is high-temperature incineration[9][10]. This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, and other simple inorganic compounds, thereby mitigating its potential environmental impact[10].
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making process for the proper disposal of this compound.
Section 5: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated; if the spill is significant, work under a fume hood.
-
Contain: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Collect all contaminated materials into a designated hazardous waste container and label it appropriately. Decontaminate the spill area with a suitable solvent or detergent and water[2].
-
Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol in Section 3[2].
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Enva. (2025). How Chemical Waste Is Treated. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Chmielewska, E. (n.d.). Management and Disposal of Waste Chemicals by Incineration. Environment Protection Engineering.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
Sources
- 1. This compound | C14H14O8 | CID 69455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. How Chemical Waste Is Treated | Enva [enva.com]
- 10. dbc.wroc.pl [dbc.wroc.pl]
Navigating the Safe Handling of Tetramethyl Pyromellitate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use and disposal of Tetramethyl pyromellitate (CAS No. 635-10-9), moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a solid reagent that, while not classified as acutely toxic, presents significant hazards upon exposure. According to its Safety Data Sheet (SDS), it is categorized with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications are visually represented by the GHS07 pictogram, an exclamation mark, indicating that direct contact can lead to immediate and potentially severe discomfort and injury.
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. The causality behind the required personal protective equipment (PPE) is directly linked to mitigating these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical, risk-informed decision. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in its hazard profile.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye irritation (H319): this compound dust can cause serious and painful irritation upon contact with the eyes. Safety goggles provide a seal around the eyes, while a face shield offers broader protection against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation (H315): Direct contact with the skin must be avoided. Nitrile gloves offer a suitable barrier against this solid chemical. Always inspect gloves for tears or punctures before use. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To prevent skin contact: A lab coat protects your street clothes and underlying skin from coming into contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust cannot be controlled. | To prevent respiratory irritation (H335): Inhalation of this compound dust can irritate the respiratory tract. Working in a fume hood or a well-ventilated space is crucial. If significant dust is generated, a respirator is mandatory. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential to minimize risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing and Transfer:
-
If possible, handle this compound in a fume hood to control dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
If weighing, do so in a draft-shielded balance or within the fume hood.
-
-
During the Procedure:
-
Keep containers of this compound closed when not in use.
-
Avoid any direct contact with the substance. If contact occurs, follow the first-aid measures outlined in the SDS immediately.
-
-
Post-Handling:
-
Clean any spills immediately according to the spill management protocol.
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Dispose of gloves and any other contaminated disposable PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill Management Protocol:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste[1].
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste is a serious breach of laboratory safety protocols and environmental regulations.
Waste Collection and Disposal Procedure:
-
Waste Segregation: All solid waste contaminated with this compound, including excess reagent, contaminated gloves, and weighing papers, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company[1]. Never dispose of this compound down the drain or in the regular trash.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
-
PubChem. This compound. National Institutes of Health. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
